molecular formula C22H28O14 B11929754 5-O-(3'-O-Glucosylcaffeoyl)quinic acid

5-O-(3'-O-Glucosylcaffeoyl)quinic acid

カタログ番号: B11929754
分子量: 516.4 g/mol
InChIキー: ABXYVNGLNANCOI-NSGBDHDDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-O-(3'-O-Glucosylcaffeoyl)quinic acid is a useful research compound. Its molecular formula is C22H28O14 and its molecular weight is 516.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C22H28O14

分子量

516.4 g/mol

IUPAC名

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H28O14/c23-8-14-17(28)18(29)19(30)20(36-14)35-12-3-1-9(5-10(12)24)2-4-15(26)34-13-7-22(33,21(31)32)6-11(25)16(13)27/h1-5,11,13-14,16-20,23-25,27-30,33H,6-8H2,(H,31,32)/b4-2+/t11-,13-,14-,16-,17-,18+,19-,20?,22+/m1/s1

InChIキー

ABXYVNGLNANCOI-NSGBDHDDSA-N

異性体SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

正規SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of Caffeoylquinic Acid Glycosides in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeoylquinic acids (CQAs) are a significant class of phenolic esters, widely distributed throughout the plant kingdom. These compounds, formed between caffeic acid and quinic acid, and their glycosylated derivatives, play crucial roles in plant physiology, including defense against pathogens and UV radiation.[1] For humans, CQAs are of great interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties.[1] 5-O-caffeoylquinic acid (5-CQA), commonly known as chlorogenic acid, is the most abundant isomer.[1] The structural diversity of CQAs is further expanded by glycosylation, a process that modifies their solubility, stability, and biological activity.

This technical guide provides a comprehensive overview of the biosynthesis of caffeoylquinic acid glycosides in plants, from the core phenylpropanoid pathway to the final glycosylation steps. It includes detailed information on the key enzymes, regulatory networks, quantitative data, and experimental protocols relevant to researchers in phytochemistry, metabolic engineering, and drug discovery.

The Core Biosynthesis Pathway of Caffeoylquinic Acids

The biosynthesis of CQAs originates from the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce key intermediates. The formation of 5-CQA, the central precursor for other CQA isomers and their derivatives, can occur through several distinct routes.[1]

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA:

  • Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[2]

  • Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid.[3]

  • 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]

From p-coumaroyl-CoA, the pathway branches into several routes to produce 5-CQA:

  • Pathway 1 (Shikimate Shunt): This pathway involves the transfer of the p-coumaroyl group to shikimate, followed by hydroxylation and subsequent transfer to quinate.

    • Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroyl-shikimate.[1]

    • p-Coumaroyl ester 3'-hydroxylase (C3'H) hydroxylates p-coumaroyl-shikimate to produce caffeoyl-shikimate.[1]

    • HCT then catalyzes the reverse reaction, transferring the caffeoyl group back to CoA to form caffeoyl-CoA.[1]

    • Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) transfers the caffeoyl group from caffeoyl-CoA to quinate, yielding 5-O-caffeoylquinic acid (5-CQA).[4]

  • Pathway 2 (Quinate Shunt): This route involves the direct acylation of quinate with p-coumaroyl-CoA.

    • HQT transfers the p-coumaroyl group from p-coumaroyl-CoA to quinate, forming p-coumaroyl-quinate.[1]

    • C3'H hydroxylates p-coumaroyl-quinate to directly produce 5-CQA.[1]

  • Pathway 3 (Caffeic Acid Intermediate): This pathway proceeds through the formation of free caffeic acid.

    • p-Coumarate 3-hydroxylase (C3H) hydroxylates p-coumaric acid to yield caffeic acid.[1]

    • 4CL activates caffeic acid to caffeoyl-CoA.[1]

    • HQT then catalyzes the formation of 5-CQA from caffeoyl-CoA and quinate.[4]

  • Pathway 4 (via Caffeoyl Shikimate Esterase):

    • This pathway follows Pathway 1 to the formation of caffeoyl-shikimate.

    • Caffeoyl shikimate esterase (CSE) hydrolyzes caffeoyl-shikimate to release free caffeic acid.[1]

    • The pathway then converges with Pathway 3.[1]

  • Pathway 5 (via Caffeoyl-Glucoside):

    • In some species, caffeic acid can be glucosylated.

    • Hydroxycinnamoyl-D-glucose:quinate hydroxycinnamoyl transferase (HCGQT) can then transfer the caffeoyl group from a caffeoyl-glucoside to quinate to form CQA.[4]

CQA_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin pCou p-Coumaric Acid Cin->pCou pCouCoA p-Coumaroyl-CoA pCou->pCouCoA CaffeicAcid Caffeic Acid pCou->CaffeicAcid C3H pCouShik p-Coumaroyl-Shikimate pCouCoA->pCouShik HCT pCouQuin p-Coumaroyl-Quinate pCouCoA->pCouQuin HQT Shikimate Shikimate Quinate Quinate CafShik Caffeoyl-Shikimate pCouShik->CafShik C3'H CQA5 5-O-Caffeoylquinic Acid pCouQuin->CQA5 C3'H CafCoA Caffeoyl-CoA CafShik->CafCoA HCT CafShik->CaffeicAcid CafCoA->CQA5 HQT CaffeicAcid->CafCoA 4CL PAL PAL C4H C4H _4CL 4CL HCT HCT C3H_prime C3'H HQT HQT C3H C3H CSE CSE

Core biosynthetic pathways of 5-O-caffeoylquinic acid in plants.

Glycosylation of Caffeoylquinic Acids

Following the synthesis of the CQA core structure, glycosylation introduces further chemical diversity. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule.[5] Glycosylation can occur on the hydroxyl groups of either the caffeoyl or the quinic acid moiety.

While specific UGTs dedicated to the glycosylation of CQAs are not yet fully characterized across many species, studies on related phenylpropanoids provide a model for this process. For instance, UGT71C1 from Arabidopsis thaliana has been shown to specifically glucosylate the 3-hydroxyl group of caffeic acid.[6][7][8][9] It is plausible that homologous UGTs are responsible for the glycosylation of CQAs in other plants. The regioselectivity of UGTs is a key determinant of the final structure of the glycoside.[6][7][8][9]

The resulting CQA glycosides can be further modified, for example, by acylation with groups like malonate.

CQA_Glycosylation cluster_glycosylation Glycosylation cluster_acylation Acylation CQA Caffeoylquinic Acid (e.g., 5-CQA) CQA_Glc CQA-O-glucoside CQA->CQA_Glc UGT UDP_Glc UDP-Glucose UDP_Glc->CQA_Glc CQA_Malonyl_Glc Malonyl-CQA-O-glucoside CQA_Glc->CQA_Malonyl_Glc MAT Malonyl_CoA Malonyl-CoA Malonyl_CoA->CQA_Malonyl_Glc UGT UGT MAT Malonyl-Transferase

General scheme for the glycosylation and acylation of caffeoylquinic acids.

Regulation of Caffeoylquinic Acid Glycoside Biosynthesis

The biosynthesis of CQA glycosides is tightly regulated at the transcriptional level by a complex network of transcription factors and is influenced by various hormonal and environmental signals.

Transcriptional Regulation

Several families of transcription factors are known to regulate the expression of genes encoding the biosynthetic enzymes of the phenylpropanoid pathway:

  • MYB (v-myb myeloblastosis viral oncogene homolog) transcription factors are key regulators. Some MYB proteins act as activators, while others function as repressors of phenylpropanoid biosynthesis genes.

  • bHLH (basic helix-loop-helix) transcription factors often form complexes with MYB proteins to regulate target gene expression.

  • WRKY transcription factors are also involved in modulating the expression of pathway genes, often in response to stress signals.[1]

These transcription factors bind to specific cis-regulatory elements in the promoters of genes like PAL, C4H, 4CL, HCT, and HQT, thereby controlling the metabolic flux into the CQA biosynthesis pathway.

Hormonal and Environmental Regulation

The biosynthesis of CQA glycosides is integrated with plant growth and defense responses through hormonal signaling pathways:

  • Jasmonates (e.g., methyl jasmonate, MeJA) are well-known elicitors of secondary metabolism, including the phenylpropanoid pathway, often as a response to wounding or pathogen attack.[10] The jasmonate signaling pathway involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors that upregulate biosynthetic genes.[11][12][13][14]

  • Auxins and Gibberellins have also been shown to influence phenylpropanoid metabolism, often in an antagonistic manner to jasmonates, reflecting the trade-off between growth and defense.[15][16][17]

  • Light , particularly UV-B radiation, is a potent inducer of the phenylpropanoid pathway, leading to the accumulation of UV-protective compounds like CQAs.[10] Light signals are perceived by photoreceptors, which in turn modulate the activity of transcription factors controlling the pathway.[10][18][19]

CQA_Regulation Light Light (UV-B) PIFs PIFs Light->PIFs degradation MYB MYB TFs Light->MYB activation Wounding Wounding/ Pathogen Attack JA Jasmonates (JA) Wounding->JA biosynthesis Hormones Growth Hormones (Auxin, Gibberellin) DELLA DELLA Proteins Hormones->DELLA stabilization JAZ JAZ Repressors JA->JAZ degradation JAZ->MYB bHLH bHLH TFs JAZ->bHLH WRKY WRKY TFs JAZ->WRKY DELLA->PIFs stabilization BiosyntheticGenes PAL, C4H, 4CL, HCT, HQT, C3'H, UGTs PIFs->BiosyntheticGenes MYB->BiosyntheticGenes bHLH->BiosyntheticGenes WRKY->BiosyntheticGenes CQA_Glycosides CQA Glycosides BiosyntheticGenes->CQA_Glycosides

Regulatory network of CQA glycoside biosynthesis.

Quantitative Data

Kinetic Properties of Key Biosynthetic Enzymes

The kinetic parameters of the enzymes involved in CQA biosynthesis can vary between plant species and isoforms. The following table summarizes some reported kinetic values.

EnzymePlant SourceSubstrateK_m (µM)V_maxk_catReference(s)
PALArabidopsis thaliana (AtPAL1)L-Phenylalanine64-71--[20]
PALArabidopsis thaliana (AtPAL2)L-Phenylalanine64-71--[20]
PALArabidopsis thaliana (AtPAL4)L-Phenylalanine64-71--[20]
PALMusa cavendishiiL-Phenylalanine14500.15 nmol/h·mg protein-[21]
C4HHelianthus tuberosustrans-Cinnamic acid~2-5-High turnover[22][23]
4CLArabidopsis thalianap-Coumaric acid~20-50--[24]
HCTPopulus trichocarpap-Coumaroyl-CoA--Low reverse reaction efficiency[14]
HQTSolanum lycopersicumCaffeoyl-CoA---[4]
Content of Caffeoylquinic Acid Derivatives in Various Plant Materials

The concentration of CQAs and their glycosides varies significantly depending on the plant species, tissue type, and environmental conditions.

Plant SpeciesTissueCQA DerivativeConcentrationReference(s)
Coffea arabica (Green beans)Beans3-O-caffeoylquinic acid0.09 - 0.27 µg/mL (in extract)[25]
Coffea arabica (Green beans)Beans4-O-caffeoylquinic acid0.14 - 0.43 µg/mL (in extract)[25]
Coffea arabica (Green beans)Beans5-O-caffeoylquinic acid0.79 - 2.39 µg/mL (in extract)[25]
Cynara scolymus (Artichoke)Heads1,5-di-O-caffeoylquinic acid3890 mg/kg[26]
Cynara scolymus (Artichoke)Juice1,3-di-O-caffeoylquinic acidPredominant[26]
Ainsliaea acerifoliaLeavesChlorogenic acid0.91 µg/mL (LOQ)[6]
Ainsliaea acerifoliaLeavesIsochlorogenic acid A0.36 µg/mL (LOQ)[6]
Ainsliaea acerifoliaLeaves1,5-dicaffeoylquinic acid0.71 µg/mL (LOQ)[6]

Experimental Protocols

Enzyme Extraction from Plant Tissues

This protocol provides a general method for extracting active enzymes for subsequent activity assays.

  • Harvesting and Freezing: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction Buffer: Add the powdered tissue to an ice-cold extraction buffer. A typical buffer consists of 50-100 mM Tris-HCl (pH 7.5-8.8), containing additives to maintain enzyme stability, such as 10-14 mM β-mercaptoethanol (to prevent oxidation), 1 mM EDTA (a chelating agent), and polyvinylpyrrolidone (B124986) (PVP) to bind phenolic compounds that can inhibit enzymes.[27]

  • Homogenization: Homogenize the mixture on ice.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000-15,000 x g) for 15-30 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the crude enzyme extract. For some enzymes like C4H, which is a microsomal enzyme, further ultracentrifugation steps are required to isolate the microsomal fraction.

  • Desalting (Optional): The crude extract can be desalted using a desalting column (e.g., Sephadex G-25) to remove small molecules that might interfere with the assay.

Enzyme_Extraction A 1. Harvest and Freeze Plant Tissue (Liquid Nitrogen) B 2. Grind to a Fine Powder A->B C 3. Add Ice-Cold Extraction Buffer B->C D 4. Homogenize on Ice C->D E 5. Centrifuge (e.g., 12,000 x g, 20 min, 4°C) D->E F 6. Collect Supernatant (Crude Enzyme Extract) E->F G 7. (Optional) Desalting Column F->G

Workflow for enzyme extraction from plant tissues.
Enzyme Activity Assays

This assay measures the formation of trans-cinnamic acid from L-phenylalanine, which absorbs light at 290 nm.[1][15][27][28][29]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • ~2.8 mL of 50 mM Tris-HCl buffer (pH 8.8).

    • 0.1 mL of crude or purified enzyme extract.

  • Initiation: Start the reaction by adding 0.1 mL of L-phenylalanine solution (e.g., 60 mM stock). The final concentration of L-phenylalanine in the reaction should be around 2 mM.

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 290 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 37°C).

  • Calculation: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. Enzyme activity can be quantified using the molar extinction coefficient of trans-cinnamic acid.

This assay measures the formation of the thioester bond in p-coumaroyl-CoA, which has an absorbance maximum around 333 nm.[5][23][30]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM phosphate (B84403) buffer (pH 7.5).

    • 2.5 mM ATP.

    • 2.5 mM MgCl₂.

    • 0.5 mM Coenzyme A.

    • Enzyme extract.

  • Initiation: Start the reaction by adding p-coumaric acid to a final concentration of 0.2 mM.

  • Measurement: Monitor the increase in absorbance at 333 nm at a constant temperature.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA.

Heterologous Expression and Purification of Recombinant Enzymes

This workflow is essential for detailed kinetic characterization of individual enzymes.

  • Gene Cloning: Amplify the coding sequence of the target gene (e.g., HQT, UGT) from plant cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression). Often, an affinity tag (e.g., His-tag) is added to facilitate purification.

  • Transformation: Transform the expression construct into a suitable host, such as E. coli BL21(DE3).[31][32][33][34]

  • Protein Expression: Grow the transformed cells in a suitable medium and induce protein expression with an inducer like IPTG.

  • Cell Lysis: Harvest the cells and lyse them by sonication or other methods in a suitable buffer.

  • Purification: Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Verification: Verify the purity and size of the protein using SDS-PAGE.

  • Functional Assay: Use the purified protein in enzyme activity assays as described above to determine its substrate specificity and kinetic parameters.

Recombinant_Expression A 1. Amplify Gene of Interest and Clone into Expression Vector B 2. Transform Vector into Expression Host (e.g., E. coli) A->B C 3. Induce Protein Expression (e.g., with IPTG) B->C D 4. Harvest and Lyse Cells C->D E 5. Purify Protein via Affinity Chromatography D->E F 6. Verify Purity (SDS-PAGE) E->F G 7. Perform Functional Enzyme Assays F->G

References

Unveiling the Profile of 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: 5-O-(3'-O-Glucosylcaffeoyl)quinic acid is a phenolic compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its study, and insights into its biological activities, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a complex natural product. Its fundamental physicochemical characteristics are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₂₂H₂₈O₁₄[1][2][3]
Molecular Weight 516.45 g/mol [1][2][3]
CAS Number 1629852-63-6[1]
Appearance Typically a powder[1]
Solubility Soluble in solvents such as DMSO. Preparation of a 40 mg/mL mother liquor in DMSO is possible. For in vivo studies, a formulation in DMSO, PEG300, Tween 80, and saline/PBS can be prepared.[1]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1]
Natural Sources Found in the leaves of Ilex glabra L. Gray (Aquifoliaceae) and the fruits of Lycium barbarum L.[1][2][4][5][6]

Experimental Protocols

Isolation and Purification from Plant Material

The following protocol is a generalized methodology based on the successful isolation of related caffeoylquinic acid derivatives from plant sources. This can be adapted for the specific isolation of this compound from sources like Ilex glabra or Lycium barbarum.

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Plant Material (e.g., Ilex glabra leaves) extraction Solvent Extraction (e.g., Methanol (B129727) or Acetone/Water) start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation partition Liquid-Liquid Partition (e.g., with n-hexane) evaporation->partition chromatography1 Column Chromatography (e.g., MCI gel, Sephadex LH-20) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 final_product Isolated Compound chromatography2->final_product

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent system, such as methanol or an acetone-water mixture, to isolate the polar phenolic compounds.[7]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: The concentrated crude extract is subjected to liquid-liquid partitioning, for example, with n-hexane, to remove nonpolar constituents like lipids and chlorophyll.

  • Column Chromatography: The aqueous layer is then subjected to a series of column chromatographic steps. Common stationary phases for separating phenolic compounds include MCI gel and Sephadex LH-20.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC to yield the pure this compound.

Characterization

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

UV-Visible (UV-Vis) and Infrared (IR) Spectroscopy: UV-Vis spectroscopy can be used to observe the characteristic absorption maxima of the phenolic chromophores. IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, carboxyl, and ester groups.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Studies have shown that this compound can reduce the secretion of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cells.[6] This suggests its potential to modulate inflammatory responses.

Putative Anti-inflammatory Signaling Pathway

Based on the known mechanisms of related phenolic compounds and caffeoylquinic acid derivatives, a putative signaling pathway for the anti-inflammatory action of this compound can be proposed. It is likely to involve the inhibition of the Toll-like Receptor 4 (TLR4) signaling cascade, which is a key pathway activated by LPS. This inhibition would lead to the downstream suppression of the NF-κB and MAPK signaling pathways, ultimately reducing the expression of pro-inflammatory genes.

signaling_pathway cluster_nucleus Transcriptional Regulation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Compound 5-O-(3'-O-Glucosyl- caffeoyl)quinic acid Compound->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK NFkB_Inhib IκBα IKK->NFkB_Inhib P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 AP1->Nucleus ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory

Caption: Putative anti-inflammatory signaling pathway of this compound.
Antioxidant Activity

The antioxidant potential of this compound is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals. It has shown good scavenging capacity for 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulphonate) (ABTS) free radicals.[6]

Conclusion

This compound presents a promising profile for further investigation in the fields of pharmacology and drug development. Its anti-inflammatory and antioxidant properties, coupled with its natural origin, make it a compelling candidate for the development of new therapeutic agents. This guide provides a foundational repository of its known characteristics to aid in these research endeavors. Further studies are warranted to fully elucidate its spectroscopic properties and confirm its precise mechanisms of action in various biological systems.

References

An In-depth Technical Guide on 5-O-(3'-O-Glucosylcaffeoyl)quinic acid (CAS: 1629852-63-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-(3'-O-Glucosylcaffeoyl)quinic acid, with the Chemical Abstracts Service (CAS) number 1629852-63-6, is a naturally occurring phenolic compound. It is a glycosylated derivative of caffeoylquinic acid, a class of compounds well-regarded for their diverse biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activities, and the experimental protocols used for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Identified in plant species such as the leaves of Ilex glabra L. Gray (Aquifoliaceae) and the fruits of Lycium barbarum L. (yellow wolfberry), this compound is of growing interest for its potential therapeutic applications, particularly its antioxidant and anti-inflammatory properties.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.

PropertyValueReference
CAS Number 1629852-63-6N/A
Molecular Formula C22H28O14[1]
Molecular Weight 516.45 g/mol [1]
IUPAC Name (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[[(2E)-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxy]cyclohexane-1-carboxylic acidN/A
Synonyms 5-O-(3'-O-β-D-Glucopyranosylcaffeoyl)-quinic acid, 5-CQA-3'βG[2]
Appearance Not specified in literature; likely a powderN/A
Solubility Soluble in polar organic solvents and waterInferred from extraction protocols
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Biological Activities and Quantitative Data

This compound has demonstrated notable antioxidant and anti-inflammatory activities in in vitro studies. The following tables present the quantitative data from these investigations.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through its ability to scavenge free radicals.

AssayActivitySource
2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulphonate) (ABTS) radical scavengingGood scavenging capacity[2]
2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavengingRelatively low scavenging capacity[2]
Anti-inflammatory Activity

The anti-inflammatory effects were evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Inflammatory MediatorConcentration% Inhibition / EffectSource
Nitric Oxide (NO)50 µg/mLSignificant reduction[2]
100 µg/mLSignificant reduction[2]
200 µg/mLSignificant reduction[2]
Tumor Necrosis Factor-α (TNF-α)50 µg/mLSignificant reduction[2]
100 µg/mLSignificant reduction[2]
200 µg/mLSignificant reduction[2]
Interleukin-6 (IL-6)50 µg/mLSignificant reduction[2]
100 µg/mLSignificant reduction[2]
200 µg/mLSignificant reduction[2]

Furthermore, treatment with this compound at concentrations of 50, 100, and 200 μg/mL was found to dose-dependently reduce the mRNA expression levels of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells.

Proposed Mechanism of Anti-inflammatory Action: Signaling Pathways

While the precise signaling pathways modulated by this compound have not been explicitly elucidated, based on the known mechanisms of structurally related caffeoylquinic acid derivatives, a plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response triggered by LPS in macrophages.

The diagram below illustrates the proposed inhibitory effect of this compound on the LPS-induced inflammatory signaling cascade.

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB/IκB IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB->NFkB releases Compound 5-O-(3'-O-Glucosyl- caffeoyl)quinic acid Compound->MAPKKK Inhibits Compound->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) AP1->Genes activate NFkB_nuc->Genes activate

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

General Experimental Workflow

The following diagram outlines a typical workflow for the isolation and biological evaluation of this compound.

Experimental_Workflow cluster_bioassays Biological Assays Plant_Material Plant Material (e.g., Lycium barbarum fruits) Extraction Extraction (e.g., with ethanol (B145695)/water) Plant_Material->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Compound Isolated Compound This compound Purification->Compound Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (RAW264.7 cells) Compound->Anti_inflammatory Data_Analysis Data Analysis and Structure Elucidation Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis

Caption: General workflow for isolation and bioactivity screening.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in a dark container.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the sample dilutions to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • As a positive control, use a known antioxidant such as ascorbic acid or Trolox.

    • For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

ABTS Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

  • Assay Procedure:

    • Add 10 µL of the sample dilutions to a 96-well microplate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Use Trolox as a positive control.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.

Anti-inflammatory Assay in RAW264.7 Macrophages

Principle: This assay measures the ability of the compound to inhibit the production of pro-inflammatory mediators (NO, TNF-α, IL-6) in murine macrophage cells (RAW264.7) stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with media only).

  • Supernatant Collection: After incubation, collect the cell culture supernatants for the measurement of NO, TNF-α, and IL-6.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • TNF-α and IL-6 Measurement (ELISA):

    • Measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and potent anti-inflammatory properties. The available data suggests its potential for development as a therapeutic agent for inflammatory conditions. Further in-depth studies are warranted to fully elucidate its mechanism of action, particularly the specific interactions with cellular signaling pathways, and to evaluate its efficacy and safety in in vivo models. This technical guide provides a solid foundation of the current knowledge to facilitate future research and development efforts.

References

A Technical Guide to the Spectroscopic and Biological Profile of 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-O-(3'-O-Glucosylcaffeoyl)quinic acid, a significant phenolic compound found in various plants, including those of the Ilex and Lycium genera. This document details its mass spectrometry and nuclear magnetic resonance characteristics, outlines relevant experimental protocols, and explores its biological activities, particularly its anti-inflammatory effects.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below are the summarized data gathered from existing literature.

Mass Spectrometry (MS) Data

The molecular weight of this compound is 516.45 g/mol , corresponding to the molecular formula C₂₂H₂₈O₁₄. High-resolution mass spectrometry is crucial for its identification.

Table 1: Mass Spectrometry Data for this compound

Ion ModeMass-to-Charge Ratio (m/z)Ion TypeFragmentation Ions (m/z)Reference
Negative515.1392[M-H]⁻353, 191, 179[1][2]

The fragmentation pattern is characteristic of caffeoylquinic acid glycosides. The ion at m/z 353 corresponds to the loss of the glucose moiety, resulting in the caffeoylquinic acid fragment. The ion at m/z 191 represents the quinic acid moiety, and the ion at m/z 179 corresponds to the caffeoyl moiety.

Nuclear Magnetic Resonance (NMR) Data

Precise ¹H and ¹³C NMR data for 5-O-(3'-O-β-D-glucopyranosyl)quinic acid has been reported in a study on the fruits of Lycium barbarum L. var. auranticarpum K. F. Ching. While the full spectral data from this specific study is not publicly available, detailed NMR data for a closely related isomer, (-)-3-O-(4-O-β-D-glucopyranosylcaffeoyl)quinic acid, isolated from the flower buds of Lonicera japonica, provides valuable comparative information.

Table 2: ¹H NMR Spectroscopic Data for a Glucosylated Caffeoylquinic Acid Isomer (in D₂O) [2]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Quinic Acid Moiety
22.21, 2.37m
35.48m
44.29dd8.0, 3.0
54.45m
62.45, 2.56m
Caffeoyl Moiety
2'7.30d2.0
5'7.00d8.5
6'7.18dd8.5, 2.0
7'7.73d16.0
8'6.51d16.0
Glucose Moiety
1''5.27d7.5
2''3.68t8.0
3''3.75t8.5
4''3.65t9.0
5''3.71m
6''3.92, 4.05m

Table 3: ¹³C NMR Spectroscopic Data for a Glucosylated Caffeoylquinic Acid Isomer (in D₂O) [2]

PositionChemical Shift (δ, ppm)
Quinic Acid Moiety
177.5
238.0
374.0
472.1
571.5
639.2
7 (COOH)179.8
Caffeoyl Moiety
1'128.0
2'116.5
3'146.0
4'149.5
5'117.8
6'124.0
7'147.2
8'115.8
9' (C=O)169.5
Glucose Moiety
1''104.2
2''75.8
3''78.0
4''72.0
5''78.5
6''63.2

Experimental Protocols

Detailed methodologies are crucial for the replication of spectroscopic analysis. The following protocols are based on established methods for the analysis of caffeoylquinic acid derivatives.

1. Sample Preparation and Extraction

A standardized protocol for the extraction of this compound from plant material involves the following steps:

  • Lyophilization and Grinding: Plant material (e.g., fruits, leaves) is freeze-dried (lyophilized) to preserve the chemical integrity of the constituents and then ground into a fine powder.

  • Solvent Extraction: The powdered material is extracted with a polar solvent, typically methanol (B129727) or a methanol/water mixture, often with sonication to enhance extraction efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Solid-Phase Extraction (SPE): The crude extract is often subjected to solid-phase extraction for preliminary purification and fractionation. A C18 cartridge is commonly used to separate compounds based on polarity.

2. High-Performance Liquid Chromatography (HPLC) for Isolation

For the isolation of the pure compound, preparative or semi-preparative HPLC is employed.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution system is common, using a mixture of (A) water with a small percentage of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape, and (B) a polar organic solvent like acetonitrile (B52724) or methanol.

  • Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths around 320-330 nm, which is the absorption maximum for caffeic acid derivatives.

  • Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the purified compound.

3. Mass Spectrometry (MS) Analysis

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the identification and characterization of this compound.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is most effective for this class of compounds.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap, is used to obtain accurate mass measurements.

  • Fragmentation Analysis: Tandem MS (MS/MS) experiments are performed to induce fragmentation of the parent ion and analyze the resulting fragment ions, which provides structural information.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of the molecule.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or deuterium (B1214612) oxide (D₂O).

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.

  • Experiments: A suite of NMR experiments is conducted:

    • ¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting the different structural moieties (quinic acid, caffeoyl, and glucose).

Biological Activity and Signaling Pathway

This compound has demonstrated notable anti-inflammatory properties. Studies have shown that it can reduce the secretion of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

LPS-Induced Inflammatory Pathway and Inhibition

The diagram below illustrates the signaling cascade initiated by LPS and the potential points of inhibition by this compound. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells like macrophages. This recognition triggers a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory genes, including those for TNF-α and IL-6. Caffeic acid derivatives have been shown to interfere with this pathway, potentially by inhibiting the binding of LPS to the TLR4/MD2 complex or by modulating downstream signaling components.

LPS_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates NFkB_I_B NF-κB / IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB (active) NFkB_I_B->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus and binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces Cytokines TNF-α, IL-6 Release Pro_inflammatory_Genes->Cytokines Inhibitor This compound Inhibitor->TLR4 Inhibits Binding Inhibitor->IKK Inhibits Activation

Caption: LPS-induced pro-inflammatory signaling pathway and points of inhibition.

References

The Occurrence of Glucosylated Caffeoylquinic Acids in Ilex Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the occurrence of caffeoylquinic acids (CQAs), with a special focus on their glucosylated derivatives, in various species of the Ilex genus. While the presence of mono-, di-, and tri-caffeoylquinic acids is well-documented and these compounds are abundant in species like Ilex paraguariensis (Yerba Mate), Ilex aquifolium (European Holly), and Ilex pubescens (Maodongqing), the specific investigation into their glucosylated forms is an emerging area of research.

Qualitative analysis of Argentinian maté (Ilex paraguariensis) has confirmed the presence of at least two caffeoyl-glucoside isomers. However, to date, the broader distribution of these glucosylated compounds across the Ilex genus and their quantitative levels have not been extensively reported in scientific literature. This guide, therefore, summarizes the available quantitative data for the more prevalent non-glucosylated caffeoylquinic acids to provide a foundational understanding of this class of compounds in Ilex. Furthermore, it details the established experimental protocols for the analysis of these phenolic compounds and illustrates the biosynthetic pathways and analytical workflows.

Quantitative Data on Caffeoylquinic Acids in Ilex Species

Due to the limited availability of quantitative data for glucosylated caffeoylquinic acids, the following table summarizes the concentrations of their more commonly reported non-glucosylated parent compounds in various Ilex species. This data serves as a strong indicator of the potential for finding glucosylated derivatives in these plants.

Ilex SpeciesPlant PartCompoundConcentration RangeReference
Ilex paraguariensisLeaves (beverage)3-O-caffeoylquinic acid (Neochlorogenic acid)122 - 242 µg/mL[1]
4-O-caffeoylquinic acid (Cryptochlorogenic acid)103 - 188 µg/mL[1]
5-O-caffeoylquinic acid (Chlorogenic acid)164 - 263 µg/mL[1]
3,5-di-O-caffeoylquinic acid103 - 167 µg/mL[1]
4,5-di-O-caffeoylquinic acid206 - 289 µg/mL[1]
Ilex aquifoliumLeavesChlorogenic acid~9.58 mg/g[2]
Neochlorogenic acid~1.38 mg/g[2]
Cryptochlorogenic acid~0.64 mg/g[2]
Ilex meserveaeLeavesChlorogenic acid~7.76 mg/g[2]
Neochlorogenic acid~11.81 mg/g[2]
Cryptochlorogenic acid~4.46 mg/g[2]
Ilex pubescensLeaves3,4-di-O-caffeoylquinic acidPresent[3]
3,5-di-O-caffeoylquinic acidPresent[3]
4,5-di-O-caffeoylquinic acidPresent[3]
3,4,5-tri-O-caffeoylquinic acidPresent[3]

Note: The presence of two unquantified caffeoyl-glucoside isomers has been reported in Ilex paraguariensis.

Experimental Protocols

The analysis of caffeoylquinic acids and their glucosylated derivatives in Ilex species typically involves extraction followed by chromatographic separation and mass spectrometric detection.

Sample Preparation and Extraction

A representative protocol for the extraction of phenolic compounds from Ilex leaves is as follows:

  • Milling: Dried and powdered Ilex leaves (approximately 1 g) are homogenized to a fine powder.

  • Solvent Extraction: The powdered material is extracted with 20 mL of 80% aqueous methanol.

  • Sonication: The mixture is sonicated for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

  • Filtration: The supernatant is collected and filtered through a 0.45 µm syringe filter prior to HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis
  • System: A standard HPLC system equipped with a photodiode array (PDA) detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient elution is typically used with:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • 0-10 min: 10-25% B

    • 10-30 min: 25-50% B

    • 30-40 min: 50-10% B

  • Flow Rate: 1.0 mL/min

  • Detection: The PDA detector is set to scan a range of wavelengths (e.g., 200-400 nm), with specific monitoring at approximately 325 nm for caffeoylquinic acids.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
  • Ionization Mode: ESI is typically performed in the negative ion mode for the analysis of phenolic acids.

  • Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer can be used.

  • Data Acquisition: Data is acquired in full scan mode to identify the molecular ions of the compounds of interest. For structural elucidation, tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns. Glucosylated caffeoylquinic acids would be expected to show a neutral loss of a hexose (B10828440) residue (162 Da).

Visualizations

Biosynthetic Pathway of Glucosylated Caffeoylquinic Acids

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA Caffeoyl-CoA CouCoA->CafCoA C3'H CQA Caffeoylquinic Acid (e.g., Chlorogenic Acid) CafCoA->CQA HQT QA Quinic Acid QA->CQA HQT GCQA Glucosylated Caffeoylquinic Acid CQA->GCQA Glucosyl- transferase UDP_Glc UDP-Glucose UDP_Glc->GCQA Glucosyl- transferase Workflow start Ilex Plant Material (e.g., Leaves) prep Drying and Grinding start->prep extraction Solvent Extraction (e.g., 80% Methanol) prep->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-PDA Analysis (C18 column) filtration->hplc ms ESI-MS/MS Analysis (Negative Ion Mode) hplc->ms data Data Analysis: Quantification & Identification ms->data

References

Unveiling 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid in Lycium barbarum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification and analysis of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid, a significant phenolic compound found in Lycium barbarum (goji berry). This document outlines detailed experimental protocols, presents quantitative data, and visualizes the analytical workflow, serving as a critical resource for the exploration of this bioactive compound.

Introduction

Lycium barbarum, a member of the Solanaceae family, has been a cornerstone of traditional Chinese medicine for centuries, lauded for its diverse health benefits. Modern phytochemical research has identified a rich profile of bioactive constituents, including polysaccharides, carotenoids, and phenolic compounds. Among the phenolics, chlorogenic acids and their derivatives are of particular interest due to their antioxidant and other pharmacological activities. This guide focuses specifically on a glucosylated form of chlorogenic acid, (-)-5-O-(3-O-β-D-glucopyranosylcaffeoyl)-quinic acid, which has been identified in the fruits of Lycium barbarum. The addition of a glucosyl moiety can significantly alter the bioavailability and bioactivity of the parent compound, making its study a compelling area of research.

Quantitative Analysis

The concentration of this compound has been quantified in the dried fruits of Lycium barbarum var. auranticarpum. While data on other varieties and plant parts are limited, the existing findings provide a baseline for future comparative studies.

Plant MaterialCompoundConcentration (% of dry weight)Analytical MethodReference
Dried Fruits (Lycium barbarum var. auranticarpum)(-)-5-O-(3-O-β-D-glucopyranosylcaffeoyl)-quinic acid0.0293 ± 0.0015HPLC[1][2]

Experimental Protocols

The successful identification and quantification of this compound from Lycium barbarum necessitates a multi-step approach, encompassing meticulous sample preparation, efficient extraction, and robust analytical techniques.

Sample Preparation

Proper preparation of Lycium barbarum samples is crucial to ensure the stability and accurate representation of the phytochemical profile.

  • Drying: Freshly harvested plant material (fruits or leaves) should be dried to a constant weight to prevent enzymatic degradation and microbial growth. Lyophilization (freeze-drying) at temperatures around -60°C for 24 hours is a preferred method to preserve thermolabile compounds[3]. Alternatively, shade drying at room temperature can be employed.

  • Grinding: The dried plant material is then ground into a fine powder (e.g., passing through a 60-mesh sieve) to increase the surface area for efficient solvent extraction[3][4].

  • Storage: The powdered sample should be stored in airtight containers, protected from light and moisture, at 4°C or lower to maintain the integrity of the phenolic compounds[5].

Extraction of Phenolic Compounds

Several methods can be employed for the extraction of phenolic compounds from Lycium barbarum. Ultrasound-assisted extraction (UAE) is a highly efficient technique that utilizes acoustic cavitation to enhance solvent penetration and mass transfer.

  • Solvent Selection: A mixture of ethanol (B145695) and water (e.g., 70% ethanol) is commonly used for the extraction of polyphenols[4]. Deep eutectic solvents (DESs), such as a 1:2 molar mixture of choline (B1196258) chloride and p-toluene sulfonic acid, have also been shown to be highly effective[5].

  • Ultrasound-Assisted Extraction (UAE) Protocol:

    • Combine the powdered Lycium barbarum sample with the chosen solvent at a specific solid-to-liquid ratio (e.g., 1:20 to 1:50 g/mL).

    • Place the mixture in an ultrasonic bath.

    • Apply ultrasonic waves at a controlled frequency and power for a defined period (e.g., 30-60 minutes).

    • Maintain a constant temperature during extraction (e.g., 40-60°C).

    • After extraction, separate the supernatant from the solid residue by centrifugation or filtration.

    • The extract can be concentrated under reduced pressure for further analysis.

Purification (Optional)

For the isolation of specific compounds or to reduce matrix interference, a purification step can be incorporated.

  • Solid-Phase Extraction (SPE): The crude extract can be passed through a polymeric solid-phase extraction cartridge to enrich the phenolic fraction and remove interfering substances[6].

  • Column Chromatography: Techniques like macroporous resin column chromatography or Sephadex LH-20 gel chromatography can be used for further fractionation and purification of the target compound[7].

Analytical Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the gold standard for the separation, identification, and quantification of phenolic compounds.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used for the separation of chlorogenic acids and their derivatives[8][9].

    • Mobile Phase: A gradient elution using a binary solvent system is common. For instance, Solvent A could be 0.1% formic acid in water, and Solvent B could be acetonitrile.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute compounds with higher hydrophobicity. An example gradient is as follows: 0-4 min, 5-8% B; 4-5 min, 8-100% B; 5-7 min, 100% B; 7-8 min, 100-5% B; 8-11 min, 5% B[10].

    • Detection: A Diode Array Detector (DAD) can be used to monitor the effluent at specific wavelengths (e.g., 280 nm and 325 nm for phenolic acids)[9].

  • Mass Spectrometry (MS) for Structural Confirmation:

    • Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides definitive structural information.

    • Electrospray ionization (ESI) in negative mode is commonly used for the analysis of phenolic compounds[3].

    • By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), the structure of this compound can be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

    • For the unambiguous structural identification of isolated compounds, 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are indispensable.

Visualizing the Workflow and Compound Structure

To aid in the understanding of the experimental process and the relationships between the key chemical moieties, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Harvest Harvest Lycium barbarum (Fruits/Leaves) Dry Drying (Lyophilization or Air-drying) Harvest->Dry Grind Grinding (e.g., 60-mesh sieve) Dry->Grind UAE Ultrasound-Assisted Extraction (e.g., 70% Ethanol) Grind->UAE Filter Filtration / Centrifugation UAE->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate HPLC HPLC-DAD (Separation & Quantification) Concentrate->HPLC LCMS LC-MS/MS (Structural Confirmation) HPLC->LCMS NMR NMR (Structural Elucidation) HPLC->NMR

Figure 1: Experimental workflow for the analysis of this compound.

Logical_Relationship Compound This compound QuinicAcid Quinic Acid Moiety Compound->QuinicAcid Ester bond at C5 CaffeicAcid Caffeic Acid Moiety Compound->CaffeicAcid Ester bond Glucose Glucose Moiety CaffeicAcid->Glucose Ester bond at C3'

Figure 2: Logical relationship of the constituent moieties of the target compound.

Conclusion

This technical guide provides a foundational framework for the identification and analysis of this compound in Lycium barbarum. The detailed protocols and compiled data serve as a valuable starting point for further research into the distribution, bioactivity, and potential applications of this and other related phenolic compounds in this medicinally important plant. Further studies are encouraged to expand the quantitative data across different Lycium species and cultivars and to fully elucidate the pharmacological profile of this glucosylated chlorogenic acid.

References

A Technical Guide to the Relationship Between Chlorogenic Acid and its Glucosylated Forms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, comparative bioactivities, and signaling pathways of chlorogenic acid and its glucosylated derivatives, offering insights for future research and therapeutic applications.

Introduction

Chlorogenic acid (CGA), a prominent dietary polyphenol found in coffee, fruits, and vegetables, has garnered significant attention for its diverse health-promoting properties, including antioxidant, anti-inflammatory, and metabolic regulatory effects[1][2]. These therapeutic potentials have spurred interest in developing CGA as a nutraceutical or pharmacological agent. However, its application can be limited by factors such as stability and bioavailability. Glucosylation, the enzymatic attachment of a glucose moiety, presents a promising strategy to modulate the physicochemical and biological properties of CGA. This technical guide provides a comprehensive overview of the relationship between chlorogenic acid and its glucosylated forms (CHG), focusing on their synthesis, comparative biological activities, and underlying molecular mechanisms.

Chemical Structures and Biosynthesis

Chlorogenic acid is an ester formed between caffeic acid and quinic acid[1]. The glucosylated forms of chlorogenic acid are derivatives where one or more glucose molecules are attached to the parent CGA structure.

Biosynthesis of Chlorogenic Acid

The biosynthesis of CGA in plants is a well-characterized process involving several key enzymes in the phenylpropanoid pathway[3][4]. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce p-coumaroyl-CoA, a central intermediate. This is then converted to caffeoyl-CoA, which is subsequently esterified with quinic acid to form chlorogenic acid.

Chlorogenic Acid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/HQT, C3H Chlorogenic_acid Chlorogenic_acid Caffeoyl_CoA->Chlorogenic_acid Quinic_acid Quinic_acid Quinic_acid->Chlorogenic_acid HQT

Biosynthesis pathway of chlorogenic acid in plants.
Enzymatic Synthesis of Chlorogenic Acid Glucosides

Glucosylated forms of chlorogenic acid can be synthesized enzymatically. One reported method utilizes dextransucrase from Leuconostoc mesenteroides in a transglycosylation reaction with sucrose (B13894) as the glucose donor[5][6][7][8]. This process yields chlorogenic acid glucoside (CHG), which exhibits modified physicochemical properties.

Comparative Physicochemical and Biological Properties

Glucosylation significantly alters the properties of chlorogenic acid, impacting its solubility, stability, and biological activity.

Physicochemical Properties

The addition of a glucose moiety generally increases the water solubility and stability of phenolic compounds. Studies have shown that enzymatically synthesized chlorogenic acid glucoside (CHG) possesses a 65% increase in water solubility and a 2-fold greater resistance to browning compared to its non-glucosylated counterpart[5][7].

Antioxidant Activity

Both chlorogenic acid and its glucosylated form exhibit antioxidant properties. However, the glucosylation can modulate this activity. One study reported that CHG displayed stronger inhibition of lipid peroxidation compared to CGA[5][7]. Quantitative data directly comparing the antioxidant capacities of CGA and its various glucosylated forms using standardized assays are still emerging.

Compound Antioxidant Assay IC50 Value Reference
Chlorogenic AcidLipid Peroxidation Inhibition0.0074 mg/ml[9]
Chlorogenic Acid GlucosideLipid Peroxidation InhibitionStronger inhibition than CGA (specific IC50 not reported)[5][7]

Table 1: Comparative Antioxidant Activity of Chlorogenic Acid and its Glucoside.

Bioavailability and Metabolism

The bioavailability of chlorogenic acid is relatively low, with a significant portion being metabolized by the gut microbiota before absorption[10]. The impact of glucosylation on the bioavailability of chlorogenic acid is a critical area of ongoing research. It is hypothesized that the glucose moiety may influence the absorption and metabolic fate of the molecule, potentially altering its pharmacokinetic profile. In vivo pharmacokinetic studies are needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) of chlorogenic acid glucosides.

Signaling Pathways

Chlorogenic acid is known to exert its biological effects through the modulation of several key signaling pathways, including the Nrf2 and AMPK pathways. The influence of glucosylation on these interactions is an area of active investigation.

Nrf2 Signaling Pathway

The Keap1-Nrf2-ARE signaling pathway is a crucial cellular defense mechanism against oxidative stress. Chlorogenic acid has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes[1][11][12][13][14]. This activation is thought to be a primary mechanism behind CGA's antioxidant and anti-inflammatory effects. While direct comparative studies are limited, it is plausible that glucosylation could modify the interaction of CGA with components of the Nrf2 pathway, thereby altering its activation potential.

Nrf2 Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus CGA CGA Keap1_Nrf2 Keap1-Nrf2 Complex CGA->Keap1_Nrf2 Inhibition Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Keap1 Keap1 Keap1->Keap1_Nrf2 ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Chlorogenic acid's activation of the Nrf2 pathway.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis. Activation of AMPK by chlorogenic acid has been linked to its beneficial effects on glucose and lipid metabolism[15][16]. CGA-mediated AMPK activation can lead to increased glucose uptake in skeletal muscle and reduced hepatic glucose production. The effect of glucosylation on the ability of CGA to activate AMPK and influence downstream metabolic processes is a promising avenue for research in the development of novel therapeutics for metabolic disorders.

AMPK Signaling Pathway CGA CGA AMPK AMPK CGA->AMPK Activation Glucose_Uptake Increased Glucose Uptake (Muscle) AMPK->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Lipid_Metabolism Modulation of Lipid Metabolism AMPK->Lipid_Metabolism

Chlorogenic acid's modulation of the AMPK pathway.

Experimental Protocols

Enzymatic Synthesis and Purification of Chlorogenic Acid Glucoside

This protocol is based on the enzymatic transglycosylation method using dextransucrase.

Materials:

Procedure:

  • Reaction Setup: Dissolve chlorogenic acid and sucrose in sodium acetate buffer. Add dextransucrase to initiate the reaction. The optimal concentrations of substrates and enzyme should be determined empirically but can be based on reported values (e.g., 320 mM chlorogenic acid, 365 mM sucrose, and 0.96 U/mL dextransucrase)[7].

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 24 hours).

  • Reaction Termination and Extraction: Terminate the reaction by heat inactivation of the enzyme. Extract the reaction mixture with butanol to partition the chlorogenic acid glucoside into the organic phase, leaving unreacted sugars and the enzyme in the aqueous phase[6].

  • Purification:

    • Silica Gel Chromatography: Concentrate the butanol extract and apply it to a silica gel column. Elute with a gradient of acetonitrile in water to separate the chlorogenic acid glucoside from unreacted chlorogenic acid and other byproducts.

    • Preparative HPLC: For higher purity, subject the fractions containing the glucoside to preparative HPLC.

Workflow Diagram:

Synthesis and Purification Workflow Start Start Reaction Enzymatic Reaction (CGA, Sucrose, Dextransucrase) Start->Reaction Extraction Butanol Partitioning Reaction->Extraction Silica_Gel Silica Gel Column Chromatography Extraction->Silica_Gel Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC End Purified CHG Prep_HPLC->End

References

The Biological Role of Caffeoylquinic Acid Derivatives in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoylquinic acids (CQAs) are a significant class of phenolic esters widely distributed throughout the plant kingdom.[1][2] As key secondary metabolites, they play indispensable roles in plant physiology, including growth, development, and defense against a multitude of biotic and abiotic stressors.[1][3] Synthesized via the phenylpropanoid pathway, these compounds, with 5-O-caffeoylquinic acid (chlorogenic acid) being the most predominant form, act as potent antioxidants, UV protectants, and defense agents against pathogens and herbivores.[1][2] This technical guide provides an in-depth overview of the biosynthesis, physiological functions, and metabolic significance of CQA derivatives. It includes a summary of quantitative data, detailed experimental protocols for their analysis, and visual diagrams of their core metabolic and signaling pathways to support advanced research and development.

Introduction to Caffeoylquinic Acids

Caffeoylquinic acids are esters formed between caffeic acid and quinic acid.[1] There are numerous isomers, including mono- and di-caffeoylquinic acids, which differ by the position and number of caffeoyl groups esterified to the quinic acid core.[1][4] The most common isomers include 3-CQA, 4-CQA, and 5-CQA (chlorogenic acid).[1][4] These compounds are central to a plant's defense system and overall metabolic health, contributing to responses against pathogens, pests, and environmental challenges like cold and UV radiation by scavenging reactive oxygen species (ROS).[1][2] Their broad-spectrum biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, also make them of great interest for pharmacological and industrial applications.[1][2][5][6][7]

Biosynthesis of Caffeoylquinic Acid Derivatives

The synthesis of CQA derivatives is an integral part of the broader phenylpropanoid pathway, a major route for secondary metabolite production in plants.[3] The pathway begins with the amino acid L-phenylalanine.

Core Biosynthetic Steps:

  • Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[8]

  • Hydroxylation: Cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid.

  • Activation: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]

  • Esterification and Hydroxylation: From p-coumaroyl-CoA, the pathway can proceed through several routes, with the most prevalent involving hydroxycinnamoyl-CoA transferases (HCT/HQT) and hydroxylases (C3'H).[1][8][9]

    • Route 1 (via HQT): Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) condenses p-coumaroyl-CoA with quinic acid to form p-coumaroyl quinate. This intermediate is then hydroxylated by p-coumaroyl 3'-hydroxylase (C3'H) to yield 5-O-caffeoylquinic acid (5-CQA).[1][9]

    • Route 2 (via HCT): Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) can esterify p-coumaroyl-CoA with shikimate. The resulting p-coumaroyl shikimate is hydroxylated by C3'H to caffeoyl shikimate. HCT then exchanges shikimate for CoA to form caffeoyl-CoA, which is finally esterified with quinic acid by HQT to produce 5-CQA.[1]

5-CQA serves as a central precursor for the synthesis of other CQA isomers and more complex di-CQAs.[1][2] The expression of key genes like PAL, 4CL, HCT, and HQT is tightly regulated by transcription factors (e.g., MYB, WRKY) and environmental stimuli.[1][2]

CQA_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL PAL Phe->PAL pCou p-Coumaric Acid Cin->pCou C4H C4H Cin->C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA CL4 4CL pCou->CL4 pCouQuin p-Coumaroyl Quinate pCouCoA->pCouQuin HQT HQT pCouCoA->HQT CQA5 5-O-Caffeoylquinic Acid (5-CQA) pCouQuin->CQA5 C3H C3'H pCouQuin->C3H OtherCQAs Other CQA Isomers (3-CQA, 4-CQA, diCQAs) CQA5->OtherCQAs Quinate Quinic Acid Quinate->pCouQuin Quinate->HQT PAL->Cin C4H->pCou CL4->pCouCoA HQT->pCouQuin C3H->CQA5

Caption: Core biosynthetic pathway for 5-O-caffeoylquinic acid (5-CQA).

Biological Roles in Plant Metabolism

Antioxidant Activity and ROS Scavenging

A primary role of CQA derivatives is to function as potent antioxidants. Abiotic stresses such as drought, salinity, high light, and extreme temperatures lead to the overproduction of Reactive Oxygen Species (ROS), which cause oxidative damage to cellular components.[10][11] CQAs mitigate this damage by scavenging ROS like H₂O₂ and O₂⁻.[1] This protective mechanism is crucial for maintaining cellular homeostasis and enhancing plant tolerance to environmental stress.[1][2][10]

Defense Against Biotic Stress

CQAs are integral to plant defense against pathogens and herbivores.

  • Pathogens: Upon pathogen attack, plants often accumulate phenolic compounds, including CQAs, at the site of infection.[12] These compounds can act as antimicrobial agents. For example, caffeic acid has been shown to inhibit the growth of the bacterial pathogen Ralstonia solanacearum and damage its cell membrane.[12] The accumulation of CQAs is often linked to the activation of defense-related enzymes like phenylalanine ammonia-lyase (PAL).[12]

  • Herbivores: CQAs can act as anti-feedants, deterring insects and other herbivores. Their astringent taste and ability to bind to proteins can reduce the nutritional value of plant tissues, making them less palatable to pests.[1][2]

Response to Abiotic Stress

Plants modulate their CQA levels in response to various abiotic stressors.

  • UV Radiation: CQAs accumulate in epidermal cells where they absorb harmful UV-B radiation, protecting underlying tissues from DNA damage. This function is critical for plants growing at high altitudes or in areas with high sun exposure.[1]

  • Drought and Salinity: Drought and salinity stress trigger an increase in the expression of CQA biosynthesis genes and enhance the activity of antioxidant enzymes.[10] This accumulation helps protect cells against oxidative stress induced by water deficit and ion toxicity.[10][11] For example, wounding and drying of chicory roots after harvest can lead to a significant increase in CQA content, with levels increasing up to 2.4-fold.[13]

  • Temperature Stress: Cold stress can induce the accumulation of CQAs, which helps mitigate cellular damage by scavenging ROS.[1]

Quantitative Data Summary

The concentration of CQA derivatives varies significantly among plant species, tissues, and environmental conditions.

Table 1: Concentration of Chlorogenic Acid (CGA) in Various Plant Tissues

Plant SpeciesTissueConcentration RangeReference
Apple (Malus domestica)Fruit0.41–1.16 mg/g[4]
Tomato (Solanum lycopersicum)Fruit21.30–240.16 µg/g (DW)[4]
Eggplant (Solanum melongena)Pulp1.4–28.0 mg/g[4]
Carrot (Daucus carota)Root0.3–18.8 mg/g[4]
Green Tea (Camellia sinensis)Leaf219.49–250.41 µg/g[4]
Gynura procumbensLeafHigher than stem[14]
Gynura procumbensStemLower than leaf[14]

DW = Dry Weight

Table 2: Impact of Abiotic Stress on CQA Derivative Levels

Plant SpeciesStressorCQA DerivativeObserved ChangeReference
Forced Chicory RootsPost-harvest drying (30°C)Total CQAs2.4-fold increase[13]
Forced Chicory RootsPost-harvest drying (30°C, 24h)5-CQA1.4-fold increase[13]
Forced Chicory RootsPost-harvest drying (30°C, 24h)diCQAs1.85-fold increase[13]
Bean CultivarsDrought StressCaffeic AcidIncreased biosynthesis gene expression[10]
Coffee PlantsHeat StressHemicelluloseIncreased content[15]
Coffee PlantsHeat StressPectin~50% decrease[15]

Table 3: Antioxidant Activity of Caffeic Acid and Related Compounds

CompoundAssayIC₅₀ Value (µg/mL)Reference
Caffeic AcidABTS1.59 ± 0.06[16]
Gallic Acid HydrateABTS1.03 ± 0.25[16]
(+)-Catechin HydrateABTS3.12 ± 0.51[16]
QuercetinABTS1.89 ± 0.33[16]

IC₅₀ is the concentration required to achieve 50% of the maximum radical scavenging activity.

Key Experimental Protocols

Extraction and Quantification of CQA Derivatives by HPLC

This protocol outlines a general method for the extraction and analysis of CQAs from plant tissue using High-Performance Liquid Chromatography (HPLC).

HPLC_Workflow Start 1. Sample Preparation (Freeze-dry & grind plant tissue) Extract 2. Solvent Extraction (e.g., 80% Methanol (B129727), sonicate) Start->Extract Centrifuge 3. Centrifugation (Separate supernatant) Extract->Centrifuge Filter 4. Filtration (0.45 µm PTFE filter) Centrifuge->Filter HPLC 5. HPLC-DAD/UV Analysis (Inject sample) Filter->HPLC Data 6. Data Analysis (Quantify against standards) HPLC->Data

Caption: General workflow for CQA extraction and HPLC analysis.

Methodology:

  • Sample Preparation: Freeze-dry fresh plant material to halt metabolic activity and preserve chemical integrity. Grind the lyophilized tissue into a fine, homogenous powder.

  • Extraction:

    • Accurately weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1.5 mL of extraction solvent (e.g., 80% methanol in water).

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet solid debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial.[14]

  • HPLC Analysis:

    • Column: Phenyl-hexyl or C18 reversed-phase column.[14]

    • Mobile Phase: A gradient of acidified water (e.g., 0.1-0.25% acetic or phosphoric acid) (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (Solvent B).[14][17][18][19]

    • Flow Rate: Typically 0.5-1.2 mL/min.[14][18]

    • Detection: Diode Array Detector (DAD) or UV detector set to a wavelength of ~320-330 nm, which is the absorption maximum for CQAs.[14][18][19][20]

    • Quantification: Create a calibration curve using certified standards of CQA isomers (e.g., 5-CQA, 3,5-diCQA).[19] Identify peaks in the sample chromatogram by comparing retention times and UV spectra with the standards.[18]

Antioxidant Activity Assays

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of the plant extract and a standard antioxidant (e.g., Trolox, Ascorbic Acid).

  • In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[21]

  • Incubate the plate in the dark at room temperature for 30 minutes.[22]

  • Measure the absorbance at ~515-517 nm using a microplate reader.[22]

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Protocol:

  • Generate the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.[23]

  • Dilute the ABTS•⁺ solution with methanol or ethanol (B145695) to an absorbance of ~0.70 at 734 nm.[23]

  • Add a small volume of the plant extract (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 1 mL).

  • After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.[23]

  • Quantify the activity by comparing the results to a standard curve prepared with Trolox (Trolox Equivalent Antioxidant Capacity - TEAC).[23]

Signaling and Regulation

The production of CQA derivatives is a highly regulated process, often initiated in response to external stimuli.

Signaling_Pathway Stress Biotic/Abiotic Stress (Pathogen, UV, Drought) Receptor Cellular Receptors Stress->Receptor ROS ROS Burst Receptor->ROS Hormones Hormone Signaling (JA, SA) Receptor->Hormones TF Transcription Factors (MYB, WRKY) ROS->TF Signal Defense Defense Response (Antioxidant, Antimicrobial) ROS->Defense Scavenged by CQAs Hormones->TF Signal Genes Activation of Biosynthesis Genes (PAL, 4CL, HQT) TF->Genes Binds Promoter CQA CQA Accumulation Genes->CQA Enzyme Production CQA->Defense Mediates

Caption: Stress-induced signaling for CQA biosynthesis and defense.

Stress signals, perceived by cellular receptors, trigger downstream signaling cascades. These often involve a rapid generation of ROS (an "oxidative burst") and the activation of plant hormones like Jasmonic Acid (JA) and Salicylic Acid (SA).[24] These signals converge on the activation of specific transcription factors, which then bind to the promoter regions of CQA biosynthetic genes, upregulating their expression and leading to the rapid accumulation of CQA derivatives to mount a defense response.[1][2]

Conclusion and Future Directions

Caffeoylquinic acid derivatives are central players in plant metabolism, acting as multifunctional molecules that are critical for survival and adaptation. Their roles as antioxidants, defense compounds, and UV protectants highlight their importance in plant-environment interactions. For researchers and drug development professionals, understanding the biosynthesis and biological activity of these compounds is paramount. Future research should focus on elucidating the intricate regulatory networks that control CQA metabolism, exploring the full spectrum of their isomers and their specific biological activities, and leveraging biotechnological tools to enhance their production for agricultural and pharmaceutical applications.[2]

References

A Technical Guide to the Preliminary Bioactivity Screening of Novel Caffeoylquinic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylquinic acids (CQAs) are a significant class of polyphenolic compounds ubiquitously found in the plant kingdom, with 5-O-caffeoylquinic acid (chlorogenic acid) being a predominant and widely studied isomer.[1][2] These compounds are esters of caffeic acid and quinic acid and are recognized for their diverse biological activities, which are largely attributed to their potent antioxidant properties.[2][3] The structural diversity of CQAs, including various positional isomers and di- or tri-substituted derivatives, presents a vast chemical space for the discovery of novel therapeutic agents.[1][4]

The initial exploration of novel CQA compounds necessitates a systematic and efficient screening strategy to identify and prioritize candidates with promising bioactivities. This technical guide outlines a comprehensive framework for the preliminary in vitro bioactivity screening of novel CQAs, focusing on their antioxidant, anti-inflammatory, and anticancer potential. The guide provides detailed experimental protocols, data presentation templates, and visual workflows to assist researchers in the early stages of drug discovery and development from natural products.[5][6]

Tiered Bioactivity Screening Strategy

A logical, tiered approach is recommended for efficiently screening novel CQA compounds. This strategy begins with broad, cost-effective assays to evaluate fundamental properties like antioxidant capacity and progresses to more complex, cell-based assays to probe specific mechanisms of action.

G cluster_0 Screening Workflow for Novel CQA Compounds cluster_1 Tier 1: Antioxidant Activity cluster_2 Tier 2: Anti-inflammatory Activity cluster_3 Tier 3: Anticancer & Cytotoxicity CQA Novel Caffeoylquinic Acid (CQA) Compound T1_DPPH DPPH Radical Scavenging Assay CQA->T1_DPPH Primary Screening T1_ABTS ABTS Radical Scavenging Assay CQA->T1_ABTS T1_CAA Cellular Antioxidant Activity (CAA) Assay T1_DPPH->T1_CAA Confirm in Cell-based Model T1_ABTS->T1_CAA T2_TNF TNF-α Inhibition Assay (e.g., in LPS-stimulated macrophages) T1_CAA->T2_TNF Promising candidates advance T2_IL6 IL-6 Inhibition Assay (e.g., ELISA) T1_CAA->T2_IL6 Result1 Quantify IC50 or TEAC values T1_CAA->Result1 T3_MTT MTT Assay (Metabolic Activity) T2_TNF->T3_MTT Further characterization T3_SRB SRB Assay (Protein Content) T2_IL6->T3_SRB Result2 Determine % Inhibition or IC50 T2_IL6->Result2 Result3 Determine GI50 or IC50 values T3_SRB->Result3

Caption: Tiered workflow for preliminary bioactivity screening of CQA compounds.

Tier 1: Antioxidant Activity Screening

The hallmark of phenolic compounds, including CQAs, is their ability to scavenge free radicals. This activity is a cornerstone of their therapeutic potential, as oxidative stress is implicated in numerous pathologies. Therefore, antioxidant assays serve as the primary and most fundamental screen.

Data Presentation: Antioxidant Activity

Quantitative results from antioxidant assays should be summarized for clear comparison. The 50% inhibitory concentration (IC50) is a standard metric, representing the concentration of the compound required to scavenge 50% of the radicals. For assays like ABTS, results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Compound IDDPPH IC50 (µM)ABTS IC50 (µM)CAA EC50 (µmol of QE/µmol of compound)
CQA-Novel-115.2 ± 1.18.9 ± 0.71.8 ± 0.2
CQA-Novel-228.5 ± 2.419.1 ± 1.50.9 ± 0.1
5-CQA (Ref)18.7 ± 1.511.3 ± 0.91.5 ± 0.1
Trolox (Ref)45.1 ± 3.825.6 ± 2.1N/A

Data are presented as mean ± standard deviation (n=3). Ref = Reference compound. QE = Quercetin Equivalents.

Experimental Protocols: Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is yellow, in the presence of a hydrogen-donating antioxidant.[7][8]

  • Reagents & Materials:

    • DPPH solution (0.1 mM in methanol (B129727) or ethanol).

    • Test compounds (novel CQAs) and reference standard (e.g., Trolox, Ascorbic Acid) dissolved in a suitable solvent (e.g., methanol, DMSO).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 517 nm.[9]

  • Protocol:

    • Prepare a series of dilutions for each test compound and standard in the appropriate solvent.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH working solution to all wells.[9]

    • Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.

    • Prepare a blank well for each sample concentration containing 100 µL of the sample dilution and 100 µL of the solvent (without DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration to determine the IC50 value.

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[10][11]

  • Reagents & Materials:

    • ABTS stock solution (7 mM in water).[12]

    • Potassium persulfate solution (2.45 mM in water).[12]

    • Ethanol (B145695) or phosphate-buffered saline (PBS).

    • Test compounds and Trolox standard.

    • 96-well microplate and reader (734 nm).

  • Protocol:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13]

    • Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10][12]

    • Prepare serial dilutions of the test compounds and Trolox standard.

    • In a 96-well plate, add 10 µL of each sample or standard dilution.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for 6-30 minutes.[12][13]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 or TEAC values.

This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.[14] It uses a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation by intracellular radicals.

  • Reagents & Materials:

    • Human hepatocarcinoma (HepG2) cells or similar adherent cell line.

    • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

    • 96-well black, clear-bottom tissue culture plates.

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical initiator.[14]

    • Quercetin as a standard.

    • Fluorescence microplate reader (Excitation: 485 nm, Emission: 538 nm).[15]

  • Protocol:

    • Seed HepG2 cells (e.g., 6 x 10^4 cells/well) in a 96-well black plate and culture for 24 hours until confluent.[15]

    • Remove the culture medium and wash the cells gently with PBS.

    • Add 100 µL of medium containing the test compound or Quercetin standard at various concentrations and incubate for 1 hour.

    • Remove the treatment medium, and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour.[16]

    • Wash the cells again with PBS.

    • Add 100 µL of 600 µM AAPH solution to all wells to induce oxidative stress.[16]

    • Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence every 5 minutes for 1 hour.

    • Calculate the area under the curve (AUC) for fluorescence kinetics.

    • Determine the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Express results as EC50 values or Quercetin Equivalents (QE).

Tier 2: Anti-inflammatory Activity Screening

Chronic inflammation is closely linked to oxidative stress. CQAs that demonstrate strong antioxidant activity are often good candidates for anti-inflammatory screening. Assays typically involve stimulating immune cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) and measuring the production of pro-inflammatory cytokines such as TNF-α and IL-6.[17][18]

Data Presentation: Anti-inflammatory Activity

Results are typically presented as the concentration of the compound that inhibits 50% of cytokine production (IC50) or as a percentage of inhibition at a fixed concentration.

Compound IDTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
CQA-Novel-125.4 ± 2.831.9 ± 3.5
CQA-Novel-258.1 ± 6.275.4 ± 8.1
Dexamethasone (Ref)0.1 ± 0.020.5 ± 0.06

Data are presented as mean ± standard deviation (n=3) from LPS-stimulated RAW 264.7 macrophages.

Experimental Protocol: TNF-α and IL-6 Inhibition Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in cell culture supernatants.[17][19]

  • Reagents & Materials:

    • RAW 264.7 murine macrophage cell line.

    • DMEM culture medium with 10% FBS.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compounds and a reference anti-inflammatory drug (e.g., Dexamethasone).

    • Commercial ELISA kits for murine TNF-α and IL-6.[20][21]

    • 96-well cell culture plates and ELISA plates.

    • Microplate reader for absorbance measurement (typically 450 nm).[22]

  • Protocol:

    • Cell Culture and Treatment:

      • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

      • Pre-treat the cells with various concentrations of the novel CQA compounds for 1-2 hours.

      • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include vehicle controls (no compound) and unstimulated controls (no LPS).

    • Supernatant Collection:

      • After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • ELISA Procedure (General steps, follow kit-specific manual):

      • Coat the ELISA plate wells with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight.[20]

      • Wash the plate and block non-specific binding sites.

      • Add cell culture supernatants and standards to the wells and incubate.

      • Wash the plate, then add a biotinylated detection antibody.[21]

      • Wash again, and add streptavidin-horseradish peroxidase (HRP) conjugate.[21]

      • After a final wash, add a TMB substrate solution, which will develop a color in proportion to the amount of bound HRP.[22]

      • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

    • Data Analysis:

      • Generate a standard curve from the absorbance values of the known standards.

      • Interpolate the concentration of TNF-α or IL-6 in the samples from the standard curve.

      • Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.

Tier 3: Anticancer and Cytotoxicity Screening

Natural products are a major source of anticancer drugs.[6][23] The antiproliferative or cytotoxic effects of novel CQAs can be evaluated against a panel of cancer cell lines.

Data Presentation: Anticancer Activity

The primary metric is the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability), which quantifies the compound's potency.

Compound IDA549 (Lung) GI50 (µM)MCF-7 (Breast) GI50 (µM)HCT116 (Colon) GI50 (µM)
CQA-Novel-145.2 ± 4.168.9 ± 7.233.7 ± 3.5
CQA-Novel-2> 100> 10089.4 ± 9.8
Doxorubicin (Ref)0.08 ± 0.010.21 ± 0.030.15 ± 0.02

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols: Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[24] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[25]

cluster_MTT MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Treat cells with various concentrations of CQA B->C D Incubate for 48-72h C->D E Add MTT Reagent (e.g., 0.5 mg/mL) D->E F Incubate for 3-4h (Formazan Crystal Formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Read Absorbance at ~570 nm G->H I Calculate % Viability and determine IC50 H->I

Caption: Step-by-step experimental workflow for the MTT cell viability assay.
  • Reagents & Materials:

    • Cancer cell lines (e.g., A549, MCF-7).

    • Appropriate cell culture medium.

    • MTT solution (5 mg/mL in PBS, sterile filtered).[26]

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

    • 96-well plates and a microplate reader (570 nm).

  • Protocol:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

    • Treat cells with serial dilutions of the CQA compounds for 48-72 hours.

    • After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[25]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[25]

    • Remove the MTT-containing medium carefully.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[27]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at ~570 nm.

    • Calculate cell viability relative to untreated control cells and determine the IC50/GI50 value.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[28][29] It is a reliable alternative to the MTT assay.[30]

  • Reagents & Materials:

    • Cancer cell lines.

    • Trichloroacetic acid (TCA), cold (10% w/v).

    • SRB solution (0.4% w/v in 1% acetic acid).

    • Wash solution (1% v/v acetic acid).

    • Solubilization buffer (10 mM Tris base, pH 10.5).

    • 96-well plates and microplate reader (510-565 nm).[29][31]

  • Protocol:

    • Seed and treat cells with CQA compounds as described for the MTT assay.

    • After the treatment period, gently add 50 µL of cold 10% TCA to each well to fix the cells, and incubate at 4°C for 1 hour.[32]

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.[32]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes.

    • Measure the absorbance at ~515 nm.

    • Calculate the percentage of growth inhibition and determine the GI50 value.

Key Signaling Pathways Modulated by Caffeoylquinic Acids

Understanding the mechanism of action of bioactive CQAs involves investigating their impact on key cellular signaling pathways. Literature suggests that CQAs can modulate inflammatory and cell survival pathways, often through their antioxidant activity.[3]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[18] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). CQAs can inhibit this pathway, often by preventing IκB degradation.[1][18]

cluster_NFKB Inhibition of NF-κB Pathway by CQAs LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB pIkB p-IκB (Phosphorylated) NFkB NF-κB (Active) Proteasome Proteasomal Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) CQA Caffeoylquinic Acid (CQA) CQA->IKK Inhibits

Caption: CQA-mediated inhibition of the pro-inflammatory NF-κB signaling pathway.
Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is bound to Keap1, which targets it for degradation. Oxidative stress or electrophilic compounds (like some CQAs) can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to move to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1).[33]

cluster_Nrf2 Activation of Nrf2 Pathway by CQAs ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) ROS->Keap1_Nrf2 Disrupts Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Targets for Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Genes Activates CQA Caffeoylquinic Acid (CQA) CQA->Keap1_Nrf2 Disrupts

Caption: CQA-mediated activation of the cytoprotective Nrf2-ARE signaling pathway.

References

Methodological & Application

Application Note: Quantitative Analysis of 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid in various matrices, particularly plant extracts. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This protocol provides detailed procedures for sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a phenolic compound belonging to the family of caffeoylquinic acid derivatives. These compounds are of significant interest due to their potential biological activities, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal products, and investigation of its physiological effects. The HPLC-MS/MS method presented here offers high sensitivity and specificity for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol is suitable for the extraction of this compound from plant material.

  • Homogenization: Weigh and homogenize 1 gram of the powdered plant sample.

  • Extraction: Add 10 mL of 70% methanol (B129727) to the homogenized sample.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Collection: Collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet to ensure complete extraction.

  • Pooling: Combine the supernatants from both extractions.

  • Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See Table 1

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
15.040
20.095
25.095
25.15
30.05

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Instrument Dependent
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The proposed MRM transitions for this compound are based on its expected fragmentation pattern, which involves the loss of the glucose moiety and subsequent fragmentation of the caffeoylquinic acid structure.[1]

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound (Quantifier)515.1353.1Optimized by user
This compound (Qualifier)515.1191.1Optimized by user

Method Validation Data

The following tables summarize the typical performance characteristics of a validated HPLC-MS/MS method for the quantification of structurally similar caffeoylquinic acid derivatives. These values can be used as a benchmark for the validation of the method for this compound.

Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

CompoundLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
Caffeoylquinic Acid Derivative1 - 1000> 0.9950.31.0

Table 4: Precision and Accuracy

Concentration LevelIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)
Low QC (5 ng/mL)< 10< 1090 - 110
Medium QC (50 ng/mL)< 8< 892 - 108
High QC (500 ng/mL)< 5< 595 - 105

Data Presentation

The quantitative data for this compound obtained using this method should be presented in a clear and organized manner. An example data table is provided below.

Table 5: Quantification of this compound in Plant Samples

Sample IDConcentration (µg/g)Standard Deviation
Sample A125.85.2
Sample B89.33.7
Sample C152.16.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Plant Material homogenize Homogenization start->homogenize extract Solid-Liquid Extraction (70% Methanol) homogenize->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS/MS Detection (Negative ESI, MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for the quantification of this compound.

logical_relationship compound This compound separation Chromatographic Separation compound->separation ionization Ionization (ESI-) separation->ionization selection Precursor Ion Selection (Q1) ionization->selection fragmentation Collision-Induced Dissociation (Q2) selection->fragmentation detection Product Ion Detection (Q3) fragmentation->detection quantification Quantification detection->quantification

Caption: Key steps in the HPLC-MS/MS analysis of the target analyte.

References

Application Notes and Protocols for the Extraction of Phenolic Compounds from Plant Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a diverse group of secondary metabolites found in plants, known for their wide range of bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. The effective extraction of these compounds from plant leaves is a critical first step for their study and potential application in pharmaceuticals, nutraceuticals, and cosmetics. This document provides detailed protocols for various extraction methods and summarizes key data for comparison.

Key Extraction Methods: A Comparative Overview

The choice of extraction method significantly impacts the yield and profile of the extracted phenolic compounds. Below is a summary of common techniques with their respective advantages and disadvantages.

Table 1: Comparison of Phenolic Compound Extraction Methods

MethodPrincipleAdvantagesDisadvantagesTypical Solvents
Maceration Soaking plant material in a solvent at room temperature.Simple, low cost, suitable for thermolabile compounds.Time-consuming, lower efficiency, large solvent volume.Ethanol (B145695), Methanol, Acetone, Water, Ethyl Acetate
Soxhlet Extraction Continuous extraction with a hot solvent.High extraction efficiency, less solvent required than maceration.Time-consuming, potential degradation of thermolabile compounds.Ethanol, Methanol, Hexane, Chloroform
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.Faster, higher yield, less solvent, suitable for thermolabile compounds.Specialized equipment required, potential for free radical formation.Ethanol, Methanol, Water, Acetone
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample.Very fast, reduced solvent consumption, higher yields.Specialized equipment, potential for localized overheating.Ethanol, Methanol, Water

Table 2: Quantitative Comparison of Extraction Efficiency

Plant MaterialExtraction MethodSolventTemperature (°C)TimeTotal Phenolic Content (mg GAE/g DW)Reference
Green Tea LeavesMaceration80% Ethanol2524 h125.4 ± 4.2
Green Tea LeavesSoxhlet80% Ethanol806 h142.1 ± 5.1
Green Tea LeavesUAE80% Ethanol5030 min165.8 ± 6.3
Green Tea LeavesMAE80% Ethanol605 min178.2 ± 5.9
Olive LeavesMaceration70% Methanol2548 h89.7 ± 3.5
Olive LeavesUAE70% Methanol4020 min112.3 ± 4.8

GAE: Gallic Acid Equivalents; DW: Dry Weight. Data are representative and may vary based on specific plant species and experimental conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

This protocol describes the use of an ultrasonic bath for the extraction of phenolic compounds from dried plant leaves.

Materials and Equipment:

  • Dried and powdered plant leaves

  • Solvent (e.g., 80% ethanol in water)

  • Ultrasonic bath with temperature control

  • Beakers or flasks

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Spectrophotometer for quantification (e.g., Folin-Ciocalteu assay)

Procedure:

  • Sample Preparation: Weigh 1 gram of finely powdered, dried plant leaf material.

  • Solvent Addition: Place the sample in a 50 mL beaker and add 20 mL of 80% ethanol. This creates a sample-to-solvent ratio of 1:20 (w/v).

  • Ultrasonication: Place the beaker in the ultrasonic bath. Set the temperature to 50°C and the sonication time to 30 minutes.

  • Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.

  • Storage: The resulting aqueous extract can be lyophilized for long-term storage or used directly for analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of Phenolic Compounds

This protocol outlines the procedure for extracting phenolic compounds using a microwave extractor.

Materials and Equipment:

  • Dried and powdered plant leaves

  • Solvent (e.g., 80% ethanol in water)

  • Microwave extraction system with temperature and power control

  • Extraction vessels

  • Centrifuge and centrifuge tubes

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 1 gram of finely powdered, dried plant leaf material.

  • Solvent Addition: Place the sample into a microwave extraction vessel and add 20 mL of 80% ethanol.

  • Microwave Extraction: Seal the vessel and place it in the microwave extractor. Set the microwave power to 400W and the temperature to 60°C for 5 minutes.

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature before opening.

  • Separation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through Whatman No. 1 filter paper.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator.

  • Storage: Store the dried extract at -20°C until further analysis.

Visualizing the Process and Pathways

Diagrams can help clarify complex workflows and biological pathways. Below are DOT language scripts for generating such visualizations.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_process Post-Extraction Processing cluster_analysis Analysis & Storage start Fresh Plant Leaves wash Washing & Drying start->wash grind Grinding to Powder wash->grind extract Extraction (UAE or MAE) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter evap Solvent Evaporation filter->evap analyze Quantification & Analysis evap->analyze store Lyophilization & Storage evap->store

Caption: Experimental workflow for phenolic compound extraction.

Phenylpropanoid_Pathway PEP Phosphoenolpyruvate + Erythrose 4-phosphate Shikimate Shikimate Pathway PEP->Shikimate Multiple Steps L_Phe L-Phenylalanine Shikimate->L_Phe Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric->Coumaroyl_CoA 4CL Chalcone Chalcones Coumaroyl_CoA->Chalcone CHS Lignins Lignins Coumaroyl_CoA->Lignins Stilbenes Stilbenes Coumaroyl_CoA->Stilbenes STS Flavanones Flavanones Chalcone->Flavanones CHI Flavonoids Flavonoids Flavanones->Flavonoids ...

Caption: Simplified phenylpropanoid biosynthesis pathway.

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-(3'-O-Glucosylcaffeoyl)quinic acid is a phenolic compound of interest for its potential antioxidant properties. Evaluating the in vitro antioxidant capacity of this and related compounds is a critical step in drug discovery and development, providing insights into their mechanisms of action and potential therapeutic benefits. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—and presents available data to guide researchers in this area.

It is important to note that publicly available quantitative antioxidant activity data for this compound is limited. Qualitative assessments suggest it possesses good scavenging capacity against ABTS radicals but demonstrates lower activity in DPPH and reducing power assays. To provide a relevant quantitative benchmark, this document includes data for the structurally related and extensively studied compound, 5-O-caffeoylquinic acid (Chlorogenic Acid).

Data Presentation

The following table summarizes the antioxidant activity of this compound and its parent compound, 5-O-caffeoylquinic acid. This allows for a comparative understanding of their antioxidant potential.

CompoundAssayResult TypeValueReference Compound
This compound ABTSQualitativeGood scavenging capacityNot specified
DPPHQualitativeRelatively low scavenging capacityNot specified
Reducing PowerQualitativeRelatively low reducing powerNot specified
5-O-caffeoylquinic acid (Chlorogenic Acid) DPPHIC500.184 mg/mL-
ABTSTEAC--
FRAPmmol Fe2+/g--
ORACµmol TE/g--
AAPH Radical ScavengingIC500.124 mg/ml-[1]

Note: The table will be updated with more specific quantitative values for 5-O-caffeoylquinic acid as they are consolidated from reliable sources.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the sample.

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) Buffered Saline (PBS) or Ethanol

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compound or positive control.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample.

    The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound

  • Positive control (e.g., Trolox, Ferrous sulfate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the test compound or positive control.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as mmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compound

  • Positive control (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

    • Prepare a stock solution of Trolox and a series of dilutions for the standard curve.

  • Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the different concentrations of the test compound, Trolox standards, or blank (phosphate buffer).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is calculated from the standard curve and expressed as micromoles of Trolox equivalents (TE) per gram of sample.

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard DPPH_sol->Mix Sample_prep Prepare Sample and Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS•+ Stock Solution Work_sol Dilute to Working Solution (Abs ~0.7) ABTS_rad->Work_sol Mix Mix ABTS•+ Solution with Sample/Standard Work_sol->Mix Sample_prep Prepare Sample and Standard Dilutions Sample_prep->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Value Measure->Calculate FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample/Standard FRAP_reagent->Mix Sample_prep Prepare Sample and Standard Dilutions Sample_prep->Mix Incubate Incubate (30 min, 37°C) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power (FRAP Value) Measure->Calculate ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent_prep Prepare Fluorescein, AAPH, and Trolox Standards Mix_pre Mix Fluorescein with Sample/Standard/Blank Reagent_prep->Mix_pre Sample_prep Prepare Sample Dilutions Sample_prep->Mix_pre Incubate_pre Incubate (15 min, 37°C) Mix_pre->Incubate_pre Add_AAPH Add AAPH to Initiate Reaction Incubate_pre->Add_AAPH Measure Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) Add_AAPH->Measure Calculate Calculate Area Under Curve (AUC) and ORAC Value Measure->Calculate

References

Application Notes and Protocols for the Purification of Glucosylated Chlorogenic Acids by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of glucosylated chlorogenic acids from plant extracts using column chromatography. The methodology emphasizes the use of macroporous resin and Sephadex LH-20 column chromatography, techniques well-suited for the separation of phenolic compounds and their glycosides.

Introduction

Chlorogenic acids and their glucosylated derivatives are a class of polyphenolic compounds found in a variety of plants. These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. Purification of these compounds from complex plant matrices is a critical step for their characterization, pharmacological evaluation, and potential drug development. Column chromatography is a robust and scalable technique for the isolation of these polar compounds. This application note details a two-step column chromatography procedure for the efficient purification of glucosylated chlorogenic acids.

Data Presentation

The following table summarizes representative quantitative data for the purification of chlorogenic acid and its derivatives using a two-step column chromatography process. The initial purification is performed using a macroporous resin, followed by further purification on a Sephadex LH-20 column.

Chromatographic StepStationary PhaseSample Load (g crude extract)EluentPurity of Chlorogenic Acid Derivatives (%)Yield (%)
Step 1: Macroporous Resin Chromatography Macroporous Resin (e.g., AB-8, D-101)100Stepwise gradient of Ethanol (B145695) in Water (e.g., 0%, 20%, 40%, 60%, 80%)40-6075-85
Step 2: Gel Filtration Chromatography Sephadex LH-205 (from Step 1)Methanol (B129727) or Ethanol>9580-90

Experimental Workflow

The overall experimental workflow for the purification of glucosylated chlorogenic acids is depicted in the following diagram.

Purification_Workflow Start Plant Material Extraction (e.g., 70% Ethanol) Concentration Crude Extract Concentration Start->Concentration MacroporousResin Step 1: Macroporous Resin Column Chromatography Concentration->MacroporousResin FractionCollection1 Fraction Collection & Purity Analysis (TLC/HPLC) MacroporousResin->FractionCollection1 Pooling1 Pooling of Fractions Rich in Glucosylated Chlorogenic Acids FractionCollection1->Pooling1 SephadexLH20 Step 2: Sephadex LH-20 Column Chromatography Pooling1->SephadexLH20 FractionCollection2 Fraction Collection & Purity Analysis (HPLC) SephadexLH20->FractionCollection2 Pooling2 Pooling of High-Purity Fractions FractionCollection2->Pooling2 FinalProduct Purified Glucosylated Chlorogenic Acids Pooling2->FinalProduct

Caption: Purification workflow for glucosylated chlorogenic acids.

Experimental Protocols

Plant Material Extraction
  • Preparation: Air-dry the plant material (e.g., leaves, flowers) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 70% aqueous ethanol (1:10, w/v) at room temperature with constant stirring for 24 hours.

  • Filtration: Filter the extract through cheesecloth and then with Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Step 1: Macroporous Resin Column Chromatography

This initial step is designed to remove highly polar compounds like sugars and salts, and less polar compounds, thereby enriching the fraction containing glucosylated chlorogenic acids.

  • Resin Pre-treatment: Swell the macroporous resin (e.g., AB-8 or D-101) in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.

  • Column Packing: Pack a glass column with the pre-treated resin. The bed volume (BV) will depend on the amount of crude extract. A typical bed height to diameter ratio is 10:1.

  • Equilibration: Equilibrate the column by washing with 3-5 BV of deionized water.

  • Sample Loading: Dissolve the crude extract in deionized water and apply it to the top of the column at a flow rate of 1-2 BV/h.

  • Elution:

    • Wash the column with 3-5 BV of deionized water to remove sugars and other highly polar impurities.

    • Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of a defined volume (e.g., 1 BV).

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target glucosylated chlorogenic acids.

  • Pooling and Concentration: Pool the fractions rich in the target compounds and concentrate them using a rotary evaporator.

Step 2: Sephadex LH-20 Column Chromatography

This step further purifies the enriched fraction from the macroporous resin chromatography based on a combination of molecular size exclusion and partition chromatography.

  • Gel Preparation: Swell the Sephadex LH-20 gel in the desired mobile phase (e.g., methanol or ethanol) for at least 3 hours.

  • Column Packing: Pack a glass column with the swollen Sephadex LH-20 gel.

  • Equilibration: Equilibrate the column with the mobile phase for at least 2-3 column volumes.

  • Sample Loading: Dissolve the concentrated fraction from Step 1 in a minimal amount of the mobile phase and carefully apply it to the top of the column.

  • Elution: Elute the column with the mobile phase at a constant flow rate (e.g., 0.5-1 mL/min). Collect fractions of a suitable volume.

  • Fraction Analysis: Monitor the fractions using HPLC to determine the purity of the glucosylated chlorogenic acids.

  • Pooling and Final Product: Pool the high-purity fractions and evaporate the solvent to obtain the purified glucosylated chlorogenic acids. The final product can be lyophilized for long-term storage.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the different stages of the purification process.

Logical_Relationship CrudeExtract Crude Plant Extract InitialPurification Initial Purification (Macroporous Resin) CrudeExtract->InitialPurification ImpurityRemoval1 Removal of Sugars, Salts, and Lipids InitialPurification->ImpurityRemoval1 results in EnrichedFraction Enriched Fraction of Glucosylated Chlorogenic Acids InitialPurification->EnrichedFraction yields FinalPurification Final Purification (Sephadex LH-20) EnrichedFraction->FinalPurification ImpurityRemoval2 Removal of Closely Related Compounds FinalPurification->ImpurityRemoval2 results in PureCompound High-Purity Glucosylated Chlorogenic Acids FinalPurification->PureCompound yields

Caption: Logical flow of the purification process.

Conclusion

The described two-step column chromatography protocol provides an effective and reproducible method for the purification of glucosylated chlorogenic acids from plant extracts. The initial use of macroporous resin allows for significant enrichment of the target compounds, while the subsequent Sephadex LH-20 chromatography step yields high-purity products suitable for further research and development. This application note serves as a valuable resource for scientists and researchers working on the isolation and characterization of natural products.

Application Notes and Protocols for High-Resolution Mass Spectrometry in the Identification of CQA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For complex biotherapeutics and natural products, derivatives of these CQAs can arise during production, storage, or processing, potentially impacting product safety and efficacy. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful analytical tool for the comprehensive identification and characterization of these CQA derivatives, offering high sensitivity, mass accuracy, and the ability to perform in-depth structural elucidation.

This document provides detailed application notes and experimental protocols for the use of HRMS in identifying CQA derivatives in two key areas: biopharmaceuticals, with a focus on monoclonal antibodies (mAbs), and natural products, exemplified by caffeoylquinic acid (CQA) derivatives.

Section 1: Multi-Attribute Method (MAM) for CQA Derivative Analysis of Monoclonal Antibodies

The Multi-Attribute Method (MAM) is a liquid chromatography-mass spectrometry (LC-MS)-based workflow that enables the simultaneous monitoring and quantification of multiple CQAs of a biotherapeutic product at the peptide level.[1][2] This approach replaces multiple traditional analytical methods with a single, comprehensive assay.[1]

Experimental Protocol: Streamlined Peptide-Based Multi-Attribute Method (MAM)

This protocol outlines a streamlined and compliant-ready workflow for the peptide-based MAM analysis of a monoclonal antibody, such as the NISTmAb reference material.[3][4]

1. Materials:

  • Monoclonal Antibody Sample: NISTmAb Reference Material 8671 or other purified mAb.

  • Denaturation and Reduction Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 7.5, 10 mM DTT.

  • Alkylation Reagent: 50 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 7.5 (prepare fresh and protect from light).

  • Enzymatic Digestion: Trypsin, MS-grade.

  • Quenching Solution: 10% Trifluoroacetic acid (TFA).

  • LC-MS Grade Water and Acetonitrile.

  • Formic Acid (FA).

2. Sample Preparation:

  • Denaturation and Reduction:

    • To 100 µg of the mAb sample, add the denaturation and reduction buffer to a final volume of 100 µL.

    • Incubate at 37 °C for 30 minutes.

  • Alkylation:

    • Add 10 µL of 50 mM IAA solution to the sample.

    • Incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange:

    • Perform a buffer exchange into 50 mM Tris-HCl, pH 7.5 using a suitable spin filter or size-exclusion chromatography to remove denaturants and alkylating agents.

  • Digestion:

    • Add trypsin at a 1:20 (enzyme:protein) ratio.

    • Incubate at 37 °C for 2-4 hours.

  • Quenching:

    • Stop the digestion by adding 10 µL of 10% TFA.

3. LC-HRMS Analysis:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 50 °C.

  • Mass Spectrometer: High-resolution Orbitrap or Q-TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

4. Data Analysis:

  • Peptide Identification: Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the acquired MS/MS spectra against the mAb sequence.

  • CQA Derivative Identification: Search for expected and unexpected modifications (e.g., oxidation, deamidation, glycosylation) by specifying variable modifications in the search parameters.

  • Relative Quantification: Calculate the relative abundance of each CQA derivative by comparing the peak area of the modified peptide to the total peak area of the modified and unmodified peptides.

  • New Peak Detection: Compare the total ion chromatogram of the sample to a reference standard to identify any new or significantly changed peaks that may represent unknown CQA derivatives.[3]

Quantitative Data Presentation

Table 1: Comparison of CQA Quantification in a Monoclonal Antibody by Conventional Methods and LC-MS Peptide Mapping. [2]

Critical Quality AttributeConventional Method (%)LC-MS Peptide Mapping (%)
C-terminal Lysine Truncation 55.855.3
Oxidation (Methionine) 2.52.8
Deamidation (Asparagine) 1.82.1
N-terminal Pyroglutamate 98.598.2
Glycosylation (G0F) 45.244.8
Glycosylation (G1F) 38.939.5
Glycosylation (G2F) 15.915.7

Visualizations

MAM_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis mAb Monoclonal Antibody Denature_Reduce Denaturation & Reduction mAb->Denature_Reduce Alkylate Alkylation Denature_Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest LC UHPLC Separation Digest->LC HRMS High-Resolution Mass Spectrometry LC->HRMS Peptide_ID Peptide Identification HRMS->Peptide_ID CQA_ID CQA Derivative Identification Peptide_ID->CQA_ID NPD New Peak Detection Peptide_ID->NPD Quant Relative Quantification CQA_ID->Quant

Caption: Multi-Attribute Method (MAM) workflow for CQA analysis.

Afucosylation_Signaling cluster_antibody Antibody-Target Interaction cluster_nk_cell NK Cell Activation Afuco_IgG1 Afucosylated IgG1 Target_Cell Target Cell Afuco_IgG1->Target_Cell Binds to Antigen FcR FcγRIIIa Receptor (on NK Cell) Afuco_IgG1->FcR High Affinity Binding Signaling_Cascade Enhanced Signaling Cascade (Syk, PLCγ, ERK) FcR->Signaling_Cascade Degranulation Degranulation (Perforin, Granzymes) Signaling_Cascade->Degranulation ADCC Increased ADCC Degranulation->ADCC

Caption: Impact of afucosylation on FcγRIIIa signaling.[5][6][7]

Section 2: Identification of Caffeoylquinic Acid (CQA) Derivatives in Natural Products

Caffeoylquinic acids (CQAs) are a class of phenolic compounds found in many plants, known for their antioxidant and other biological activities. The specific isomers and their derivatives can vary significantly depending on the plant source and processing methods. HRMS is a key technology for their detailed characterization.

Experimental Protocol: UHPLC-HRMS Analysis of CQA Derivatives in Plant Extracts

This protocol describes the extraction and analysis of CQA derivatives from a plant matrix, such as artichoke leaves or coffee beans.[8][9][10][11]

1. Materials:

  • Plant Material: Dried and powdered artichoke leaves or ground coffee beans.

  • Extraction Solvent: 80% Methanol in water.

  • LC-MS Grade Water and Acetonitrile.

  • Formic Acid (FA).

  • CQA Standards: 3-CQA, 4-CQA, 5-CQA, 3,4-diCQA, 3,5-diCQA, 4,5-diCQA.

2. Sample Preparation (Extraction):

  • Extraction:

    • Weigh 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex for 1 minute and sonicate for 30 minutes in a water bath.

  • Centrifugation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration:

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

3. UHPLC-HRMS Analysis:

  • UHPLC System: A high-performance UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 30% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: High-resolution Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Data Acquisition: Full scan MS and targeted MS/MS (or DIA).

4. Data Analysis:

  • Compound Identification:

    • Identify CQA derivatives by comparing their retention times and accurate mass-to-charge ratios (m/z) with those of the analytical standards.

    • Confirm the identity of the compounds by analyzing their fragmentation patterns in the MS/MS spectra. Common fragment ions for CQAs include m/z 191 (quinic acid), 179 (caffeic acid), and 173 (dehydrated quinic acid).[12][13]

  • Quantitative Analysis:

    • Construct calibration curves for each CQA standard.

    • Quantify the amount of each CQA derivative in the sample by comparing its peak area to the corresponding calibration curve.

Quantitative Data Presentation

Table 2: Quantitative Results of Dicaffeoylquinic Acid Derivatives in Artichoke Head Extract by LC-QTOF-MS. [8][9][14]

Dicaffeoylquinic Acid IsomerConcentration (mg/kg dry weight)
1,5-di-O-caffeoylquinic acid 3890
3,5-di-O-caffeoylquinic acid 850
4,5-di-O-caffeoylquinic acid 620
1,3-di-O-caffeoylquinic acid (Cynarin) 450

Visualizations

CQA_Fragmentation Parent Dicaffeoylquinic Acid [M-H]⁻ m/z 515 Frag1 Loss of Caffeoyl group (-162 Da) Parent->Frag1 Frag3 Quinic Acid [M-H]⁻ m/z 191 Frag1->Frag3 Frag4 Caffeic Acid [M-H]⁻ m/z 179 Frag1->Frag4 Frag2 Loss of Water (-18 Da) Frag5 Dehydrated Quinic Acid [M-H]⁻ m/z 173 Frag2->Frag5 Frag3->Frag2

References

Application Notes and Protocols for the Structure Elucidation of CQA Glycosides using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorogenic acid (CQA) glycosides are a diverse group of natural products formed by the esterification of a quinic acid core with one or more caffeic acid moieties, and further glycosylated with various sugar units. These compounds are widely distributed in the plant kingdom and are of significant interest to the pharmaceutical and nutraceutical industries due to their broad range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The precise structural characterization of CQA glycosides is paramount for understanding their structure-activity relationships and for ensuring the quality and consistency of botanical extracts and derived products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous structure elucidation of CQA glycosides in solution. This application note provides a detailed overview and experimental protocols for the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of these complex molecules.

Core Principles of NMR-Based Structure Elucidation

The structural elucidation of CQA glycosides by NMR spectroscopy involves a systematic approach to assign all proton (¹H) and carbon (¹³C) chemical shifts and to establish connectivity between atoms through scalar couplings. The key steps include:

  • Identification of Spin Systems: Using ¹H NMR and ¹H-¹H Correlation SpectroscopY (COSY), distinct spin systems corresponding to the quinic acid, caffeic acid, and sugar moieties are identified.

  • Direct Carbon-Proton Correlation: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed to correlate each proton signal with its directly attached carbon atom.[1]

  • Establishing Long-Range Correlations: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone for connecting the individual spin systems.[1] It reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the determination of the esterification and glycosylation positions.

  • Stereochemical Analysis: The determination of the anomeric configuration of the sugar units is achieved by measuring the coupling constants (³JHH) of the anomeric protons in the ¹H NMR spectrum.

Data Presentation: NMR Chemical Shifts of CQA Glycosides

The following tables summarize the ¹H and ¹³C NMR chemical shift data for representative CQA glycosides. These values can serve as a reference for the identification and characterization of known and novel compounds.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative CQA Glycosides in CD₃OD

PositionCaffeoyl-β-D-glucopyranoside[2][3]Cyanidin 3-O-β-(6''-E-caffeoylglucopyranoside)[4]Ginkgopanoside (Phenylpropanoid Glycoside)[5][6][7]
Caffeoyl Moiety
27.05 (d, J=2.0 Hz)-7.01 (d, J=1.5 Hz)
56.77 (d, J=8.0 Hz)-7.12 (d, J=8.0 Hz)
66.96 (dd, J=8.0, 2.0 Hz)-6.88 (dd, J=8.0, 1.5 Hz)
77.64 (d, J=16.0 Hz)--
86.29 (d, J=16.0 Hz)--
Quinic Acid Moiety Not ApplicableNot ApplicableNot Applicable
Sugar Moiety (Glucose)
1'5.56 (d, J=8.0 Hz)-5.09 (d, J=7.5 Hz)
2'3.35-3.46 (m)--
3'3.35-3.46 (m)--
4'3.35-3.46 (m)--
5'3.35-3.46 (m)--
6a'3.84 (dd, J=12.5, 1.5 Hz)--
6b'3.72 (dd, J=12.0, 5.0 Hz)--

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative CQA Glycosides in CD₃OD

PositionCaffeoyl-β-D-glucopyranoside[2][3]Ginkgopanoside (Phenylpropanoid Glycoside)[5][6][7]
Caffeoyl Moiety
1127.3131.5
2115.1112.1
3146.6148.6
4149.5147.2
5116.3116.1
6122.8121.1
7146.9-
8114.4-
9168.8-
Quinic Acid Moiety Not ApplicableNot Applicable
Sugar Moiety (Glucose)
1'95.75100.6
2'74.072.8
3'78.276.2
4'71.369.2
5'79.275.7
6'62.3160.3

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: The CQA glycoside should be purified to >95% purity using appropriate chromatographic techniques (e.g., HPLC, column chromatography).

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Use high-purity deuterated solvents. Methanol-d₄ (CD₃OD) is a common choice for CQA glycosides as it readily dissolves these polar compounds and the residual solvent peak does not overlap with key resonances. Other suitable solvents include DMSO-d₆ and D₂O.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Final Volume: The final volume of the sample in the NMR tube should be approximately 0.6 mL.

NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Purpose: To identify all proton signals, their chemical shifts, multiplicities, and coupling constants.

  • Pulse Sequence: zg30 or a sequence with solvent suppression if necessary.

  • Spectral Width (SW): 12-16 ppm

  • Number of Scans (NS): 16-64

  • Relaxation Delay (D1): 1-2 s

  • Acquisition Time (AQ): 2-4 s

  • Purpose: To identify all unique carbon signals.

  • Pulse Sequence: zgpg30 (proton-decoupled).

  • Spectral Width (SW): 200-240 ppm

  • Number of Scans (NS): 1024-8192 (due to the low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2 s

  • Acquisition Time (AQ): 1-2 s

  • Purpose: To identify scalar-coupled protons, revealing neighboring protons within a spin system.

  • Pulse Sequence: cosygpmf

  • Spectral Width (SW) in F1 and F2: 12-16 ppm

  • Number of Scans (NS): 2-8

  • Number of Increments (TD in F1): 256-512

  • Purpose: To correlate protons with their directly attached carbons (one-bond ¹JCH correlation).

  • Pulse Sequence: hsqcedetgpsisp2.3 (edited to differentiate CH/CH₃ from CH₂ signals)

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm

  • Spectral Width (SW) in F1 (¹³C): 180-200 ppm

  • Number of Scans (NS): 2-16

  • Number of Increments (TD in F1): 128-256

  • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons, which is crucial for connecting different structural fragments.

  • Pulse Sequence: hmbcgplpndqf

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm

  • Spectral Width (SW) in F1 (¹³C): 200-240 ppm

  • Number of Scans (NS): 8-64

  • Number of Increments (TD in F1): 256-512

  • Long-range Coupling Constant (J-HMBC): Optimized for 8-10 Hz.

Data Processing and Interpretation

Standard NMR processing software (e.g., MestReNova, TopSpin, VnmrJ) should be used for Fourier transformation, phase correction, baseline correction, and peak picking. The interpretation of the spectra should follow a logical workflow as depicted in the diagram below.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification (>95% Purity) Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration H1_NMR 1D ¹H NMR Filtration->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D ¹H-¹H COSY C13_NMR->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Processing Data Processing HMBC->Processing Spin_System Identify Spin Systems (Quinic Acid, Caffeic Acid, Sugars) Processing->Spin_System Direct_Correlation ¹H-¹³C Direct Correlation Spin_System->Direct_Correlation Long_Range Establish Long-Range Correlations Direct_Correlation->Long_Range Final_Structure Assemble Final Structure Long_Range->Final_Structure

Caption: Experimental workflow for CQA glycoside structure elucidation.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environment, Multiplicity, Coupling) COSY COSY (¹H-¹H Connectivity) H1->COSY C13 ¹³C NMR (Number of Carbons) HSQC HSQC (¹H-¹³C One-Bond Connectivity) C13->HSQC COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) HSQC->HMBC Structure Complete Structure of CQA Glycoside HMBC->Structure

Caption: Logical relationships of NMR experiments in structure elucidation.

References

Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays of Phenolic Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for two of the most widely used methods in antioxidant activity assessment, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with a specific focus on their application to phenolic glycosides.

Introduction to Antioxidant Activity and Phenolic Glycosides

Phenolic glycosides are a major class of plant secondary metabolites characterized by a phenolic aglycone linked to a sugar moiety.[1] They are widely distributed in the plant kingdom and are of significant interest due to their diverse biological activities, including antioxidant properties. The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals, thereby preventing oxidative damage to biological macromolecules.[2][3] The DPPH and ABTS assays are popular spectrophotometric methods used to evaluate the free radical scavenging capacity of these compounds.[4][5]

DPPH Radical Scavenging Assay

The DPPH assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color in solution, to the yellow-colored diphenylpicrylhydrazine.[2] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the antioxidant activity of the compound.[2]

Application Notes for Phenolic Glycosides
  • Mechanism: The primary mechanism of DPPH• scavenging by phenolic glycosides involves hydrogen atom transfer (HAT) from the phenolic hydroxyl groups to the DPPH• radical.[2][6] The presence of the sugar moiety can influence the steric accessibility of the hydroxyl groups and the overall solubility of the glycoside, which may affect the reaction kinetics.[7]

  • Structure-Activity Relationship: The antioxidant activity of phenolic glycosides in the DPPH assay is influenced by the number and position of hydroxyl groups on the aromatic ring of the aglycone.[7] Generally, a higher number of hydroxyl groups leads to greater scavenging activity.[8] Glycosylation can sometimes reduce the antioxidant activity compared to the corresponding aglycone due to steric hindrance or the involvement of a key hydroxyl group in the glycosidic bond.[9]

  • Solvent Considerations: DPPH is typically dissolved in organic solvents like methanol (B129727) or ethanol (B145695).[2] The solubility of the phenolic glycoside in the chosen solvent system is crucial for accurate results. For more polar glycosides, aqueous organic solvent mixtures may be necessary.

  • Limitations: The DPPH radical is a synthetic radical not found in biological systems, and its reaction with some antioxidants can be slow, requiring an extended incubation period to reach completion.[5][10] Furthermore, the steric hindrance of the DPPH radical can limit its accessibility to larger antioxidant molecules.

ABTS Radical Scavenging Assay

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by an antioxidant. The reduction in the color of the solution, measured by the decrease in absorbance at approximately 734 nm, is proportional to the antioxidant's scavenging ability.[11]

Application Notes for Phenolic Glycosides
  • Mechanism: The ABTS•+ radical is scavenged by phenolic glycosides through either a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism.[3][12] The versatility of the ABTS radical to be scavenged by both hydrophilic and lipophilic antioxidants makes this assay broadly applicable.

  • Advantages over DPPH: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of a wider range of compounds.[4] The reaction kinetics are generally faster than those of the DPPH assay.[13] The ABTS radical is also less susceptible to steric hindrance, making it more suitable for evaluating the antioxidant activity of larger molecules.[4]

  • pH Dependence: The antioxidant capacity measured by the ABTS assay can be pH-dependent. It is important to maintain a consistent pH throughout the experiment, typically using a buffered solution.

  • Interferences: Compounds that have absorption maxima near 734 nm can interfere with the measurement. A sample blank reading is essential to correct for any background absorbance.

Data Presentation: Radical Scavenging Activity of Phenolic Glycosides

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.[14]

Phenolic GlycosideAssayIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)Source
Pulsatillanin ADPPHNot explicitly stated, but showed significant effect--[15]
Ethyl acetate (B1210297) fraction of Macaranga hypoleuca (rich in phenolics)DPPH14.31Ascorbic acid4.97[16]
Butanol fraction of Macaranga hypoleuca (rich in phenolics)DPPH16.78Ascorbic acid4.97[16]
Water fraction of Macaranga hypoleuca (rich in phenolics)DPPH16.12Ascorbic acid4.97[16]
Methanol extract of Macaranga hypoleuca (rich in phenolics)DPPH19.32Ascorbic acid4.97[16]
Ethyl acetate fraction of Macaranga hypoleuca (rich in phenolics)ABTS2.10Trolox2.34[16]
Butanol fraction of Macaranga hypoleuca (rich in phenolics)ABTS3.21Trolox2.34[16]
Water fraction of Macaranga hypoleuca (rich in phenolics)ABTS3.19Trolox2.34[16]
Methanol extract of Macaranga hypoleuca (rich in phenolics)ABTS3.72Trolox2.34[16]
Gallic acidDPPH3.56BHT17.41
Gentisic acidDPPH3.56BHT17.41
Caffeic acidDPPH6.34BHT17.41
Catechin hydrateDPPH8.34BHT17.41
Gallic acidABTS---[13]
(+)-Catechin hydrateABTS3.12--[13]
Caffeic acidABTS1.59--[13]
Rutin hydrateABTS4.68--[13]
HyperosideABTS3.54--[13]
QuercetinABTS1.89--[13]
KaempferolABTS3.70--[13]

Note: The table includes data for phenolic compounds and extracts rich in phenolics, as specific IC50 values for a wide range of isolated phenolic glycosides are not always readily available in a single source. The activity of extracts reflects the combined effect of their phenolic constituents, including glycosides.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is a generalized procedure and may require optimization for specific phenolic glycosides.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Phenolic glycoside sample

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample and Standard Solutions:

    • Dissolve the phenolic glycoside sample in a suitable solvent (e.g., methanol, ethanol, or a water/methanol mixture) to prepare a stock solution.

    • Prepare a series of dilutions of the sample stock solution to obtain a range of concentrations for testing.

    • Prepare a stock solution of the positive control and a series of dilutions in the same manner as the sample.

  • Assay Procedure:

    • Pipette a fixed volume of the sample or standard dilutions into the wells of a 96-well microplate (e.g., 100 µL).

    • Add a fixed volume of the DPPH working solution to each well (e.g., 100 µL).

    • For the control (blank), add the solvent used for the samples instead of the sample solution to a well containing the DPPH solution.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (typically 30 minutes).[2] The incubation time may need to be optimized.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% scavenging of the DPPH radicals and can be determined by linear regression analysis.

ABTS Radical Scavenging Assay Protocol

This protocol is a generalized procedure and may require optimization for specific phenolic glycosides.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • Phenolic glycoside sample

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the generation of the ABTS•+ radical.[17] This stock solution is stable for several days when stored in the dark at 4°C.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of the phenolic glycoside sample and a series of dilutions as described in the DPPH protocol.

    • Prepare a stock solution of the positive control and a series of dilutions.

  • Assay Procedure:

    • Pipette a small volume of the sample or standard dilutions into the wells of a 96-well microplate (e.g., 10 µL).

    • Add a larger volume of the ABTS•+ working solution to each well (e.g., 190 µL).

    • For the control (blank), add the solvent used for the samples instead of the sample solution to a well containing the ABTS•+ working solution.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the microplate at room temperature for a specified period (typically 6-10 minutes).[11][13] The incubation time can be optimized.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[11]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample with the ABTS•+ solution.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% scavenging of the ABTS•+ radicals and can be determined by linear regression analysis.

Visualization of Experimental Workflows

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol reaction_setup Mix Sample/Standard with DPPH Solution prep_dpph->reaction_setup prep_samples Prepare Sample & Standard Dilutions prep_samples->reaction_setup incubation Incubate in Dark (e.g., 30 min) reaction_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging & IC50 Value measurement->calculation

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow prep_abts_stock Prepare ABTS•+ Stock (ABTS + K₂S₂O₈) prep_abts_working Dilute Stock to Absorbance ~0.7 prep_abts_stock->prep_abts_working reaction_setup Mix Sample/Standard with ABTS•+ Solution prep_abts_working->reaction_setup prep_samples Prepare Sample & Standard Dilutions prep_samples->reaction_setup incubation Incubate (e.g., 6-10 min) reaction_setup->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Scavenging & IC50 Value measurement->calculation

Caption: Workflow for the ABTS Radical Scavenging Assay.

Radical_Scavenging_Mechanism phenolic_glycoside Phenolic Glycoside (Ar-OH-Sugar) free_radical Free Radical (DPPH• or ABTS•+) phenoxyl_radical Phenoxyl Radical (Ar-O•-Sugar) phenolic_glycoside->phenoxyl_radical H• donation scavenged_radical Scavenged Radical (DPPH-H or ABTS) free_radical->scavenged_radical H• acceptance

Caption: General mechanism of radical scavenging by phenolic glycosides.

References

Application of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid in cell culture studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-(3'-O-Glucosylcaffeoyl)quinic acid, a derivative of caffeoylquinic acid, is a phenolic compound that has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for the use of this compound in cell culture studies, with a focus on its anti-inflammatory and antioxidant properties. The information herein is intended to guide researchers in designing and executing experiments to evaluate the cellular effects of this compound.

Biological Activities in Cell Culture

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties in in vitro models. Specifically, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it has been shown to reduce the secretion of key pro-inflammatory mediators.[1] Treatment with this compound leads to a dose-dependent decrease in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Furthermore, it has been observed to downregulate the mRNA expression of the genes encoding these inflammatory molecules.[1]

Antioxidant Potential

While specific studies on the antioxidant capacity of this compound are emerging, related caffeoylquinic acid compounds are well-known for their antioxidant activities.[2] These compounds can scavenge free radicals and protect cells from oxidative stress.[3] The protocols provided below for DPPH and ABTS assays are standard methods to evaluate the antioxidant potential of this compound.

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound in LPS-stimulated RAW264.7 macrophage cells.

Cell LineTreatmentConcentrationEffectReference
RAW264.7This compound50, 100, 200 µg/mLDose-dependent reduction in mRNA expression of iNOS, TNF-α, and IL-6.[1]

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol details the methodology to assess the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells.

Materials:

  • RAW264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 1 hour.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with media and DMSO, if used to dissolve the compound) and an LPS-only control.

  • Cell Viability Assay: After the incubation period, assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.

  • TNF-α and IL-6 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: DPPH Radical Scavenging Assay

This protocol is for determining the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • 96-well plate

  • Ascorbic acid (as a positive control)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 3: ABTS Radical Cation Decolorization Assay

This protocol provides an alternative method to assess antioxidant capacity.

Materials:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol (B145695) or PBS

  • 96-well plate

  • Trolox (as a positive control)

Procedure:

  • Preparation of ABTS radical solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and make serial dilutions.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

Visualizations

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway activates Compound This compound Compound->NFkB_pathway inhibits Compound->MAPK_pathway inhibits iNOS iNOS NFkB_pathway->iNOS upregulates TNFa TNF-α NFkB_pathway->TNFa upregulates IL6 IL-6 NFkB_pathway->IL6 upregulates MAPK_pathway->iNOS upregulates MAPK_pathway->TNFa upregulates MAPK_pathway->IL6 upregulates NO Nitric Oxide iNOS->NO Inflammation Inflammation TNFa->Inflammation IL6->Inflammation NO->Inflammation

Caption: Putative anti-inflammatory signaling pathway.

G start Start seed_cells Seed RAW264.7 cells in 96-well plate start->seed_cells pretreat Pre-treat with Compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant viability Assess Cell Viability (MTT Assay) incubate->viability measure_no Measure Nitric Oxide (Griess Assay) collect_supernatant->measure_no measure_cytokines Measure TNF-α & IL-6 (ELISA) collect_supernatant->measure_cytokines end End measure_no->end measure_cytokines->end viability->end

Caption: Workflow for anti-inflammatory assay.

References

Application Notes and Protocols: Investigating the Neuroprotective Potential of Caffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds naturally occurring in a variety of plants, with coffee being a primary dietary source.[1][2] These specialized metabolites, formed from the esterification of caffeic and quinic acids, are gaining significant attention for their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] Emerging research highlights their potential in mitigating the pathological hallmarks of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are often linked to oxidative stress and neuroinflammation.[4][5] This document provides a detailed overview of the mechanisms of action of CQAs, a summary of relevant quantitative data, and comprehensive protocols for key experiments to guide researchers, scientists, and drug development professionals in this promising field.

Mechanisms of Neuroprotection

Caffeoylquinic acids exert their neuroprotective effects through multiple, interconnected signaling pathways. Their ability to modulate cellular stress responses and inflammatory cascades makes them promising candidates for neurodegenerative disease therapeutics.[2]

Attenuation of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in many neurological disorders.[4][6] CQAs and their derivatives have demonstrated potent antioxidant capabilities. They protect neuronal cells, such as the human neuroblastoma SH-SY5Y line, from injury induced by oxidants like hydrogen peroxide (H₂O₂) by reducing intracellular ROS levels and decreasing lipid peroxidation, as measured by malondialdehyde (MDA) levels.[4][5]

Activation of the Nrf2-ARE Signaling Pathway

A primary mechanism underlying the antioxidant effect of CQAs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[7] In the presence of oxidative stress or inducers like CQAs, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating the transcription of a suite of protective enzymes.[8][9]

Studies on 5-caffeoylquinic acid (5-CQA) and dicaffeoylquinic acids (DCQAs) show they significantly promote the nuclear translocation of Nrf2.[7][9] This leads to the upregulation of crucial phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H quinone oxidoreductase 1 (NQO-1).[8][9][10] The activation of this pathway is mediated by the phosphorylation of upstream kinases, including Mitogen-Activated Protein Kinases (MAPKs) and Protein Kinase Cδ (PKCδ).[8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CQA Caffeoylquinic Acids (CQAs) Keap1_Nrf2 Keap1-Nrf2 Complex CQA->Keap1_Nrf2 Induces dissociation Stress Oxidative Stress Stress->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, GCL, NQO-1) ARE->Genes Activates Transcription

Caption: CQA-mediated activation of the Nrf2-ARE antioxidant pathway.
Modulation of Inflammatory Pathways

Neuroinflammation is a critical component of neurodegeneration. Caffeoylquinic acids have been shown to exert anti-inflammatory effects, partly by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[2][11] NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and enzymes.[12][13] In high-fat diet-induced obese rats, 5-CQA was found to decrease the expression of NF-κB and its downstream inflammatory cytokines.[11] By inhibiting the activation of NF-κB, CQAs can suppress the inflammatory cascade that contributes to neuronal damage.[14]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK Activates CQA Caffeoylquinic Acids (CQAs) CQA->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_cyto NF-κB IkBa_NFkB->NFkB_cyto Releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Activates Transcription

Caption: CQA-mediated inhibition of the NF-κB inflammatory pathway.
Other Neuroprotective Mechanisms

Beyond their primary antioxidant and anti-inflammatory roles, CQAs contribute to neuroprotection through other mechanisms:

  • Modulation of Aβ Clearance: In an Alzheimer's disease mouse model (APP/PS2), chronic administration of 5-CQA was shown to reduce the deposition of amyloid-β (Aβ) plaques.[15] This was achieved by upregulating the Aβ efflux receptor LRP1 and normalizing the perivascular localization of aquaporin 4, which facilitates Aβ clearance.[15]

  • Regulation of MAPK and AKT Pathways: Caffeoylquinic acid derivatives can regulate the phosphorylation of MAPKs (ERK, JNK, p38) and AKT, key signaling molecules involved in cell survival and apoptosis.[4][5]

  • Increased ATP Production: 3,5-di-O-caffeoylquinic acid was found to increase the mRNA expression of the glycolytic enzyme phosphoglycerate kinase-1 (PGK1) and elevate intracellular ATP levels in SH-SY5Y cells, suggesting a role in enhancing cellular energy metabolism.[3]

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the neuroprotective effects of various caffeoylquinic acids.

Table 1: In Vitro Studies on Caffeoylquinic Acids

Caffeoylquinic Acid Cell Model Insult Concentration Key Quantitative Findings Reference
3,5-diCQA PC-12 cells Amyloid β peptide Not specified Increased cell viability by 2.8-fold; decreased intracellular oxidative stress by 51.3%. [16]
5-CQA HepG2 cells tert-butyl hydroperoxide 10-100 µM Dose-dependently increased Nrf2 nuclear translocation, peaking at 6 hours; significantly increased ARE reporter gene activity. [8][9]
MDCQA* SH-SY5Y cells H₂O₂ (400 µM) Not specified Decreased ROS levels; increased activities of GSH and SOD; decreased MDA levels. [5]

| 3,4-diCQA, 3,5-diCQA | Rat cortical neurons | Glutamate (500 µM) | 10-100 µg/mL | Inhibited glutamate-induced neuronal death, ROS generation, and intracellular Ca²⁺ elevation. |[17] |

*MDCQA: 4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acid

Table 2: In Vivo Studies on Caffeoylquinic Acids

Caffeoylquinic Acid Animal Model Dosage Duration Key Quantitative Findings Reference
3,5-di-O-CQA SAMP8 mice 6.7 mg/kg/day 1 month Induced improvement in spatial learning and memory; increased PGK1 mRNA expression. [3]
5-CQA APP/PS2 mice Not specified Not specified Significantly improved cognitive function (Y-maze, novel object recognition); substantially reduced Aβ plaque formation. [15]
CQA 5XFAD mice 0.8% CQA diet 4 months Improved recognition memory and ameliorated the reduction of mature neurons. [18]

| 3-CQA | Rat cerebral infarction | 100 µg | Single dose | Significantly increased total plasma antioxidant capacity compared to controls. |[19] |

Experimental Protocols

This section provides detailed protocols for assessing the neuroprotective potential of caffeoylquinic acids in a laboratory setting. The workflow typically involves inducing neuronal stress in an in vitro model and then measuring the protective effects of the test compound on cell viability and key mechanistic pathways.

Workflow cluster_assays Assess Neuroprotective Effects start Select Caffeoylquinic Acid (e.g., 5-CQA) culture Culture Neuronal Cells (e.g., SH-SY5Y) start->culture treat Pre-treat with CQA (Dose-Response) culture->treat induce Induce Neurotoxic Stress (e.g., H₂O₂, Amyloid-β) viability Cell Viability Assay (MTT, LDH) induce->viability oxidative Oxidative Stress Assays (ROS, MDA) induce->oxidative western Mechanism Analysis (Western Blot for Nrf2, NF-κB) induce->western treat->induce analyze Data Analysis & Interpretation viability->analyze oxidative->analyze western->analyze conclusion Conclusion on Neuroprotective Potential analyze->conclusion

Caption: General experimental workflow for in vitro CQA neuroprotection studies.
Protocol: In Vitro Neuroprotection using MTT Assay

This protocol assesses the ability of a CQA to protect neuronal cells from an oxidative insult by measuring cell viability.[20][21]

3.1.1 Materials

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Caffeoylquinic acid (CQA) stock solution (e.g., in DMSO)

  • Neurotoxic agent (e.g., Hydrogen peroxide, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette, microplate reader

3.1.2 Procedure

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • CQA Pre-treatment: Prepare serial dilutions of the CQA stock solution in serum-free medium. Remove the old medium from the wells and add 100 µL of the CQA dilutions (e.g., 1, 10, 50, 100 µM). Include a "vehicle control" group treated with the same concentration of DMSO as the highest CQA dose. Incubate for 2-4 hours.

  • Induction of Oxidative Stress: Prepare the neurotoxic agent (e.g., 400 µM H₂O₂) in serum-free medium. Add 10 µL of this solution to all wells except the "untreated control" group.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control group:

    • Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100

Protocol: Assessment of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.[22][23]

3.2.1 Materials

  • Cells cultured and treated as described in Protocol 3.1 (steps 1-4).

  • DCFDA solution (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

3.2.2 Procedure

  • Cell Preparation: Follow steps 1-4 of Protocol 3.1, performing the experiment in a black, clear-bottom 96-well plate.

  • DCFDA Loading: After the 24-hour incubation with the neurotoxin, remove the medium and wash the cells twice with warm PBS.

  • Add 100 µL of 10 µM DCFDA (diluted from stock in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.

  • Data Acquisition: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Calculation: Express ROS levels as a percentage of the control group that was treated only with the neurotoxic agent.

Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol determines if CQA treatment promotes the translocation of Nrf2 from the cytoplasm to the nucleus.

3.3.1 Materials

  • Cells cultured in 6-well plates and treated with CQA.

  • Nuclear and Cytoplasmic Extraction Kit.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • Chemiluminescent substrate.

  • Imaging system.

3.3.2 Procedure

  • Cell Culture and Treatment: Seed SH-SY5Y cells in 6-well plates. Treat with the desired concentration of CQA for a specific time course (e.g., 0, 2, 4, 6 hours) based on preliminary studies.[9]

  • Fractionation: Harvest the cells and perform subcellular fractionation to separate nuclear and cytoplasmic extracts using a commercial kit, following the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each fraction using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies (anti-Nrf2, and anti-Lamin B1 for nuclear fractions, anti-β-actin for cytoplasmic fractions) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities. An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to β-actin) indicates successful translocation.

References

Application Notes and Protocols for Studying Glucose Metabolism with 5-O-(3'-O-Glucosylcaffeoyl)quinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-(3'-O-Glucosylcaffeoyl)quinic acid is a phenolic compound found in various plants, including those of the Ilex genus. As a derivative of caffeoylquinic acid, it belongs to a class of compounds that have garnered significant interest for their potential therapeutic effects, particularly in the realm of metabolic diseases such as type 2 diabetes. The structural combination of a quinic acid core, a caffeoyl group, and a glucose moiety suggests a potential for interaction with key enzymes and signaling pathways involved in glucose homeostasis.

These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on glucose metabolism. The document includes detailed protocols for relevant in vitro and in vivo assays, expected outcomes based on studies of structurally related compounds, and visual representations of the key signaling pathways and experimental workflows.

Potential Mechanisms of Action

Based on studies of related caffeoylquinic acid derivatives, this compound is hypothesized to modulate glucose metabolism through several mechanisms:

  • Inhibition of Carbohydrate-Digesting Enzymes: By inhibiting enzymes such as α-glucosidase and α-amylase in the small intestine, the compound may slow down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.

  • Activation of AMP-Activated Protein Kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake in muscle and fat cells, and reduced glucose production in the liver.

  • Modulation of Insulin (B600854) Signaling Pathway: The compound may enhance insulin sensitivity by influencing key components of the insulin signaling cascade, leading to improved glucose transporter 4 (GLUT4) translocation to the cell membrane.

Data Presentation: Quantitative Data from Related Compounds

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize findings for structurally similar compounds, providing a benchmark for expected activities.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Caffeoylquinic Acid Derivatives

CompoundIC50 (µg/mL)Source OrganismReference
3,4-di-O-caffeoyl quinic acid241.80 ± 14.29Elephantopus mollis Kunth[1]
3,5-dicaffeoylquinic acid157.13 ± 6.82Artemisia annua L.[2]
Acarbose (Positive Control)151.97 ± 5.85-[2]

Table 2: In Vivo Effects of Caffeoylquinic Acid-Rich Extracts on Glucose Metabolism in Diabetic Rodent Models

TreatmentAnimal ModelKey FindingsReference
Ilex latifolia Leaf ExtractMice (α-starch loading)Suppressed the increase in blood glucose levels at 15, 30, and 45 minutes post-starch administration.[3]
Dicaffeoylquinic AcidsDiabetic MiceAlleviated diabetic symptoms, modulated gut microbiota, and improved glucose and lipid metabolism.[4]
Caffeoylquinic Acid-rich Pandanus tectorius Fruit ExtractDiabetic db/db MiceSignificantly decreased fasting glucose, improved glucose tolerance, and enhanced insulin sensitivity.[5]
3-Caffeoylquinic AcidInsulin-Resistant RatsReduced fasting blood glucose and insulin levels, and improved oral glucose tolerance.[6]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Acarbose (positive control)

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in potassium phosphate buffer to achieve final assay concentrations.

  • In a 96-well plate, add 50 µL of the test compound solution to each well.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (1 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is used as a positive control, and a blank containing all reagents except the enzyme is included.

Calculation of Inhibition:

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

experimental_workflow_alpha_glucosidase cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound mix Mix compound and enzyme in 96-well plate prep_compound->mix prep_enzyme Prepare α-glucosidase solution prep_enzyme->mix prep_substrate Prepare pNPG solution add_substrate Add pNPG to initiate reaction prep_substrate->add_substrate incubate1 Incubate at 37°C for 10 min mix->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C for 20 min add_substrate->incubate2 stop_reaction Add sodium carbonate to stop reaction incubate2->stop_reaction measure Measure absorbance at 405 nm stop_reaction->measure calculate Calculate % inhibition and IC50 value measure->calculate experimental_workflow_glucose_uptake cluster_cell_culture Cell Culture & Differentiation cluster_assay Glucose Uptake Assay cluster_analysis Analysis culture Culture 3T3-L1 preadipocytes differentiate Induce differentiation into adipocytes culture->differentiate starve Serum-starve differentiated cells differentiate->starve preincubate Pre-incubate with This compound starve->preincubate add_glucose Add labeled glucose analog preincubate->add_glucose stop_uptake Stop uptake with ice-cold buffer add_glucose->stop_uptake wash Wash cells stop_uptake->wash lyse Lyse cells wash->lyse measure Measure radioactivity or fluorescence lyse->measure analyze Express as % of control measure->analyze insulin_signaling_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt AS160 AS160 Akt->AS160 GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation inhibition removed GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake ampk_signaling_pathway Compound 5-O-(3'-O-Glucosylcaffeoyl) quinic acid AMPK AMPK Compound->AMPK Activates AMP_ATP Increased AMP/ATP Ratio AMP_ATP->AMPK Activates ACC ACC AMPK->ACC Inhibits Fatty_acid_oxidation Fatty Acid Oxidation AMPK->Fatty_acid_oxidation Promotes GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Promotes Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake Hepatic_glucose_production Decreased Hepatic Glucose Production Gluconeogenesis->Hepatic_glucose_production

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Accelerated Solvent Extraction of Caffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with accelerated solvent extraction (ASE) to isolate caffeoylquinic acids (CQAs).

Troubleshooting Guide

This guide addresses common issues encountered during the ASE of CQAs, offering potential causes and solutions to optimize your extraction process.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of CQAs Suboptimal Solvent Composition: The polarity of the solvent may not be ideal for extracting the target CQAs.[1]- Test a range of ethanol (B145695) or methanol (B129727) concentrations in water. Aqueous solutions are often more effective than single-component solvents.[1] For example, optimal yields for 5-CQA and 3,5-diCQA from chicory roots were found using 46% and 57% ethanol, respectively.[2][3][4][5] - For some applications, solvents like aqueous acetone (B3395972) have shown high efficiency for extracting phenolic compounds.[1]
Inadequate Temperature: Temperature significantly impacts extraction efficiency. Temperatures that are too low may result in poor extraction, while excessive heat can cause degradation.[1][6][7]- Optimize the extraction temperature. For instance, 107°C was optimal for 5-CQA, while 95°C was best for 3,5-diCQA from chicory roots.[2][3][4][5] - Be aware that different CQAs may have different optimal extraction temperatures.
Insufficient Extraction Time: The static extraction time may not be long enough for the solvent to penetrate the sample matrix and dissolve the target compounds effectively.- Increase the static extraction time. A 30-minute extraction time has been used to reach equilibrium in some studies.[2] For thermolabile compounds, using multiple shorter extraction cycles can be beneficial.[1]
Improper Sample Preparation: Large particle size can limit solvent penetration and reduce the surface area available for extraction.- Ensure the plant material is properly dried and ground to a fine, homogenous powder.
Degradation or Isomerization of CQAs High Extraction Temperature: CQAs, particularly dicaffeoylquinic acids (diCQAs), are susceptible to heat-induced isomerization and degradation.[8]- Use the lowest effective temperature for extraction. For example, the optimal temperature for 3,5-diCQA was found to be 95°C.[2][4][5] - Minimize the duration of heat exposure.[8]
Prolonged Extraction Time: Extended exposure to extraction conditions, even at moderate temperatures, can promote isomerization.[8]- Reduce the extraction time to the minimum required for efficient extraction.[8]
Light Exposure: UV radiation can induce trans-cis isomerization of diCQAs.[8]- Protect samples from light during all stages of extraction and analysis by using amber glassware or covering vessels with aluminum foil.[8]
Solvent pH: The stability of CQAs can be pH-dependent.- Consider acidifying the extraction solvent (e.g., with 0.1% formic acid) to improve the stability of CQAs.
Poor Reproducibility Inconsistent Sample Packing: Variations in how the extraction cell is packed can lead to channeling of the solvent and inconsistent extraction.- Mix the sample with a dispersing agent like diatomaceous earth to ensure uniform packing and prevent channeling.[3] - Develop a standardized protocol for packing the extraction cells.
Fluctuations in ASE Parameters: Inconsistent temperature, pressure, or solvent composition between runs will lead to variable results.- Ensure all ASE parameters are carefully controlled and monitored for each extraction.
Emulsion Formation Presence of Surfactant-like Compounds: High concentrations of lipids, phospholipids, or proteins in the sample can lead to the formation of emulsions, making phase separation difficult.[9][10]- Consider a pre-extraction step with a non-polar solvent to remove lipids. - Optimize the polarity of the extraction solvent to minimize the co-extraction of interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for the ASE of caffeoylquinic acids?

A1: The most critical parameters are the extraction temperature and the solvent composition (e.g., the percentage of ethanol or methanol in water).[7] These two factors have the most significant impact on the extraction yield and the stability of the CQAs.[2][3]

Q2: What is a good starting point for solvent selection?

A2: A mixture of ethanol and water is a common and effective solvent system for CQA extraction.[2][3] Starting with a range of concentrations, such as 40%, 60%, and 80% ethanol in water, is a good approach to find the optimal ratio for your specific plant material.

Q3: How can I prevent the isomerization of dicaffeoylquinic acids during extraction?

A3: To prevent isomerization, it is crucial to use the lowest effective temperature and the shortest possible extraction time.[8] Protecting the sample from light is also important.[8] For example, the optimal temperature for extracting 3,5-diCQA has been identified as 95°C.[2][4][5]

Q4: Should I use a single long extraction cycle or multiple shorter cycles?

A4: For compounds that may be sensitive to thermal degradation, using multiple shorter extraction cycles at a lower temperature can be a more effective strategy to maximize yield while minimizing degradation.[1]

Q5: How do I prepare my sample for ASE?

A5: The plant material should be dried to a constant weight (lyophilization is a good option) and then ground into a fine, uniform powder. This increases the surface area for extraction and ensures homogeneity.

Q6: What is the purpose of mixing the sample with diatomaceous earth?

A6: Mixing the powdered sample with an inert material like diatomaceous earth helps to prevent the sample from compacting under pressure.[3] This ensures a more uniform flow of the solvent through the sample, leading to better and more reproducible extractions.

Data Presentation

Table 1: Optimal ASE Conditions for Caffeoylquinic Acids from Forced Chicory Roots

Caffeoylquinic AcidOptimal Temperature (°C)Optimal Ethanol Concentration (%)Yield (mg/g Dry Matter)
5-Caffeoylquinic Acid (5-CQA)107464.95 ± 0.48[2][3][4][5]
3,5-Dicaffeoylquinic Acid (3,5-diCQA)95575.41 ± 0.79[2][3][4][5]

Table 2: ASE Parameters for Phenolic Compound Extraction from Green Coffee Cherry

Ethanol Concentration (%)Temperature (°C)Result
50, 60, 7090, 120, 150The highest chlorogenic acid content was achieved with 70% ethanol at 90°C.[11]

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction of CQAs from Plant Material

This protocol is a general guideline and should be optimized for your specific sample and target compounds.

  • Sample Preparation:

    • Dry the plant material (e.g., lyophilize) to a constant weight.

    • Grind the dried material to a fine, homogenous powder.

    • Accurately weigh a specific amount of the powdered sample (e.g., 1.10 g).[3]

    • In a beaker, thoroughly mix the sample with an equal amount of diatomaceous earth (e.g., 1.10 g).[3]

  • ASE System Preparation:

    • Load the sample mixture into an appropriately sized ASE cell (e.g., 100 mL).[3]

    • Place the filled cell into the ASE system.

    • Prepare the desired extraction solvent (e.g., 46% ethanol in water for 5-CQA).

  • Extraction Parameters:

    • Set the desired extraction temperature (e.g., 107°C for 5-CQA).[2][3][4]

    • Set the static extraction time (e.g., 30 minutes).[2]

    • Set the number of extraction cycles (e.g., 1-3 cycles).

    • Set the system pressure (e.g., 1500 psi).

    • Include a preheating step to allow the cell to reach the set temperature (e.g., 5-7 minutes).[2]

  • Extraction and Collection:

    • Start the extraction cycle.

    • The extract will be collected in a vial. Use amber vials to protect the extract from light.

    • After the extraction is complete, allow the system to purge the cell with nitrogen to collect the remaining extract.

  • Post-Extraction Processing:

    • The collected extract can be directly analyzed by HPLC or stored at low temperatures (e.g., -20°C or -80°C) for later analysis.

Protocol 2: HPLC Quantification of Caffeoylquinic Acids

This protocol provides a general method for the analysis of CQAs. The specific gradient and column may need to be adapted.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

    • A C18 reversed-phase column is commonly used.

  • Mobile Phase:

    • Solvent A: 1% formic acid in water.[2]

    • Solvent B: Acetonitrile.[2]

  • Gradient Elution:

    • A typical gradient might be: 0-1 min, 2% B; 1-5.5 min, 2% to 10% B; 5.5-7 min, 10% to 15% B; 7-8.5 min, 15% B; 8.5-11 min, 15% to 25% B; 11-13.5 min, 25% to 80% B; 13.5-14 min, 80% B; 14-15 min, 80% to 2% B.[2]

    • The flow rate is typically around 0.8-1.0 mL/min.[2]

  • Detection:

    • Set the detector to monitor at 320 nm or 325 nm, which is the characteristic absorbance wavelength for CQAs.[2][12]

  • Quantification:

    • Prepare a series of standard solutions of the target CQAs (e.g., 5-CQA, 3,5-diCQA) of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Inject the extracted samples and determine the peak areas of the CQAs.

    • Calculate the concentration of the CQAs in the samples using the calibration curve.

Visualizations

ASE_Workflow cluster_prep Sample Preparation cluster_ase Accelerated Solvent Extraction (ASE) cluster_analysis Analysis start Plant Material drying Drying (e.g., Lyophilization) start->drying grinding Grinding to Fine Powder drying->grinding mixing Mixing with Diatomaceous Earth grinding->mixing loading Load Sample into ASE Cell mixing->loading extraction Set Parameters: - Temperature - Solvent - Time - Pressure loading->extraction run_ase Run ASE extraction->run_ase collection Collect Extract (Amber Vial) run_ase->collection hplc HPLC-DAD Analysis collection->hplc quantification Quantification (Calibration Curve) hplc->quantification end Results quantification->end

Caption: Workflow for Accelerated Solvent Extraction and Analysis of Caffeoylquinic Acids.

Troubleshooting_Logic cluster_solvent Solvent Optimization cluster_temp Temperature Optimization cluster_time Time Optimization start Low CQA Yield? solvent_check Is Solvent Optimized? start->solvent_check Yes solvent_adjust Adjust Solvent Ratio (e.g., Ethanol/Water) solvent_check->solvent_adjust No temp_check Is Temperature Optimized? solvent_check->temp_check Yes solvent_adjust->solvent_check temp_adjust Test Different Temperatures temp_check->temp_adjust No time_check Is Extraction Time Sufficient? temp_check->time_check Yes temp_adjust->temp_check time_adjust Increase Static Time or Use Multiple Cycles time_check->time_adjust No degradation CQA Degradation/ Isomerization? time_check->degradation Yes, check for... time_adjust->time_check degradation_solutions Lower Temperature Shorter Time Protect from Light degradation->degradation_solutions Yes

Caption: Troubleshooting Logic for Low CQA Yield in Accelerated Solvent Extraction.

References

Technical Support Center: Stability and Degradation of 5-O-Caffeoylquinic Acid Under Ultrasound

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-O-caffeoylquinic acid (5-CQA) and ultrasound technologies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of 5-CQA during your experiments.

I. Troubleshooting Guides

This section addresses common issues encountered during the ultrasonic treatment of 5-O-caffeoylquinic acid.

Issue 1: Unexpectedly High Degradation of 5-CQA

Symptoms:

  • Significantly lower than expected 5-CQA concentration in post-sonication samples, as determined by HPLC analysis.

  • Appearance of unknown peaks in the chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive Ultrasonic Power/Intensity High ultrasonic power can lead to accelerated degradation. Reduce the power intensity or amplitude of the sonicator. Start with a lower power setting and gradually increase to find the optimal balance between extraction efficiency and stability.
Prolonged Sonication Time Extended exposure to ultrasound can increase the degradation of 5-CQA.[1][2] Optimize the sonication time by performing a time-course study to identify the point of maximum yield before significant degradation occurs.
High Temperature Elevated temperatures, especially in combination with ultrasound, can promote the degradation of phenolic compounds.[3][4] Use a cooling jacket or an ice bath to maintain a constant, low temperature during sonication. Many studies suggest that temperatures up to 50°C are generally safe for many phenolic compounds, but degradation can occur at higher temperatures.[4]
Unfavorable pH of the Medium 5-CQA is known to be more susceptible to degradation and isomerization in neutral and alkaline conditions.[1][5] The degradation rate constant increases with increasing pH.[1][5] Ensure the pH of your solvent is in the acidic range (e.g., pH 4-5) to enhance stability.
Presence of Oxidizing Species Ultrasonic cavitation can generate reactive oxygen species (ROS) that can degrade 5-CQA.[1] De-gas the solvent before sonication to minimize the presence of dissolved oxygen. Consider adding antioxidants like ascorbic acid (Vitamin C) or epigallocatechin gallate (EGCG), which have been shown to improve the stability of 5-CQA under ultrasound.[1][5]
Inappropriate Solvent Choice The choice of solvent can influence the stability of 5-CQA. For instance, degradation can be more severe in a 50% methanol (B129727) system compared to water under the same ultrasonic power.[1] Experiment with different solvents or solvent combinations to find the one that offers the best stability for your application.
Issue 2: Appearance of Unidentified Peaks in HPLC Chromatogram

Symptoms:

  • New peaks, other than the 5-CQA peak, are observed in the chromatogram of sonicated samples.

Possible Causes and Solutions:

Possible Cause Identification and Confirmation
Isomerization Ultrasound can promote the isomerization of 5-CQA to its isomers, primarily 3-O-caffeoylquinic acid (3-CQA) and 4-O-caffeoylquinic acid (4-CQA).[1][5] This is more pronounced in neutral and alkaline conditions.[1][5] Compare the retention times of the new peaks with those of 3-CQA and 4-CQA standards if available. LC-MS/MS analysis can confirm the identity of these isomers, as they will have the same mass-to-charge ratio (m/z) as 5-CQA but different fragmentation patterns.[6][7]
Degradation Products More extensive degradation can lead to the formation of smaller molecules. Potential degradation pathways include hydrolysis, methylation (if methanol is used as a solvent), and dehydration.[6] LC-MS/MS is the most effective technique for identifying these degradation products. Look for characteristic fragment ions. For example, the loss of the caffeoyl group from 5-CQA results in a quinic acid fragment.[6][8]
Contamination The new peaks could be from contaminants in the sample, solvent, or from the experimental setup. Run a blank (solvent only) through the HPLC system to check for solvent-related contamination. Ensure all glassware and equipment are thoroughly cleaned.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 5-CQA under ultrasound?

A1: The primary degradation pathways for 5-CQA under ultrasound are isomerization, hydrolysis, methylation, and dehydration.[6] The most commonly observed products are its isomers, 3-O-caffeoylquinic acid (3-CQA) and 4-O-caffeoylquinic acid (4-CQA).[1][5] More severe degradation can lead to the cleavage of the ester bond, yielding caffeic acid and quinic acid. If methanol is used as a solvent, methylated derivatives of 5-CQA can also be formed.[6]

Q2: How can I minimize the degradation of 5-CQA during ultrasound-assisted extraction (UAE)?

A2: To minimize degradation during UAE, it is crucial to optimize several parameters. Use a lower ultrasonic power and a shorter extraction time.[1][2] Maintain a low temperature using a cooling system.[3][4] Use an acidic solvent (pH 4-5) and de-gas it before use.[1][5] The addition of antioxidants such as ascorbic acid can also protect 5-CQA from degradation.[1][5]

Q3: What is the effect of ultrasonic frequency on 5-CQA stability?

A3: While the effect of ultrasonic power and temperature is well-documented, specific studies detailing the impact of varying frequencies on 5-CQA stability are less common. Generally, higher frequencies can lead to less intense cavitation events, which might result in lower degradation. However, the overall effect is complex and can also depend on the reactor geometry and other experimental conditions. It is recommended to perform preliminary studies to determine the optimal frequency for your specific setup.

Q4: My HPLC baseline is noisy after analyzing sonicated samples. What could be the cause?

A4: A noisy baseline can be due to several factors. It could be caused by the presence of fine particulate matter from the sonicated sample that has not been adequately filtered. Ensure your samples are passed through a 0.22 µm or 0.45 µm syringe filter before injection. Another cause could be the carryover of highly retained compounds from previous injections. It is also possible that the detector lamp is failing or there are air bubbles in the system.

Q5: How can I confirm the identity of suspected degradation products?

A5: The most definitive method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS). By comparing the mass spectra and fragmentation patterns of the unknown peaks with those of reference standards or with data from the literature, you can confidently identify the degradation products. For isomers like 3-CQA and 4-CQA, which have the same molecular weight as 5-CQA, their distinct fragmentation patterns in MS/MS are key for differentiation.[7]

III. Data Presentation

Table 1: Influence of Ultrasonic Parameters on 5-CQA Stability
ParameterConditionEffect on 5-CQA StabilityReference
Ultrasonic Power Increasing PowerIncreased degradation rate.[1][1]
Temperature Increasing TemperatureGenerally, increased degradation, especially above 50-60°C.[4][4]
pH Neutral to AlkalineAccelerated degradation and isomerization.[1][5][1][5]
Solvent 50% Methanol vs. WaterMore significant degradation in 50% methanol.[1][1]
Antioxidants (e.g., Vitamin C, EGCG) Addition to the mediumImproved stability and reduced degradation.[1][5][1][5]

IV. Experimental Protocols

Protocol 1: Standardized Ultrasound Treatment for 5-CQA Stability Study
  • Preparation of 5-CQA Solution:

    • Prepare a stock solution of 5-O-caffeoylquinic acid in your chosen solvent (e.g., water, methanol, or an aqueous-organic mixture).

    • Ensure the solvent is of high purity and has been de-gassed by sonication or sparging with nitrogen.

    • Adjust the pH of the solution to the desired level using a suitable buffer or acid/base.

  • Ultrasound Treatment:

    • Place a known volume of the 5-CQA solution into a vessel suitable for sonication (e.g., a jacketed glass beaker).

    • If using a probe sonicator, ensure the probe is immersed to a consistent depth in the solution.

    • Connect the vessel to a cooling system to maintain a constant temperature.

    • Set the desired ultrasonic parameters (power/amplitude, frequency, and duration).

    • Begin the sonication process.

  • Sample Collection and Preparation:

    • At predetermined time intervals, withdraw aliquots of the solution.

    • Immediately quench any ongoing reactions by, for example, placing the aliquot on ice.

    • Filter the samples through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.

  • Analytical Quantification:

    • Analyze the filtered samples by a validated HPLC-UV or LC-MS method to determine the concentration of 5-CQA and any degradation products.

    • Use a calibration curve prepared with a 5-CQA standard of known concentration for accurate quantification.

V. Mandatory Visualizations

Diagram 1: Degradation and Isomerization Pathway of 5-O-Caffeoylquinic Acid under Ultrasound

G CQA5 5-O-Caffeoylquinic Acid (5-CQA) CQA3 3-O-Caffeoylquinic Acid (3-CQA) CQA5->CQA3 Isomerization CQA4 4-O-Caffeoylquinic Acid (4-CQA) CQA5->CQA4 Isomerization Degradation Degradation Products (e.g., Caffeic Acid, Quinic Acid) CQA5->Degradation Degradation Ultrasound Ultrasound (Cavitation, ROS, Heat) Ultrasound->CQA5 promotes

Caption: Degradation pathway of 5-CQA under ultrasound.

Diagram 2: Experimental Workflow for 5-CQA Stability Analysis

G cluster_prep Sample Preparation cluster_treatment Ultrasound Treatment cluster_analysis Analysis prep Prepare 5-CQA Solution De-gas Solvent Adjust pH ultrasound Set Ultrasonic Parameters (Power, Time, Temp) Sonicate Sample prep->ultrasound analysis Aliquots Collection Filtration (0.22 µm) HPLC/LC-MS Analysis ultrasound->analysis

Caption: Experimental workflow for 5-CQA stability testing.

References

Preventing isomerization of 5-CQA during extraction and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-chlorogenic acid (5-CQA). It focuses on preventing its isomerization to 3-CQA and 4-CQA during extraction and storage, ensuring the integrity of your experimental results.

Troubleshooting Guide

Issue: Appearance of Unexpected Peaks During HPLC Analysis

Question: I'm seeing new, closely eluting peaks around my main 5-CQA peak in my HPLC chromatogram. Could this be isomerization?

Answer: Yes, the appearance of new peaks with similar retention times to 5-CQA is a strong indicator of isomerization.[1] The primary isomerization products, 3-O-caffeoylquinic acid (3-CQA) and 4-O-caffeoylquinic acid (4-CQA), are structurally very similar to 5-CQA and thus have similar chromatographic behavior. To confirm, you can use mass spectrometry (MS) to identify the molecular weight of the compounds in the unexpected peaks, which should be identical to that of 5-CQA.

Issue: Low Yield of 5-CQA in Extracts

Question: My extraction protocol is resulting in a low yield of 5-CQA. What are the possible causes and how can I improve my yield?

Answer: Low yields of 5-CQA can be due to several factors that promote its degradation and isomerization. Key factors to consider are:

  • High Temperature: Elevated temperatures during extraction significantly accelerate isomerization and degradation.[2][3][4][5]

  • Alkaline or Neutral pH: 5-CQA is most stable in acidic conditions (pH 2.0 - 5.5).[1][6] As the pH increases towards neutral and alkaline, the rate of isomerization and degradation increases rapidly.[1][3][6]

  • Prolonged Extraction Time: Longer exposure to extraction conditions, even at moderate temperatures, can increase the extent of isomerization.[2]

  • Light Exposure: Exposure to light, especially UV radiation, can cause trans-cis isomerization.[1][2]

  • Solvent Composition: The choice of solvent can impact stability. For instance, 100% methanol (B129727) may lead to more degradation compared to a 50% methanol/water mixture.[2]

To troubleshoot, review and optimize your extraction protocol by controlling these parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 5-CQA isomerization?

A1: The primary mechanism is acyl migration, which is an intramolecular transesterification reaction.[2] In this process, the caffeoyl group on the 5th position of the quinic acid core migrates to the 3rd or 4th position, forming 3-CQA and 4-CQA respectively. This process is catalyzed by heat and alkaline or neutral pH.[1][3]

Q2: What are the optimal conditions for extracting 5-CQA while minimizing isomerization?

A2: To minimize isomerization during extraction, it is crucial to control temperature and pH.

  • Temperature: Use cold solvents (e.g., 4°C) and keep the extraction vessel on ice.[1][2] If using methods like ultrasound-assisted extraction (UAE), which can generate heat, ensure the temperature is carefully controlled.[2]

  • pH: Use a slightly acidic extraction solvent (pH 2.0 - 5.5).[1] This can be achieved by adding a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1% v/v).[1][2]

Q3: How should I store my 5-CQA extracts to prevent isomerization?

A3: For optimal stability, store extracts at low temperatures and protected from light.

  • Short-term storage (up to 24 hours): Store at 4°C.[1]

  • Long-term storage: Store at -20°C to -80°C.[1][2]

  • Light protection: Use amber vials or wrap containers in aluminum foil.[1][2]

  • pH: Ensure the storage solvent is slightly acidic (pH 2.0 - 5.5).[1]

Q4: Are there any additives that can help stabilize 5-CQA in solution?

A4: Yes, antioxidants like ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) have been shown to improve the stability of 5-CQA in solution, especially under alkaline conditions, by protecting it from oxidative degradation.[1][6][7]

Data on 5-CQA Stability

The stability of 5-CQA is highly dependent on temperature and pH. The following tables summarize the key factors influencing its stability.

Table 1: Influence of Temperature on 5-CQA Stability

Temperature RangeEffect on Isomerization and DegradationRecommendations
< 10°CMinimal isomerization and degradation.Ideal for storage and processing.[1]
25-40°CSlow to moderate isomerization can occur over time.Suitable for short-term experiments. Minimize exposure time.[1]
> 50°CSignificant and rapid isomerization and degradation.Avoid if possible. If heating is necessary, use the lowest possible temperature and shortest duration.[1][5]

Table 2: Influence of pH on 5-CQA Stability

pH RangeEffect on Isomerization and DegradationRecommendations
2.0 - 5.5High stability, minimal isomerization.Optimal pH range for extraction and storage in solution.[1][6]
6.0 - 8.0Increased rate of isomerization.Buffer systems in this range should be used with caution and for short durations.[1][6]
> 8.0Rapid isomerization and degradation.Avoid alkaline conditions.[1][3][6]

Experimental Protocols

Protocol 1: Recommended Low-Temperature Extraction Procedure to Minimize Isomerization

This protocol is designed to minimize the isomerization of 5-CQA by controlling temperature and pH.

  • Preparation: Pre-cool all solvents (e.g., 50% methanol in water with 0.1% formic acid) and equipment to 4°C.[2]

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Extraction:

    • Add the powdered plant material to the pre-chilled, acidified extraction solvent.

    • Protect the mixture from light by using amber glassware or wrapping the flask in aluminum foil.[2]

    • Agitate the mixture on an orbital shaker at a low speed at 4°C for 2-4 hours.[2]

  • Clarification:

    • Centrifuge the extract at 4°C to pellet the solid material.[1][2]

    • Filter the supernatant through a 0.22 µm syringe filter into a pre-chilled, amber collection tube.[1][2]

  • Storage:

    • For immediate analysis, keep the extract on ice.

    • For short-term storage, store at 4°C.[1]

    • For long-term storage, store at -80°C.[2]

Protocol 2: HPLC Method for Quantification of 5-CQA and its Isomers

This is a general HPLC method that can be adapted for the analysis of 5-CQA and its isomers.

  • Column: Gemini C18 (100 x 4.6 mm, 3 µm) or equivalent.[8]

  • Mobile Phase:

    • A: 1.5% acetic acid in water.[9]

    • B: Methanol.[9]

  • Gradient: A gradient elution is typically used, starting with a higher percentage of aqueous phase and increasing the organic phase over time. For example, 5% B to 35% B over 30 minutes.[8]

  • Flow Rate: 0.8 mL/min.[9]

  • Column Temperature: 25°C.[9]

  • Detection: UV detector at 325 nm.[10]

  • Isomer Identification: The isomers 3-CQA, 4-CQA, and 5-CQA can be identified by comparing their retention times and UV spectra with those of authentic standards. Isomerization of a 5-CQA standard by heating in a dilute alkaline solution can be used to generate a mixture of the three isomers for peak identification.[10]

Visualizations

Isomerization_Pathway CQA5 5-CQA CQA3 3-CQA CQA5->CQA3 Acyl Migration CQA4 4-CQA CQA5->CQA4 Acyl Migration

Caption: Isomerization pathway of 5-CQA to 3-CQA and 4-CQA via acyl migration.

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_clarification Clarification cluster_analysis_storage Analysis & Storage start Start: Plant Material grind Grind to Fine Powder start->grind extract Extract at 4°C (Protect from Light) grind->extract solvent Prepare Cold, Acidified Solvent (4°C, pH 2-5.5) solvent->extract centrifuge Centrifuge at 4°C extract->centrifuge filter Filter (0.22 µm) centrifuge->filter analysis Immediate HPLC Analysis filter->analysis Short-term storage Store at -80°C (Protect from Light) filter->storage Long-term

Caption: Recommended experimental workflow for 5-CQA extraction to minimize isomerization.

References

Technical Support Center: Optimizing HPLC Separation of Caffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) separation of caffeoylquinic acid (CQA) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of caffeoylquinic acid isomers so challenging?

Caffeoylquinic acid isomers, such as 3-CQA, 4-CQA, and 5-CQA (chlorogenic acid), are positional isomers with the same molecular formula and mass.[1] This structural similarity results in very close physicochemical properties, making their separation by standard chromatographic techniques difficult.[1] Furthermore, the presence of cis and trans geometrical isomers for each positional isomer adds another layer of complexity.[1]

Q2: Can I rely solely on mass spectrometry (MS) to differentiate CQA isomers?

While mass spectrometry is a powerful tool for identification, it often cannot distinguish between co-eluting CQA isomers. These isomers can produce identical or very similar fragmentation patterns in MS/MS experiments, making it impossible to unambiguously identify them in a mixture without prior chromatographic separation.[1][2] Therefore, a robust HPLC or UHPLC method that achieves baseline separation is crucial.

Q3: What are the most critical factors influencing the HPLC separation of CQA isomers?

The successful separation of CQA isomers hinges on the careful optimization of several parameters:

  • Stationary Phase (Column Chemistry): The choice of the HPLC column is paramount. While C18 columns are widely used, phenyl-based columns (e.g., Phenyl-Hexyl) can offer different selectivity due to π-π interactions with the aromatic rings of the CQA isomers.[1][2]

  • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase can significantly impact selectivity and elution order.[1][3] Using an acidic modifier, such as formic acid or acetic acid, is common to ensure good peak shape.[3][4]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Adjusting the column temperature can improve peak shape and resolution.[1][4]

  • Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is typically necessary to achieve adequate separation of all CQA isomers in a complex sample.[4][5]

Q4: How stable are caffeoylquinic acid isomers during analysis and storage?

CQA isomers can be unstable and susceptible to degradation or isomerization under various conditions, including changes in temperature, pH, and light exposure.[4][6] For instance, 5-CQA can isomerize at high temperatures.[4] Di-acyl CQAs generally show poorer stability than mono-acyl CQAs.[4][6] It is crucial to control these factors during sample preparation and analysis to ensure accurate quantification. Storing samples at low temperatures (e.g., 4°C or -20°C) and protecting them from light is recommended.[4][7]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of caffeoylquinic acid isomers.

Problem 1: Poor Resolution / Co-elution of Isomers

  • Symptom: Peaks for different CQA isomers are not baseline separated, appearing as a single broad peak or overlapping peaks.

  • Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Stationary Phase Switch to a column with a different selectivity. Consider a phenyl-hexyl or a core-shell particle column for improved efficiency.[2]
Suboptimal Mobile Phase Adjust the organic modifier (try acetonitrile if using methanol, or vice-versa). Optimize the concentration of the acid modifier (e.g., 0.1% to 2% formic acid).[4][5] Changes in pH can significantly affect the resolution of phenolic acids.[3]
Incorrect Gradient Profile Modify the gradient slope. A shallower gradient can often improve the separation of closely eluting compounds.[4]
Inadequate Column Temperature Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C).[4][8] An increase in temperature can sometimes enhance resolution.

Problem 2: Peak Tailing

  • Symptom: Chromatographic peaks are asymmetrical with a "tail" extending from the peak maximum.

  • Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase Ensure the mobile phase pH is low enough to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups. Using an acidic modifier like formic or acetic acid is essential.[3]
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if performance does not improve.

Problem 3: Inconsistent Retention Times

  • Symptom: The time at which a specific CQA isomer elutes from the column varies between injections.

  • Possible Causes & Solutions:

CauseRecommended Action
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Fluctuations in Pump Pressure or Flow Rate Check the HPLC system for leaks and ensure the pump is functioning correctly. Degas the mobile phase to prevent bubble formation.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[4]

Experimental Protocols

Below are examples of detailed methodologies for the HPLC separation of caffeoylquinic acid isomers.

Method 1: UHPLC-DAD Method

  • Instrumentation: ACQUITY UPLC System with a photodiode array detector.

  • Column: ACQUITY UPLC CSH C18 (2.1 × 100 mm, 1.7 µm).[5]

  • Mobile Phase:

    • A: 2% formic acid in water.[5]

    • B: 2% formic acid in methanol.[5]

  • Gradient Elution:

    • 0.00 min, 15% B

    • 3.30 min, 20% B

    • 3.86 min, 30% B

    • 5.05 min, 40% B

    • 5.35 min, 55% B

    • 5.64 min, 60% B

    • 5.95 min, 95% B

    • 7.50 min, 95% B[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: Not specified in the source, but typically 25-40°C is a good starting point.

  • Detection: Diode Array Detector, monitoring at 327 nm.[4]

  • Injection Volume: 5 µL.[8]

Method 2: HPLC-PDA Method

  • Instrumentation: HPLC with a Photo Diode Array (PDA) detector.

  • Column: Agilent Zorbax Eclipse SB-C18 (150 × 4.6 mm, 5 μm).[4]

  • Mobile Phase:

    • A: Acetonitrile.[4]

    • B: Water containing 0.1% formic acid.[4]

  • Gradient Elution:

    • 0 min, 90% B

    • 10 min, 85% B

    • 11 min, 75% B

    • 25 min, 75% B

    • 26 min, 90% B

    • 40 min, 90% B[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: PDA, monitoring at 327 nm.[4]

  • Injection Volume: 10 µL.[4]

Data Presentation

Table 1: HPLC Method Validation Data for Caffeoylquinic Acids [4]

CompoundRegression Equation (y = ax + b)Correlation Coefficient (r²)LOD (µg/mL)LLOQ (µg/mL)
5-caffeoylquinic acidy = 2E+07x + 2345.1> 0.99930.10 - 0.400.34 - 1.32
3-caffeoylquinic acidy = 2E+07x + 1876.4> 0.99930.10 - 0.400.34 - 1.32
4-caffeoylquinic acidy = 2E+07x + 2013.8> 0.99930.10 - 0.400.34 - 1.32
1,3-dicaffeoylquinic acidy = 3E+07x + 3456.2> 0.99930.10 - 0.400.34 - 1.32
3,4-dicaffeoylquinic acidy = 3E+07x + 2879.5> 0.99930.10 - 0.400.34 - 1.32
3,5-dicaffeoylquinic acidy = 3E+07x + 3124.7> 0.99930.10 - 0.400.34 - 1.32
4,5-dicaffeoylquinic acidy = 3E+07x + 2998.1> 0.99930.10 - 0.400.34 - 1.32

y = peak area, x = sample quantity injected

Table 2: Stability of Caffeoylquinic Acids Under Different Storage Conditions (% degradation after 7 days) [4]

CompoundRoom Temperature (50% Methanol)4°C (50% Methanol)Room Temperature (100% Methanol, transparent vial)
5-caffeoylquinic acidNot specifiedNot specified24.63%
3-caffeoylquinic acidNot specifiedNot specified8.82%
4-caffeoylquinic acidNot specifiedNot specified46.09%
1,3-dicaffeoylquinic acidNot specifiedNot specified11.93%
3,4-dicaffeoylquinic acid7.82%< 5%33.25%
3,5-dicaffeoylquinic acid7.03%< 5%17.44%
4,5-dicaffeoylquinic acid10.08%< 5%44.96%

Visualizations

G Troubleshooting Workflow for Poor Resolution of CQA Isomers start Poor Resolution or Co-elution Observed check_column Is the stationary phase appropriate? start->check_column change_column Action: Switch to a column with different selectivity (e.g., Phenyl-Hexyl) check_column->change_column No optimize_mobile_phase Is the mobile phase optimized? check_column->optimize_mobile_phase Yes change_column->optimize_mobile_phase adjust_mobile_phase Action: Adjust organic modifier type/concentration or mobile phase pH optimize_mobile_phase->adjust_mobile_phase No optimize_gradient Is the gradient profile optimal? optimize_mobile_phase->optimize_gradient Yes adjust_mobile_phase->optimize_gradient adjust_gradient Action: Employ a shallower gradient optimize_gradient->adjust_gradient No optimize_temp Is the column temperature optimized? optimize_gradient->optimize_temp Yes adjust_gradient->optimize_temp adjust_temp Action: Test different column temperatures (e.g., 25-40°C) optimize_temp->adjust_temp No end Resolution Improved optimize_temp->end Yes adjust_temp->end G General Experimental Workflow for CQA Isomer Analysis sample_prep Sample Preparation (Extraction, Filtration) injection Sample Injection sample_prep->injection hplc_system HPLC/UHPLC System column Column Selection (e.g., C18, Phenyl-Hexyl) hplc_system->column mobile_phase Mobile Phase Preparation (Aqueous + Organic w/ Acid) hplc_system->mobile_phase gradient Gradient Elution Program hplc_system->gradient separation Chromatographic Separation column->separation mobile_phase->separation gradient->separation injection->separation detection Detection (DAD/PDA or MS) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

References

Technical Support Center: Quantifying Dicaffeoylquinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acid (dCQA) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the quantification of these complex compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with dicaffeoylquinic acid derivatives?

A1: The stability of dCQA derivatives is a critical factor in their accurate quantification and is primarily influenced by temperature, pH, and light exposure.[1] High temperatures can lead to significant degradation and isomerization (the migration of a caffeoyl group to a different position on the quinic acid core).[1][2] For example, 3,5-dCQA can isomerize to 3,4-dCQA and 4,5-dCQA.[1][2] Generally, dCQAs are more stable at lower temperatures, such as 4°C, compared to room temperature.[1] It is also important to note that mono-caffeoylquinic acids (monoCQAs) are generally much more stable than dCQAs under the same conditions.[1][3]

Regarding pH, dCQAs are more stable in acidic conditions.[1][2] As the pH increases to neutral or basic levels, the rate of isomerization and degradation significantly increases.[1][2][4] Exposure to light, particularly UV radiation, can also cause trans-cis isomerization of dCQAs.[2] Therefore, it is recommended to store standards and samples at low temperatures, in the dark, and under acidic conditions whenever possible.[2][5]

Q2: Why is the chromatographic separation of dCQA isomers so challenging?

A2: The separation of dCQA isomers, such as 3,5-dCQA and 4,5-dCQA, is difficult because they are positional isomers. This means they have the same molecular formula and mass, differing only in the attachment points of the caffeoyl groups to the quinic acid core.[6] This structural similarity results in very close physicochemical properties, making them challenging to resolve with standard chromatographic techniques.[6] To add another layer of complexity, each positional isomer can also exist as cis and trans geometrical isomers.[6]

Q3: Can mass spectrometry (MS) alone be used to differentiate and quantify dCQA isomers?

A3: While mass spectrometry is a powerful tool for identification, it cannot easily differentiate between co-eluting dCQA isomers.[6] These isomers produce identical or very similar fragmentation patterns in MS/MS experiments, making it nearly impossible to unambiguously identify and quantify them in a mixture without prior chromatographic separation.[6][7] Therefore, a robust and optimized chromatographic method capable of resolving the isomers before they enter the mass spectrometer is essential for accurate quantification.[6]

Q4: What are the most critical factors to consider for developing a successful HPLC separation method for dCQA isomers?

A4: The successful separation of dCQA isomers hinges on the careful optimization of several chromatographic parameters. The most influential factors include:

  • Column Chemistry: The choice of the stationary phase is paramount. While C18 columns are commonly used, phenyl-based columns (e.g., Phenyl-Hexyl) often provide different selectivity due to π-π interactions with the aromatic rings of the dCQA molecules, which can enhance separation.[6]

  • Mobile Phase Composition: The organic modifier used (e.g., methanol (B129727) vs. acetonitrile) can significantly impact selectivity and even the elution order of the isomers.[6] The mobile phase should also be acidified, typically with 0.1% formic or phosphoric acid, to suppress the ionization of phenolic and carboxylic acid groups, which minimizes unwanted interactions with the stationary phase and improves peak shape.[6]

  • Column Temperature: Temperature affects the viscosity of the mobile phase, the solubility of the analytes, and their interaction with the stationary phase. Adjusting the column temperature can improve peak shape and resolution between closely eluting isomers.[6]

  • Gradient Profile: A shallow gradient elution, where the percentage of the organic solvent is increased slowly over time, allows for a longer residence time of the analytes on the column, which can significantly improve the resolution of isomeric compounds.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of dCQA derivatives.

Problem 1: Poor or No Resolution Between dCQA Isomer Peaks
Potential Cause Recommended Solution
Inappropriate Column Chemistry Switch from a standard C18 column to a Phenyl-Hexyl column to leverage different selectivity based on π-π interactions.[6]
Suboptimal Mobile Phase If using acetonitrile, try switching to methanol, or vice versa, as this can alter the elution order and improve resolution.[6] Ensure the mobile phase is acidified (e.g., 0.1% formic acid).[6]
Gradient is Too Steep Decrease the rate of the organic solvent gradient to provide more time for the isomers to separate on the column.[6]
Inadequate Column Temperature Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution.[6]
Problem 2: Peak Tailing or Broad Peaks
Potential Cause Recommended Solution
Secondary Interactions Ensure the mobile phase is sufficiently acidified (e.g., 0.1% formic acid) to suppress the ionization of the analytes.[6]
Sample Overload Reduce the injection volume or dilute the sample. Overloading the column can lead to poor peak shape.[6]
Column Degradation Flush the column with a strong solvent. If the column is old or has been used extensively, it may need to be replaced.[6]
Problem 3: Shifting Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.[6]
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Temperature Fluctuations Use a column oven to maintain a constant and stable column temperature.[6]
Problem 4: Low Recovery of dCQA Derivatives
Potential Cause Recommended Solution
Adsorption to Container Surfaces Use silanized glass vials or polypropylene (B1209903) vials to minimize the adsorption of the analytes.[1][5]
Incomplete Extraction Optimize the extraction procedure by considering factors such as solvent type, temperature, and extraction time.[1][5]
Degradation During Sample Processing Minimize the exposure of samples to high temperatures and light during all stages of preparation and analysis.[1][2] Work quickly and keep samples on ice when possible.

Quantitative Data Summary

The following tables provide a summary of quantitative data for dCQA derivatives from the literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Caffeoylquinic Acids

Compound Limit of Detection (LOD) (μg/mL) Limit of Quantification (LOQ) (μg/mL)
Chlorogenic acid 0.3012 0.9128
Isochlorogenic acid A 0.1182 0.3582
1,5-dicaffeoylquinic acid 0.2342 0.7098

Data sourced from a study on the quantification of caffeoylquinic acid derivatives in Ainsliaea acerifolia leaves.[8]

Table 2: Typical Distribution of Chlorogenic Acid Isomers in Coffee Brew

Compound Average Percent Distribution (%)
5-O-caffeoylquinic acid (5-CQA) 41–48%
4-O-caffeoylquinic acid (4-CQA) 20–25%
3-O-caffeoylquinic acid (3-CQA) 17–20%
5-O-feruloylquinic acid (5-FQA) 4–8%
3,4-dicaffeoylquinic acid (3,4-diCQA) 1.0–2.5%
3,5-dicaffeoylquinic acid (3,5-diCQA) 1.0–1.5%
4,5-dicaffeoylquinic acid (4,5-diCQA) ~1%

Data sourced from a comprehensive analysis of coffee brews.[9]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of dCQAs from Plant Material

This protocol is designed to efficiently extract dCQAs while minimizing degradation.

  • Sample Preparation:

    • Air-dry the plant material at room temperature in a shaded area.

    • Grind the dried material into a fine powder.[10]

  • Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 0.3 g).[10]

    • Add a specific volume of extraction solvent (e.g., 15 mL of 75% methanol in water) to the sample.[10] A mixture of alcohol and water is commonly used.[2] For enhanced stability, consider using a solvent containing 0.1% formic acid and pre-cooling it to 4°C.[2]

    • Protect the sample from light by using amber glassware or wrapping the vessel in aluminum foil.[2]

    • Place the mixture in an ultrasonic bath and sonicate. The duration and temperature should be optimized to maximize extraction efficiency while minimizing degradation.[2][11]

  • Post-Extraction Processing:

    • Centrifuge the mixture to separate the supernatant from the solid plant material.[10]

    • Collect the supernatant. The extraction can be repeated on the plant residue to increase the yield.

    • Combine the supernatants and filter through a 0.45 µm membrane filter prior to HPLC or LC-MS analysis.[10]

Protocol 2: HPLC-DAD Quantification of dCQAs

This protocol outlines a general method for the quantification of dCQAs using HPLC with a Diode-Array Detector (DAD).

  • Chromatographic System:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.[10]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[10] A Phenyl-Hexyl column may provide better resolution for isomers.[6]

    • Mobile Phase: A gradient elution is typically employed.[10]

      • Solvent A: 0.1% formic acid in water.[10]

      • Solvent B: Acetonitrile or Methanol.[6][10]

    • Gradient Program: A representative gradient is as follows: 0-8 min, 15% B; 8-12 min, 15-30% B; 12-16 min, 30% B; 16-20 min, 30-15% B; 20-25 min, 15% B.[10] This should be optimized for the specific isomers of interest.

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.[6]

    • Detection Wavelength: Monitor at 325 nm for dCQAs.[6]

  • Quantification:

    • Prepare a series of standard solutions of the dCQA of interest with known concentrations to generate a calibration curve.

    • The concentration of the dCQA in the sample extract is determined by comparing its peak area to the calibration curve.[10]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Powdered Plant Material add_solvent Add Extraction Solvent (e.g., 75% MeOH, 0.1% Formic Acid) plant_material->add_solvent sonicate Ultrasonic-Assisted Extraction add_solvent->sonicate centrifuge Centrifugation sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter hplc HPLC-DAD/LC-MS Analysis filter->hplc quantification Quantification hplc->quantification

Caption: A typical experimental workflow for the extraction and quantification of dCQA derivatives.

troubleshooting_workflow cluster_solutions Potential Solutions start Poor Peak Resolution change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) start->change_column optimize_mobile_phase Optimize Mobile Phase (Solvent, pH) start->optimize_mobile_phase adjust_gradient Adjust Gradient Profile (Shallower Gradient) start->adjust_gradient optimize_temp Optimize Column Temperature start->optimize_temp end Resolution Achieved change_column->end Improved? optimize_mobile_phase->end Improved? adjust_gradient->end Improved? optimize_temp->end Improved?

Caption: A troubleshooting guide for addressing poor peak resolution of dCQA isomers.

References

Technical Support Center: Degradation Kinetics of Chlorogenic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorogenic acid (CGA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the study of chlorogenic acid's degradation kinetics in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation of chlorogenic acid in aqueous solutions?

A1: The stability of chlorogenic acid (5-caffeoylquinic acid, 5-CQA) and its isomers is significantly influenced by several factors:

  • pH: Chlorogenic acid is more stable in acidic conditions and degrades more rapidly in neutral to alkaline environments.[1][2][3] The degradation rate constant increases with higher pH.[2][4][5]

  • Temperature: Higher temperatures accelerate the degradation of chlorogenic acid.[6][7]

  • Light: Exposure to light can promote the degradation of chlorogenic acids.[6]

  • Presence of Oxygen: As a phenolic compound, chlorogenic acid is susceptible to oxidation, a process that can be accelerated by the presence of oxygen.

  • Presence of Other Substances: The presence of antioxidants like ascorbic acid (Vitamin C) and (-)-epigallocatechin (B1671488) gallate (EGCG) can improve the stability of chlorogenic acid in solution.[2][4][5][8]

Q2: What are the main degradation products of chlorogenic acid in aqueous solutions?

A2: Under aqueous conditions, particularly at neutral and alkaline pH, 5-CQA undergoes isomerization to form its isomers, cryptochlorogenic acid (4-CQA) and neochlorogenic acid (3-CQA).[2][3] Further degradation can lead to the formation of caffeic acid and quinic acid through the hydrolysis of the ester bond, although some studies did not detect caffeic acid as a degradation product under certain conditions.[1][3][9] At higher temperatures, as seen in processes like coffee roasting, a more complex array of degradation products can be formed, including lactones and volatile phenols.[9][10]

Q3: Which kinetic model is most appropriate for describing the degradation of chlorogenic acid?

A3: The degradation kinetics of chlorogenic acid and its isomers in aqueous solutions are often well-described by the Weibull equation.[1][2][3][4][5] This model is versatile and can account for the complex degradation patterns observed. In some cases, an Arrhenius type kinetic model has been used to describe the changes in concentration as a function of temperature.[11][12]

Q4: How can I prepare and store chlorogenic acid stock solutions to minimize degradation?

A4: To ensure the stability of your chlorogenic acid stock solutions, consider the following:

  • Solvent: Prepare stock solutions in a slightly acidic buffer (e.g., pH 3-5) or in a solvent like methanol (B129727) or ethanol.[6][7]

  • Temperature: Store stock solutions at low temperatures, such as -4°C or below.[13]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[6]

  • Oxygen: To minimize oxidation, consider de-gassing the solvent before use and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Additives: For working solutions at neutral or alkaline pH, the addition of stabilizers like ascorbic acid can be beneficial.[8]

Troubleshooting Guides

Issue 1: Unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Isomerization.

    • Explanation: Chlorogenic acid (5-CQA) can isomerize to 3-CQA and 4-CQA in solution, especially at neutral or alkaline pH.[2][3] These isomers have very similar structures and may appear as new, closely eluting peaks in your chromatogram.

    • Solution: Confirm the identity of the new peaks by comparing their retention times and UV spectra with those of authentic standards for 3-CQA and 4-CQA. If standards are unavailable, LC-MS/MS can be used for structural elucidation.[6]

  • Possible Cause 2: Degradation Products.

    • Explanation: Depending on the experimental conditions (e.g., high temperature, extreme pH), chlorogenic acid can degrade into other compounds like caffeic acid and quinic acid.[7]

    • Solution: Analyze standards of potential degradation products to see if their retention times match the unexpected peaks.

  • Possible Cause 3: Contamination.

    • Explanation: The unexpected peaks could be due to contamination of the sample, solvent, or HPLC system.

    • Solution: Run a blank injection (solvent only) to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

Issue 2: The degradation rate of my chlorogenic acid is much faster/slower than expected.

  • Possible Cause 1: Incorrect pH.

    • Explanation: The pH of the aqueous solution has a dramatic effect on the degradation rate.[2][4][5] A small deviation from the intended pH can lead to significant changes in stability.

    • Solution: Carefully measure and verify the pH of your buffer or solution before and during the experiment. Ensure your pH meter is properly calibrated.

  • Possible Cause 2: Temperature Fluctuations.

    • Explanation: The degradation of chlorogenic acid is temperature-dependent.[6][7] Inconsistent temperature control can lead to variable degradation rates.

    • Solution: Use a calibrated and stable incubator, water bath, or heating block to maintain a constant temperature throughout the experiment.

  • Possible Cause 3: Presence of Catalysts or Inhibitors.

    • Explanation: Trace amounts of metal ions can catalyze the oxidation of phenolic compounds. Conversely, the unintentional presence of antioxidants could slow down the degradation.

    • Solution: Use high-purity water and reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA, but be aware that this can introduce another variable to your system.

Data Presentation

Table 1: Summary of Degradation Kinetic Parameters for Chlorogenic Acid Isomers at 37°C

pHIsomerRate Constant (k)Half-life (t½)Order of Stability
7.05 5-CQA--5-CQA > 3-CQA > 4-CQA[1][3]
4-CQAHigherLower
3-CQAIntermediateIntermediate
7.96 5-CQA--5-CQA > 3-CQA > 4-CQA[1][3]
4-CQAHigherLower
3-CQAIntermediateIntermediate
9.25 5-CQA--5-CQA > 3-CQA > 4-CQA[1][3]
4-CQAHigherLower
3-CQAIntermediateIntermediate

Note: Specific values for k and t½ can be found in the cited literature and will vary based on the exact experimental conditions.

Experimental Protocols

Protocol 1: Determination of Chlorogenic Acid Degradation Kinetics by HPLC

  • Preparation of Solutions:

    • Prepare a stock solution of 5-caffeoylquinic acid (5-CQA) of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a slightly acidic buffer).

    • Prepare aqueous buffer solutions at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).[2][5]

    • If studying the effect of additives, prepare stock solutions of these compounds (e.g., ascorbic acid, EGCG).[2][5]

  • Degradation Experiment:

    • In a temperature-controlled environment (e.g., a 37°C water bath), add a known volume of the 5-CQA stock solution to the pre-heated buffer solution to achieve the desired final concentration.[2][5]

    • If applicable, add the desired concentration of any stabilizing or destabilizing agents.

    • Immediately withdraw a sample at time zero (t=0) and quench the reaction (e.g., by adding an equal volume of cold methanol or by immediate injection into the HPLC).

    • Continue to withdraw samples at predetermined time intervals over the course of the experiment.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC-UV method. A common method involves a C18 column and a gradient elution with a mobile phase consisting of acidified water and methanol or acetonitrile.[14][15][16]

    • Set the UV detector to a wavelength where chlorogenic acid has maximum absorbance, typically around 325 nm.[14][15]

    • Quantify the concentration of 5-CQA and its isomers (if standards are available) at each time point by comparing the peak areas to a calibration curve.

  • Data Analysis:

    • Plot the concentration of 5-CQA versus time.

    • Fit the data to an appropriate kinetic model, such as the Weibull equation, to determine the degradation rate constant (k) and other kinetic parameters.[2]

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Degradation Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_cqa Prepare 5-CQA Stock Solution initiate_exp Initiate Experiment (Mix solutions at 37°C) prep_cqa->initiate_exp prep_buffer Prepare pH Buffer Solutions prep_buffer->initiate_exp prep_additives Prepare Additive Solutions (optional) prep_additives->initiate_exp sampling Collect Samples at Time Intervals initiate_exp->sampling hplc HPLC-UV Analysis sampling->hplc quantify Quantify CGA Concentration hplc->quantify kinetic_model Fit to Kinetic Model quantify->kinetic_model determine_params Determine Degradation Rate and Half-life kinetic_model->determine_params

Caption: Experimental workflow for studying chlorogenic acid degradation kinetics.

degradation_pathway CGA Chlorogenic Acid (5-CQA) iso_3CQA Neochlorogenic Acid (3-CQA) CGA->iso_3CQA Isomerization iso_4CQA Cryptochlorogenic Acid (4-CQA) CGA->iso_4CQA Isomerization hydrolysis_products Caffeic Acid + Quinic Acid CGA->hydrolysis_products Hydrolysis iso_3CQA->CGA iso_3CQA->iso_4CQA iso_3CQA->hydrolysis_products Hydrolysis iso_4CQA->CGA iso_4CQA->iso_3CQA iso_4CQA->hydrolysis_products Hydrolysis other_products Other Degradation Products hydrolysis_products->other_products Further Degradation

Caption: Simplified degradation pathway of chlorogenic acid in aqueous solution.

References

Technical Support Center: Enhancing 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid Yield from Chicory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid and related caffeoylquinic acids (CQAs) from chicory (Cichorium intybus).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to increase the yield of this compound from chicory?

A1: The primary strategies can be categorized into three main areas:

  • Pre-harvest Elicitation: Application of elicitors to chicory plants or cell cultures to stimulate the biosynthesis of secondary metabolites, including CQAs.

  • Post-harvest Treatments: Employing specific stress-inducing treatments to harvested chicory roots to enhance the accumulation of CQAs.

  • Extraction Optimization: Refining the extraction methodology to maximize the recovery of the target compound from the chicory matrix.

Q2: How does elicitation work to increase CQA yields?

A2: Elicitors are compounds that trigger a defense response in plants. This response often involves the upregulation of secondary metabolic pathways, such as the phenylpropanoid pathway, which is responsible for the biosynthesis of caffeoylquinic acids. By introducing elicitors, you can artificially stimulate this defense mechanism, leading to a higher accumulation of the desired compounds.

Q3: What post-harvest treatments are effective for increasing CQA content in chicory roots?

A3: Wounding and drying of forced chicory roots have been shown to significantly increase the content of CQAs. Wounding, such as cutting or slicing, induces a stress response, while controlled drying at specific temperatures can further promote the biosynthesis of these compounds.

Q4: Which extraction techniques are most effective for isolating CQAs from chicory?

A4: Accelerated Solvent Extraction (ASE) is a modern and efficient technique for extracting CQAs from chicory. It utilizes elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption and time. Conventional solvent extraction with ethanol-water mixtures can also be effective.

Q5: What is the general biosynthetic pathway for caffeoylquinic acids in chicory?

A5: Caffeoylquinic acids are synthesized through the phenylpropanoid pathway. The process begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce caffeoyl-CoA. This intermediate is then esterified with quinic acid to form 5-O-caffeoylquinic acid (chlorogenic acid). Further enzymatic modifications, such as glycosylation, can then lead to the formation of compounds like this compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction
Possible Cause Troubleshooting Step
Inefficient Extraction Parameters Optimize the extraction solvent, temperature, and time. For ASE, experiment with different ethanol (B145695) percentages and temperatures as detailed in the experimental protocols below.[1][2][3][4]
Degradation of Target Compound High temperatures during extraction or drying can lead to the degradation of phenolic compounds. Ensure that the chosen extraction temperature is within the optimal range and consider the thermal stability of your specific target molecule.[1]
Improper Sample Preparation The particle size of the ground chicory root can affect extraction efficiency. Ensure a consistent and appropriate particle size to maximize solvent penetration.
Suboptimal Plant Material The concentration of secondary metabolites can vary depending on the chicory cultivar, growing conditions, and harvest time.
Issue 2: Inconsistent Results in Elicitation or Post-Harvest Treatment Experiments
Possible Cause Troubleshooting Step
Variable Elicitor Concentration or Application Ensure precise preparation and uniform application of the elicitor solution. Inconsistent application can lead to variable plant responses.
Inconsistent Post-Harvest Treatment Conditions Maintain uniform conditions for wounding and drying. Variations in temperature, humidity, and airflow during drying can significantly impact CQA accumulation.[5]
Biological Variability Individual plants can respond differently to the same treatment. Use a sufficient number of biological replicates to account for this variability and ensure statistically significant results.
Timing of Harvest/Analysis The accumulation of CQAs post-treatment can be time-dependent. Conduct a time-course experiment to determine the optimal duration for treatment before harvesting and analysis.[5]
Issue 3: Problems During HPLC Quantification (e.g., poor peak shape, shifting retention times)
Possible Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting) - Column Overload: Reduce the injection volume or sample concentration. - Inappropriate Mobile Phase pH: Adjust the pH of the mobile phase to ensure proper ionization of the analyte. The use of an acid modifier like formic acid is common.[1] - Column Contamination or Degradation: Flush the column with a strong solvent or replace it if necessary.[6][7][8]
Shifting Retention Times - Mobile Phase Composition Change: Prepare fresh mobile phase and ensure accurate composition. Degas the solvents to prevent bubble formation.[6][8] - Fluctuating Column Temperature: Use a column oven to maintain a stable temperature.[6] - Pump Issues or Leaks: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.[6][7][9]
Baseline Noise or Drift - Contaminated Mobile Phase or Detector Cell: Use high-purity solvents and flush the detector cell. - Air Bubbles in the System: Degas the mobile phase and purge the pump.

Quantitative Data Summary

Table 1: Effect of Post-Harvest Wounding and Drying on Caffeoylquinic Acid Content in Forced Chicory Roots

Treatment5-CQA Content (Relative Increase)diCQAs Content (Relative Increase)
Wounding + 244h drying at room temp.3.3-fold-
Wounding + 71h drying at room temp.-2.3-fold

Data adapted from a study on post-harvest treatments of chicory roots.[5]

Table 2: Accelerated Solvent Extraction (ASE) Optimization for Caffeoylquinic Acids from Forced Chicory Roots

CompoundOptimal TemperatureOptimal Ethanol %Yield (mg/g Dry Matter)
5-Caffeoylquinic Acid (5-CQA)107 °C46%4.95 ± 0.48
3,5-Dicaffeoylquinic Acid (3,5-diCQA)95 °C57%5.41 ± 0.79

Data from an optimization study using a D-optimal design.[1][3][4]

Table 3: Effect of Methyl Jasmonate (MeJA) Elicitation on 3,5-diCQA Production in Chicory Hairy Root Cultures

TreatmentGrowth Rate Increase (14 days)3,5-diCQA Production (% of Dry Weight)
MeJA Elicitation13.3 times~12%

Results from a study on elicitation of chicory hairy roots.[10]

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) of Caffeoylquinic Acids
  • Sample Preparation: Lyophilize and grind forced chicory roots to a fine powder.

  • Cell Loading: Mix 1.10 g of powdered chicory root (equivalent to 1 g dry matter) with 1.10 g of diatomaceous earth and load into a 100 mL ASE cell.

  • Extraction Parameters:

    • Solvent: Ethanol/water mixture (refer to Table 2 for optimal percentages).

    • Temperature: Set the extraction temperature (e.g., 107 °C for 5-CQA or 95 °C for 3,5-diCQA).

    • Preheating: Pre-heat the extraction cell for 5-7 minutes depending on the target temperature.

    • Extraction Time: Set the static extraction time to 30 minutes.

  • Collection: Collect the extract for subsequent analysis.

Protocol 2: HPLC-DAD Quantification of Caffeoylquinic Acids
  • Chromatographic System: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).

  • Column: A C18 column (e.g., Halo AQ-C18) is suitable.

  • Mobile Phase:

    • Solvent A: 1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0–1 min: 2% B

    • 1–5.5 min: 2% to 10% B

    • 5.5–7 min: 10% to 15% B

    • 7–8.5 min: 15% B

    • 8.5–11 min: 15% to 25% B

    • 11–13.5 min: 25% to 80% B

    • 13.5–14 min: 80% B

    • 14–15 min: 80% to 2% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 1 µL.

  • Detection: Monitor at 320 nm for quantification of caffeoylquinic acids.

  • Quantification: Identify and quantify target compounds by comparing their retention times and UV spectra with those of authentic standards.[1]

Visualizations

Caption: Biosynthesis of this compound.

Experimental_Workflow cluster_treatment Yield Improvement Strategies cluster_processing Processing and Analysis Chicory_Plant Chicory Plant / Hairy Root Culture Elicitation Elicitation Chicory_Plant->Elicitation Apply Elicitor (e.g., Methyl Jasmonate) Harvested_Roots Harvested Chicory Roots Post_Harvest Post_Harvest Harvested_Roots->Post_Harvest Apply Stress (Wounding & Drying) Extraction Optimized Extraction (e.g., ASE) Elicitation->Extraction Post_Harvest->Extraction Quantification HPLC-DAD Analysis Extraction->Quantification Final_Product High-Yield Extract Quantification->Final_Product

Caption: Workflow for improving CQA yield from chicory.

References

Technical Support Center: Polar Phenolic Compound Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of polar phenolic compounds during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of polar phenolic compounds?

Low recovery of polar phenolic compounds can be attributed to several factors throughout the experimental workflow. Key areas to investigate include:

  • Inappropriate Extraction Method: The chosen extraction technique may not be optimal for highly polar compounds. Methods like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) have varying efficiencies for different phenolics.[1]

  • Suboptimal Solvent Selection: The polarity of the extraction solvent is critical. While organic solvents like methanol (B129727) and ethanol (B145695) are common, their efficiency is often improved by adding water to create a more polar medium.[2][3] Pure organic solvents can have low efficiency for extracting highly polar phenolic compounds.[4]

  • Incorrect pH of the Sample or Solvent: The pH of the extraction solution significantly impacts the solubility and stability of phenolic compounds.[5][6][7][8] The ionization state of phenols, dictated by the pH, affects their affinity for SPE sorbents and their solubility in extraction solvents.[8][9]

  • Degradation of Compounds: Polar phenolic aglycones can degrade during certain sample preparation steps, such as enzymatic hydrolysis, which is often necessary for analyzing conjugated metabolites.[1][10] Phenolic compounds can also be sensitive to temperature, oxygen, and light, leading to degradation if not handled properly.[11]

  • Issues with Solid-Phase Extraction (SPE): Common problems with SPE include incomplete wetting of the sorbent, sample matrix interference, incorrect sorbent selection, and improper flow rates.[9][12] The elution solvent may also be too weak to effectively recover the analytes from the sorbent.[13]

  • Analytical Quantification Challenges: When using techniques like LC-MS, quantifying polyphenol metabolites by referencing their unmetabolized parent compounds can lead to significant inaccuracies, with potential underestimations of up to 94% and overestimations of up to 113%.[14][15]

Q2: How does the choice of extraction solvent affect the recovery of polar phenolic compounds?

The choice of solvent is a critical factor influencing the extraction yield of phenolic compounds due to their varying polarities.[16][17]

  • Polarity Matching: Polar phenolic compounds are more soluble in polar solvents.[5] Mixtures of alcohols (methanol or ethanol) with water are often more effective than pure alcohols because water enhances the diffusion of these compounds through plant tissues.[3][18] For highly polar phenolics, such as phenolic acids or highly glycosylated flavonoids, mixtures of organic solvents with water are necessary.[19]

  • Solvent Mixtures: Creating a more polar medium with aqueous mixtures of organic solvents like methanol, ethanol, and acetone (B3395972) is a common and effective practice.[2] For instance, 50% ethanol has been shown to be an effective extracting solvent in some studies.[20]

  • Less Polar Solvents: Less polar solvents are generally suitable for extracting less polar and highly methoxylated aglycone forms of phenolic compounds.[17] Supercritical CO2, a non-polar solvent, is generally unsuitable for extracting polar phenolic compounds unless a polar co-solvent is added.[11][16]

Q3: What is the impact of pH on the extraction and stability of polar phenolic compounds?

The pH of the extraction medium has a significant influence on both the yield and stability of phenolic compounds.[7]

  • Solubility: The solubility of phenolic compounds is pH-dependent.[6] For some phenolics, the highest solubility is observed at very acidic (pH 1-2) and very alkaline (pH 11-12) conditions, with a decline towards neutral pH.[6]

  • Stability: Phenolic compounds are generally more stable in acidic conditions (pH < 7).[8] Acidic conditions can prevent the oxidation of phenolics during extraction.[5] For example, chlorogenic acid shows better stability at a low pH of 3.[8]

  • Extraction Efficiency: The optimal pH for extraction can vary depending on the specific compound. For litchi fruit pericarp, the most efficient extraction of phenolics was achieved at pH 4.0.[5] For other applications, acidic conditions are generally associated with higher extraction yields.[7]

  • Ionization: The pKa values of phenolic compounds determine their ionization state at a specific pH, which in turn affects their solubility and interaction with extraction materials like SPE sorbents.[8]

Troubleshooting Guides

Issue 1: Low Recovery Using Solid-Phase Extraction (SPE)

Symptoms: The target polar phenolic compound is not detected or is present at very low concentrations in the final eluate.

Possible Causes & Solutions:

  • Analyte is in the loading fraction: This indicates insufficient binding of the analyte to the sorbent.

    • Solution: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's protocol. Do not let the sorbent dry out before loading the sample.[12] Verify that the sample pH is adjusted to ensure the analyte is in a state that promotes binding to the sorbent.[9]

  • Analyte is eluting in the wash fraction: The wash solvent may be too strong, causing premature elution of the target compound.

    • Solution: Use a weaker wash solvent. The ideal wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest.[13]

  • Analyte is stuck on the sorbent: The elution solvent may not be strong enough to disrupt the interactions between the analyte and the sorbent.

    • Solution: Increase the strength of the elution solvent. This can be achieved by changing the solvent composition or increasing the volume of the elution solvent.[9][13] Ensure the sorbent bed is not overly dried after the wash step, as this can lead to poor elution.[9]

Troubleshooting Workflow for Low SPE Recovery

spe_troubleshooting start Low Analyte Recovery in Eluate check_fractions Analyze Loading and Wash Fractions start->check_fractions analyte_in_loading Analyte found in Loading Fraction? check_fractions->analyte_in_loading analyte_in_wash Analyte found in Wash Fraction? analyte_in_loading->analyte_in_wash No solution_loading Insufficient Binding: - Check sample pH - Ensure proper conditioning - Use a different sorbent analyte_in_loading->solution_loading Yes analyte_stuck Analyte retained on Sorbent analyte_in_wash->analyte_stuck No solution_wash Wash Solvent Too Strong: - Use a weaker wash solvent analyte_in_wash->solution_wash Yes solution_elution Elution Solvent Too Weak: - Increase elution solvent strength - Increase elution solvent volume analyte_stuck->solution_elution

Caption: Troubleshooting logic for low recovery in Solid-Phase Extraction (SPE).

Issue 2: Inconsistent Results and Poor Reproducibility

Symptoms: Significant variation in recovery percentages across replicate samples.

Possible Causes & Solutions:

  • Inconsistent Sample Pre-treatment: Variations in sample preparation can lead to inconsistent results.

    • Solution: Follow a standardized and consistent sample preparation protocol. Ensure analytes are fully dissolved in the solvent before proceeding.[12]

  • Improper SPE Cartridge Conditioning: Failure to properly condition the cartridge can lead to variable performance.

    • Solution: Adhere strictly to the recommended cartridge conditioning process and avoid letting the sorbent dry out before sample loading.[12]

  • Variable Flow Rates: Inconsistent flow rates during sample loading and elution can affect analyte binding and recovery.

    • Solution: Use a consistent and appropriate flow rate, typically around 1 mL/min for sample loading, to allow for adequate interaction between the analyte and the sorbent.[12]

Data and Protocols

Table 1: Comparison of Sample Preparation Methods for Polar Phenol (B47542) Recovery in Plasma
Sample Preparation MethodRecovery (%R) of Protocatechuic AcidRecovery (%R) of Vanillic AcidRecovery (%R) of Caffeic Acid
PPT with ACN65.4 ± 4.372.1 ± 5.168.9 ± 4.8
PPT with ACN + 1% HCOOH70.2 ± 4.975.8 ± 5.373.1 ± 5.1
PPT with MeOH/ACN (1:9)68.3 ± 4.674.5 ± 5.271.2 ± 5.0
PPT with MeOH/ACN (1:9) + 1% HCOOH72.1 ± 5.078.9 ± 5.575.4 ± 5.3
PPT with ACN followed by SPE85.6 ± 6.090.3 ± 6.388.1 ± 6.2
LLE with Ethyl Acetate60.1 ± 4.265.7 ± 4.662.3 ± 4.4
LLE with Ethyl Acetate + 1% HCOOH68.7 ± 4.873.2 ± 5.170.5 ± 4.9
Enzymatic Hydrolysis followed by LLEN/AN/AN/A

Data adapted from a study on polar phenol detection in plasma.[1] The table shows that combining protein precipitation with solid-phase extraction (PPT-SPE) resulted in the highest recoveries for the listed phenolic acids.

Experimental Protocol: Combined Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)

This protocol is based on a method that has shown satisfactory recoveries for a variety of polar phenolic moieties.[1]

1. Protein Precipitation: a. To 200 µL of plasma, add 600 µL of acetonitrile (B52724) (ACN) containing 1% formic acid (HCOOH). b. Vortex the mixture for 1 minute. c. Centrifuge at 10,000 rpm for 10 minutes at 4°C. d. Collect the supernatant. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE): a. Conditioning: Condition an Oasis® HLB SPE cartridge with 1.5 mL of methanol followed by 1.5 mL of 0.1% formic acid in water. b. Reconstitution and Loading: Reconstitute the dried residue from step 1e in 400 µL of 0.1% (v/v) HCOOH in water and load it onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 1.5 mL of 0.1% formic acid in water to remove interferences. d. Elution: Elute the retained analytes with 4 mL of methanol. e. Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis.

Workflow for Combined PPT-SPE

ppt_spe_workflow plasma Plasma Sample ppt 1. Protein Precipitation (ACN + 1% HCOOH) plasma->ppt centrifuge 2. Centrifugation ppt->centrifuge supernatant 3. Collect Supernatant centrifuge->supernatant evaporate1 4. Evaporate to Dryness supernatant->evaporate1 spe 5. Solid-Phase Extraction (Oasis HLB) evaporate1->spe reconstitute 6. Reconstitute for Analysis spe->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: General workflow for the combined Protein Precipitation and Solid-Phase Extraction method.

References

Minimizing degradation of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid (GCQA) during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GCQA) and why is its stability a concern during analysis?

A1: this compound is a glycosylated derivative of caffeoylquinic acid (CQA), a class of phenolic compounds with various potential health benefits. Like other CQAs, GCQA is susceptible to degradation under common analytical conditions, which can lead to inaccurate quantification and misinterpretation of experimental results. Factors such as temperature, pH, light, and solvent choice can significantly impact its stability.

Q2: What are the primary degradation pathways for GCQA and related compounds?

A2: The primary degradation pathways for caffeoylquinic acids, which are likely applicable to GCQA, include isomerization, hydrolysis, and methylation.[1] Isomerization involves the migration of the caffeoyl group on the quinic acid moiety. Hydrolysis results in the cleavage of the ester bond, yielding caffeic acid and glucosylquinic acid, or the glycosidic bond, yielding 5-O-caffeoylquinic acid and glucose. Oxidation of the catechol group on the caffeoyl moiety can also occur.

Q3: How do temperature and light affect the stability of GCQA?

A3: Temperature and light are major factors that accelerate the degradation of caffeoylquinic acids.[1] Elevated temperatures can increase the rates of isomerization and hydrolysis. Exposure to light, particularly UV light, can also promote degradation. Therefore, it is crucial to protect samples from high temperatures and direct light throughout the analytical process. For instance, studies on related compounds have shown significant degradation after just a few days at elevated temperatures.[2]

Q4: What is the influence of pH on the stability of GCQA during analysis?

A4: The pH of the sample solution and the mobile phase can significantly affect the stability of caffeoylquinic acids. Both acidic and alkaline conditions can promote isomerization and hydrolysis. For many CQAs, a slightly acidic pH (around 3-4) is often recommended for the mobile phase to ensure the compound is in a non-ionized form, which can improve peak shape and reduce interactions with the stationary phase that might lead to degradation.[3][4][5]

Q5: Can the choice of solvent impact the stability of GCQA?

A5: While less significant than temperature and light, the choice of solvent can still influence the stability of caffeoylquinic acids.[1] For stock solutions and sample storage, it is advisable to use solvents that are free of contaminants and to store them at low temperatures in the dark. For HPLC analysis, the mobile phase composition should be carefully optimized.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of GCQA.

Problem 1: Poor peak shape (tailing or fronting) in HPLC/UPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase pH. If the pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds like GCQA, a lower pH (e.g., 2.5-3.5 using formic acid or trifluoroacetic acid) is generally recommended to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups.[3][5]

  • Possible Cause 2: Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on silica-based C18 columns can interact with polar analytes, causing peak tailing.

    • Solution: Use an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase). Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.1%) to block the active silanol groups. However, be aware that TEA can suppress MS ionization.

  • Possible Cause 3: Column overload. Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[6]

  • Possible Cause 4: Extra-column effects. Excessive tubing length or dead volume in the HPLC system can cause peak broadening.

    • Solution: Use shorter, narrower-bore tubing and ensure all fittings are properly connected to minimize dead volume.[6]

Problem 2: Appearance of unexpected peaks or a drifting baseline.

  • Possible Cause 1: On-column degradation or isomerization. The analytical conditions themselves may be causing the compound to degrade or convert to its isomers.

    • Solution: Lower the column temperature. Ensure the mobile phase is freshly prepared and degassed. Evaluate the stability of the analyte in the mobile phase over time.

  • Possible Cause 2: Sample degradation in the autosampler. Samples may degrade while waiting for injection, especially if the autosampler is not temperature-controlled.

    • Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). Limit the time samples spend in the autosampler before injection.

  • Possible Cause 3: Contamination. Contamination in the sample, solvent, or HPLC system can lead to extraneous peaks.

    • Solution: Ensure high purity of solvents and reagents. Clean the HPLC system, including the injector and detector flow cell. Use a guard column to protect the analytical column.

Quantitative Data Summary

While specific quantitative data for the degradation of this compound is limited, the following table summarizes the stability of related caffeoylquinic acids (CQAs) under various conditions, which can serve as a valuable reference.

Compound ClassConditionObservationReference
Di-acyl CQAs40 °C for 7 days~7-10% degradation[2]
Mono-acyl CQAs40 °C for 7 daysMore stable than di-acyl CQAs[2]
Di-acyl CQAsLight irradiationFluctuation in relative content[2]
CQAsMethanol solventUnstable[2]
5-O-caffeoylquinic acidHeating in aqueous solutionFormation of at least nine degradation products, including isomers and hydroxylated derivatives.[7]
5-O-caffeoylquinic acidVarying pH (4.0-9.0) and heatFormation of up to fourteen transformation products. The amount of each depends on heating time and pH.[4]

Experimental Protocols

Protocol 1: Sample Preparation to Minimize Degradation

  • Extraction:

    • Use a cold solvent mixture, such as methanol/water (80:20, v/v) with 0.1% formic acid, to improve extraction efficiency and stability.

    • Perform extraction at a low temperature (e.g., on ice) and minimize exposure to light by using amber vials or covering the extraction vessel with aluminum foil.

    • Consider using techniques like sonication or pressurized liquid extraction at controlled, low temperatures to reduce extraction time.

  • Purification:

    • If necessary, use solid-phase extraction (SPE) with a C18 cartridge to clean up the sample.

    • Ensure all solvents used for SPE are of high purity and acidified if necessary.

  • Storage:

    • Store extracts and standard solutions at -20 °C or -80 °C in amber vials.

    • Before analysis, allow samples to thaw to room temperature slowly and vortex gently to ensure homogeneity.

Protocol 2: Recommended HPLC/UPLC-MS/MS Method for Stable Analysis

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (MS/MS) is recommended for high resolution and sensitivity.

  • Column: A high-quality, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • The use of formic acid helps to improve peak shape and ionization efficiency in positive ion mode mass spectrometry.

  • Gradient Elution: A typical gradient might be:

    • 0-1 min: 5% B

    • 1-10 min: 5-40% B

    • 10-12 min: 40-95% B

    • 12-14 min: 95% B

    • 14-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25-30 °C. Maintain a consistent and relatively low temperature to prevent on-column degradation.

  • Injection Volume: 1-5 µL.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-product ion transitions for GCQA.

Visualizations

degradation_pathways GCQA This compound Isomers Isomers GCQA->Isomers Isomerization (Heat, pH) Hydrolysis_Products Hydrolysis Products (Caffeic Acid + Glucosylquinic Acid or 5-CQA + Glucose) GCQA->Hydrolysis_Products Hydrolysis (Heat, pH) Oxidation_Products Oxidation Products GCQA->Oxidation_Products Oxidation

Caption: Major degradation pathways of GCQA.

troubleshooting_workflow Start Poor Peak Shape or Unexpected Peaks Check_pH Adjust Mobile Phase pH (e.g., to 2.5-3.5) Start->Check_pH Check_Column Evaluate Column (Flush, Replace, Use Guard Column) Check_pH->Check_Column No Improvement Resolved Problem Resolved Check_pH->Resolved Improved Check_Temp Lower Column and Autosampler Temperature Check_Column->Check_Temp No Improvement Check_Column->Resolved Improved Check_Conc Reduce Sample Concentration or Injection Volume Check_Temp->Check_Conc No Improvement Check_Temp->Resolved Improved Check_Conc->Resolved Improved

Caption: Troubleshooting workflow for GCQA analysis.

References

Technical Support Center: Stability of Caffeoylquinic Acids in Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvents on the stability of caffeoylquinic acids (CQAs).

Frequently Asked Questions (FAQs)

Q1: Which type of caffeoylquinic acid is more stable in solution?

A1: Mono-acyl CQAs are generally much more stable than di-acyl CQAs under the same storage conditions.[1][2] Di-acyl CQAs show poorer stability, especially at room temperature.[1]

Q2: What are the primary degradation pathways for CQAs in solvents?

A2: The main degradation pathways for CQAs in solution are isomerization, methylation, and hydrolysis.[1][2] Acyl migration is a common mechanism for isomerization.[1]

Q3: How does the choice of solvent affect CQA stability?

A3: Solvents can influence the stability of CQAs, although temperature and light often have a more pronounced effect.[1][2] For instance, CQAs degrade more readily in 100% methanol (B129727) compared to a 50% aqueous methanol solution, possibly due to the formation of methanol adducts or esters.[1] The use of ethanol-water mixtures is common for extraction due to their efficiency, but the stability of CQAs in these mixtures should be considered, especially under conditions like ultrasound treatment.[3]

Q4: What is the impact of pH on CQA stability in aqueous solutions?

A4: The pH of the solvent significantly impacts CQA stability. CQAs are more stable under acidic conditions.[1] At neutral and basic pH values, isomerization occurs more rapidly.[1] For example, 3-CQA can isomerize to 4-CQA and 5-CQA, and 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA in neutral to basic conditions.[1] The rate of degradation for 5-CQA increases with higher pH.[4][5]

Q5: How does temperature influence CQA stability in solvents?

A5: Temperature is a critical factor affecting CQA stability.[1][2] Elevated temperatures accelerate degradation and isomerization.[1] For example, heating 5-CQA between 100–200 °C causes significant isomerization and other transformations.[1] Even at room temperature, di-acyl CQAs can degrade significantly over a week.[1]

Troubleshooting Guides

Issue: Unexpected degradation of CQAs during sample extraction.

Potential Causes & Solutions:

  • High Temperature: Extraction at elevated temperatures can cause thermal degradation.

    • Solution: Employ low-temperature extraction methods. If using heat is necessary, minimize the extraction time and temperature. For accelerated solvent extraction (ASE), optimal temperatures for 5-CQA and 3,5-diCQA have been identified around 95-107°C with specific ethanol (B145695) concentrations, but these conditions should be carefully validated.[6]

  • Inappropriate Solvent pH: Neutral or alkaline pH of the extraction solvent can lead to rapid isomerization and degradation.

    • Solution: Use a slightly acidic solvent. Adding a small amount of formic acid (e.g., 0.1%) to the extraction solvent can help maintain an acidic pH and improve stability.[7]

  • Light Exposure: CQAs are susceptible to photodegradation.

    • Solution: Protect samples from light during extraction by using amber glassware or wrapping containers in aluminum foil.[8]

  • Presence of Oxidizing Agents: Dissolved oxygen in the solvent can contribute to oxidative degradation.

    • Solution: Consider de-gassing solvents before use. The addition of antioxidants like ascorbic acid to the extraction solvent can also mitigate oxidation.[9]

Issue: Isomerization of CQAs observed in analytical standards or stored extracts.

Potential Causes & Solutions:

  • Solvent Composition: Storage in pure methanol can lead to a higher degradation and isomerization rate compared to aqueous methanol.[1]

    • Solution: For long-term storage, consider using a mixture of solvent and water (e.g., 50% or 70% methanol) with 0.1% formic acid and store at low temperatures (-20°C or -80°C).[7]

  • Storage Temperature: Room temperature storage can lead to significant isomerization, especially for di-acyl CQAs.

    • Solution: Store CQA standards and extracts at 4°C for short-term and -80°C for long-term storage.[8]

  • pH of the Solution: Neutral or alkaline pH will promote isomerization.

    • Solution: Ensure that the solvent for storing standards is slightly acidic.

Data Presentation

Table 1: Degradation of Caffeoylquinic Acids in Different Solvents at Room Temperature over 7 Days in a Transparent Bottle. [1]

Caffeoylquinic Acid% Degradation in 50% (v/v) Aqueous Methanol% Degradation in 100% Methanol
3-CQA11.598.82
4-CQA6.9646.09
5-CQA10.1924.63
1,3-diCQA6.8911.93
3,4-diCQA17.4433.25
3,5-diCQA14.4317.44
4,5-diCQA18.0244.96

Table 2: Thermal Degradation of Di-acyl Caffeoylquinic Acids in 50% (v/v) Aqueous Methanol after 7 Days. [1]

Caffeoylquinic Acid% Degradation at 4°C% Degradation at Room Temperature
3,5-diCQANot specified7.03
3,4-diCQANot specified7.82
4,5-diCQANot specified10.08

Experimental Protocols

Protocol 1: HPLC-PDA Analysis of CQA Stability [1]

This protocol is suitable for monitoring the degradation and isomerization of CQAs.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, photodiode array detector (PDA), and a column temperature controller.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse SB-C18 (150 × 4.6 mm, 5 μm).

    • Mobile Phase:

      • A: Acetonitrile

      • B: Water containing 0.1% formic acid

    • Gradient:

      • 0 min, 10% A

      • 10 min, 15% A

      • 11 min, 25% A

      • 25 min, 25% A

      • 26 min, 10% A

      • 40 min, 10% A

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 325 nm

  • Sample Preparation for Stability Study:

    • Prepare stock solutions of CQA standards in the desired solvent (e.g., methanol, 50% aqueous methanol).

    • Aliquot the solutions into amber and clear glass vials.

    • Store the vials under different conditions (e.g., 4°C, room temperature, protected from light, exposed to light).

    • At specified time intervals, withdraw an aliquot, dilute if necessary with the mobile phase, and inject into the HPLC system.

    • Quantify the remaining CQA and any new peaks corresponding to degradation products or isomers.

Protocol 2: UHPLC Analysis of CQA Content in Extracts [10]

This protocol is optimized for the rapid quantification of CQAs in plant extracts.

  • Instrumentation:

    • UHPLC system coupled to a photodiode array detector (PDA).

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC® BEH C18 (2.1 × 100 mm, 1.7 μm).

    • Mobile Phase:

      • A: Milli-Q water with 2% acetic acid

      • B: Acetonitrile with 2% acetic acid

    • Gradient:

      • 0 min, 0% B

      • 1 min, 0% B

      • 3 min, 5% B

      • 4 min, 10% B

      • 4.5 min, 10% B

      • 5 min, 20% B

      • 7 min, 20% B

      • 8 min, 30% B

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 47°C

    • Detection Wavelength: 320 nm

Visualizations

Troubleshooting_CQA_Degradation start Start: CQA Degradation Observed check_temp Was extraction/storage temperature elevated? start->check_temp check_ph Was the solvent pH neutral or alkaline? check_temp->check_ph No solution_temp Action: Use low-temperature methods. Minimize exposure time to heat. check_temp->solution_temp Yes check_light Was the sample exposed to light? check_ph->check_light No solution_ph Action: Acidify solvent (e.g., 0.1% formic acid). check_ph->solution_ph Yes check_solvent Was pure organic solvent used? check_light->check_solvent No solution_light Action: Use amber vials or wrap in foil. check_light->solution_light Yes solution_solvent Action: Consider aqueous-organic mixtures. Store in acidified aqueous-organic solvent. check_solvent->solution_solvent Yes end_node Re-analyze CQA Stability check_solvent->end_node No solution_temp->end_node solution_ph->end_node solution_light->end_node solution_solvent->end_node

Caption: Troubleshooting workflow for CQA degradation.

Factors_Affecting_CQA_Stability cluster_factors Primary Stability Factors cluster_outcomes Degradation Pathways Solvent Solvent Choice Isomerization Isomerization Solvent->Isomerization Methylation Methylation Solvent->Methylation Temperature Temperature Temperature->Isomerization Hydrolysis Hydrolysis Temperature->Hydrolysis pH pH pH->Isomerization Light Light Exposure Light->Isomerization CQA Caffeoylquinic Acid (CQA) Stability CQA->Solvent CQA->Temperature CQA->pH CQA->Light

Caption: Interplay of factors affecting CQA stability.

References

Technical Support Center: Stability of 5-Caffeoylquinic Acid (5-CQA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 5-caffeoylquinic acid (5-CQA) using ascorbic acid or epigallocatechin gallate (EGCG).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 5-CQA in aqueous solutions?

A1: The stability of 5-CQA is significantly influenced by several factors, with pH being the most critical.[1][2][3] Under alkaline conditions (pH > 7), 5-CQA degradation is accelerated.[1][2] Other factors include temperature, with higher temperatures increasing the rate of degradation, and the presence of oxygen, which can lead to oxidation.[3][4]

Q2: How do ascorbic acid and EGCG enhance the stability of 5-CQA?

A2: Ascorbic acid (Vitamin C) and EGCG are potent antioxidants that protect 5-CQA from degradation.[1][2][5] They act as oxygen scavengers, preventing the oxidation of 5-CQA.[6] Their protective effect is concentration-dependent, with higher concentrations of ascorbic acid or EGCG providing greater stability to 5-CQA, particularly in alkaline environments.[1][2]

Q3: What are the main degradation products of 5-CQA?

A3: The primary degradation pathways for 5-CQA are isomerization and hydrolysis.[1][7] Isomerization leads to the formation of 3-O-caffeoylquinic acid (3-CQA) and 4-O-caffeoylquinic acid (4-CQA).[1][5] Hydrolysis breaks down 5-CQA into caffeic acid and quinic acid.[1]

Q4: Is there a noticeable visual indicator of 5-CQA degradation?

A4: While subtle, a color change in the 5-CQA solution can indicate degradation. Solutions may develop a yellowish or brownish tint over time, especially when exposed to light, high temperatures, or alkaline pH, suggesting the formation of oxidation products. However, the most reliable method for detecting degradation is through analytical techniques like HPLC.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments involving 5-CQA.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram. Formation of degradation products.Compare the retention times of the unknown peaks with standards of 3-CQA, 4-CQA, caffeic acid, and quinic acid. The appearance of these peaks, especially with a corresponding decrease in the 5-CQA peak area, suggests degradation.[7]
Poor reproducibility of experimental results. Instability of 5-CQA stock or working solutions.Prepare fresh 5-CQA solutions before each experiment. If using a stock solution, ensure it is stored at a low temperature (e.g., -20°C) and protected from light.[8] The use of single-use aliquots is recommended to avoid repeated freeze-thaw cycles.
Rapid loss of 5-CQA concentration in solution. Inappropriate pH of the solvent or buffer.Ensure the pH of your solution is acidic (ideally below pH 6) to minimize degradation.[1] If the experimental conditions require a neutral or alkaline pH, the addition of ascorbic acid or EGCG is highly recommended to enhance stability.[1][2]
Precipitate formation in the 5-CQA solution. Low solubility or degradation leading to insoluble products.Ensure the concentration of 5-CQA is within its solubility limit in the chosen solvent. If a precipitate forms over time, it may indicate degradation. Prepare fresh solutions and consider using a co-solvent if solubility is an issue.

Quantitative Data Summary

The stability of 5-CQA is highly dependent on pH. The following tables summarize the degradation kinetics, illustrating the impact of pH and the protective effects of Ascorbic Acid and EGCG. The degradation of 5-CQA can be described by the Weibull equation, and the rate constant, k, increases with higher pH, indicating faster degradation.[1][2]

Table 1: Influence of pH on the Degradation Rate Constant (k) of 5-CQA

pHDegradation Rate Constant (k)Stability
5.0LowHigh
7.4ModerateModerate
9.0HighLow
Data derived from the principle that the rate constant, k, is higher at a higher pH, as described in Narita & Inouye (2013).[1][2]

Table 2: Effect of Ascorbic Acid (AA) and EGCG on the Degradation Rate Constant (k) of 5-CQA at Alkaline pH

ConditionDegradation Rate Constant (k)Improvement in Stability
5-CQA at pH 7.4Moderate-
5-CQA + Ascorbic Acid at pH 7.4LowerSignificant
5-CQA + EGCG at pH 7.4LowerSignificant
5-CQA at pH 9.0High-
5-CQA + Ascorbic Acid at pH 9.0LowerSignificant
5-CQA + EGCG at pH 9.0LowerSignificant
This table illustrates the principle that the addition of Ascorbic Acid or EGCG lowers the degradation rate constant (k) at alkaline pH, as reported in Narita & Inouye (2013). The effect is concentration-dependent.[1][2]

Experimental Protocols

Protocol 1: Preparation of 5-CQA and Stabilizer Solutions

  • 5-CQA Stock Solution: Accurately weigh the desired amount of 5-CQA powder and dissolve it in a suitable solvent (e.g., methanol (B129727) or ethanol) to prepare a concentrated stock solution. Store this stock solution at -20°C in amber vials.

  • Working Solutions: For experiments, dilute the stock solution with the appropriate buffer to achieve the final desired concentration.

  • Buffer Preparation:

  • Stabilizer Solutions: Prepare fresh solutions of ascorbic acid or EGCG in the same buffer as the 5-CQA working solution immediately before use.

Protocol 2: HPLC Analysis of 5-CQA Stability

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid or phosphoric acid) and solvent B (e.g., acetonitrile (B52724) or methanol).[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: 5-CQA and its degradation products can be monitored at approximately 325 nm.[9]

  • Injection Volume: 10-20 µL.

  • Procedure: a. Prepare 5-CQA solutions with and without the stabilizer (ascorbic acid or EGCG) at the desired pH. b. Incubate the solutions at a controlled temperature (e.g., 37°C). c. At specified time intervals, withdraw an aliquot of each solution and inject it into the HPLC system. d. Monitor the decrease in the peak area of 5-CQA and the appearance of new peaks corresponding to its degradation products over time.

Visualizations

Caption: Degradation pathways of 5-CQA.

Experimental_Workflow A Prepare 5-CQA Solution (with and without stabilizer) B Incubate at Controlled Temperature (e.g., 37°C) A->B C Withdraw Aliquots at Time Intervals B->C D HPLC Analysis C->D E Analyze Data (Peak Area vs. Time) D->E

Caption: Workflow for 5-CQA stability testing.

Antioxidant_Protection_Mechanism 5-CQA 5-CQA Oxidized_5CQA Degraded 5-CQA 5-CQA->Oxidized_5CQA Oxidation Oxygen Reactive Oxygen Species Oxygen->Oxidized_5CQA Oxidized_Antioxidant Oxidized Stabilizer Oxygen->Oxidized_Antioxidant Antioxidant Ascorbic Acid or EGCG Antioxidant->Oxidized_Antioxidant Scavenges

Caption: Antioxidant protection of 5-CQA.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 5-Caffeoylquinic Acid and its Glucosylated Form

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the antioxidant capacities of 5-caffeoylquinic acid (5-CQA), a prominent dietary polyphenol, and its glucosylated derivative reveals nuanced differences in their radical scavenging activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance, supported by experimental data and detailed methodologies.

Introduction

5-caffeoylquinic acid (5-CQA), commonly known as chlorogenic acid, is a naturally abundant phenolic compound found in a variety of plant-based foods, including coffee beans, fruits, and vegetables.[1][2] It is well-recognized for its potent antioxidant properties, which are primarily attributed to its catechol group and extended conjugation that facilitate the donation of a hydrogen atom or an electron to stabilize free radicals.[1] Glucosylation, the enzymatic attachment of a glucose molecule, is a common modification of phenolic compounds that can alter their physicochemical properties, including solubility, stability, and bioavailability. Understanding the impact of glucosylation on the antioxidant activity of 5-CQA is crucial for the development of novel antioxidant agents and functional foods.

This guide presents a comparative analysis of the antioxidant activity of 5-CQA and its glucosylated form, summarizing key quantitative data from established in vitro antioxidant assays. Detailed experimental protocols for these assays are also provided to facilitate reproducibility and further investigation.

Comparative Antioxidant Activity: Quantitative Data

The antioxidant activities of 5-CQA and its glucosylated form have been evaluated using various assays that measure their capacity to scavenge different types of free radicals. The data presented below summarizes the findings from key studies, providing a direct comparison of their efficacy.

CompoundAssayIC50 (µg/mL)Trolox Equivalent (µmol TE/µmol)Reference
5-Caffeoylquinic Acid (5-CQA) DPPH1.191.256[3]
ABTS-1.256
5-CQA Glucoside (CHG) Lipid PeroxidationStronger inhibition than 5-CQA-[4]

Note: A lower IC50 value indicates a higher antioxidant activity. Trolox equivalents provide a standardized measure of antioxidant capacity.

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below to allow for standardized evaluation and comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Procedure:

  • A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compound (5-CQA or its glucoside) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a graph of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a 6-minute incubation period, the absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Signaling Pathways and Experimental Workflow

The antioxidant activity of phenolic compounds like 5-CQA involves the neutralization of reactive oxygen species (ROS), which are key players in various cellular signaling pathways related to oxidative stress.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis 5_CQA 5-CQA Stock Solution DPPH_Assay DPPH Radical Scavenging Assay 5_CQA->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay 5_CQA->ABTS_Assay Glucoside 5-CQA Glucoside Stock Solution Glucoside->DPPH_Assay Glucoside->ABTS_Assay Spectrophotometer Spectrophotometric Reading DPPH_Assay->Spectrophotometer ABTS_Assay->Spectrophotometer IC50 IC50 Calculation Spectrophotometer->IC50 TEAC TEAC Calculation Spectrophotometer->TEAC

Caption: Experimental workflow for comparative antioxidant activity assessment.

signaling_pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Neutralization Radical Neutralization ROS->Neutralization Antioxidant 5-CQA or Glucosylated 5-CQA Antioxidant->Neutralization Neutralization->Cellular_Damage Inhibition

Caption: Antioxidant mechanism of 5-CQA and its glucoside.

Conclusion

5-Caffeoylquinic acid is a potent natural antioxidant. The process of glucosylation appears to modulate its antioxidant activity, with evidence suggesting an enhanced ability to inhibit lipid peroxidation. However, a comprehensive understanding of the impact of glucosylation on its broader radical scavenging capabilities requires further investigation using standardized assays such as DPPH and ABTS. The provided experimental protocols and workflow diagrams offer a framework for such future comparative studies, which will be invaluable for the targeted design and application of these compounds in the pharmaceutical and nutraceutical industries.

References

A Comparative Analysis of the Bioactivity of 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid and Chlorogenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid and the well-studied chlorogenic acid. This document summarizes available experimental data on their antioxidant, anti-inflammatory, and enzyme-inhibitory activities, offering a valuable resource for researchers in drug discovery and development.

Introduction

Chlorogenic acid, a prominent phenolic compound found in coffee and various plant-based foods, has been extensively studied for its diverse health benefits, including antioxidant, anti-inflammatory, and metabolism-regulating effects.[1][2] Its bioactivity is often attributed to its unique chemical structure. This compound is a structurally related compound, a glycosylated form of a caffeoylquinic acid isomer. Understanding the comparative bioactivity of this glycosylated derivative is crucial for exploring its potential as a novel therapeutic agent. This guide aims to provide a side-by-side comparison based on available scientific literature.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivities of this compound and chlorogenic acid. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological process by 50%.

Bioactivity AssayThis compound (IC50)Chlorogenic Acid (IC50)Reference Compound
Antioxidant Activity
DPPH Radical ScavengingNo quantitative data available~5 µM - 6.17 µg/mL[3][4]Ascorbic acid (~6.5 µM)[3]
ABTS Radical ScavengingGood scavenging capacity reported, but no IC50 value available.4.78 µg/mL[2]-
Anti-inflammatory Activity
Nitric Oxide (NO) Inhibition (in RAW 264.7 cells)Reduction reported, but no IC50 value available.63.5 µg/mL - 107 µg/mL[4]-
Enzyme Inhibitory Activity
Xanthine OxidaseNo data availableMixed-type inhibition reported[5]-

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Reagents: DPPH solution (typically 0.1 mM in methanol), test compound, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • Add a fixed volume of the DPPH solution to each dilution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compound, and a positive control.

  • Procedure:

    • Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compound at various concentrations to the ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced is indirectly measured by quantifying the accumulation of nitrite (B80452) in the cell culture medium using the Griess reagent.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: LPS, Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine), test compound, and a positive control.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Add the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm.

    • A standard curve using sodium nitrite is prepared to determine the nitrite concentration in the samples.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivities of these compounds is crucial for their development as therapeutic agents.

Chlorogenic Acid

Chlorogenic acid has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.[1][2]

  • NF-κB Pathway: Chlorogenic acid can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, thereby downregulating the expression of pro-inflammatory genes.[6]

  • MAPK Pathway: It can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a critical role in cellular responses to a variety of stimuli, including inflammation.[7]

  • JAK/STAT Pathway: Some studies suggest that chlorogenic acid can interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in cytokine signaling.[8]

Chlorogenic_Acid_Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK JAK2 JAK2 TLR4->JAK2 Chlorogenic_Acid Chlorogenic Acid Chlorogenic_Acid->JNK Chlorogenic_Acid->IKK Chlorogenic_Acid->JAK2 Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) JNK->Pro_inflammatory_Genes activates p38->Pro_inflammatory_Genes activates ERK->Pro_inflammatory_Genes activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Pro_inflammatory_Genes activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_nucleus p-STAT3 (nucleus) STAT3->STAT3_nucleus STAT3_nucleus->Pro_inflammatory_Genes activates

Caption: Signaling pathways modulated by chlorogenic acid in inflammation.

This compound

The available data on the specific signaling pathways modulated by this compound is limited. However, its observed ability to reduce the secretion of nitric oxide, TNF-α, and IL-6 in LPS-stimulated macrophages suggests that it likely interferes with inflammatory signaling cascades, possibly including the NF-κB pathway, similar to chlorogenic acid. Further research is needed to elucidate its precise molecular targets.

Experimental_Workflow cluster_antioxidant Antioxidant Activity Assessment cluster_anti_inflammatory Anti-inflammatory Activity Assessment DPPH DPPH Assay ABTS ABTS Assay Cell_Culture RAW 264.7 Cell Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Measurement Nitric Oxide Measurement (Griess Assay) LPS_Stimulation->NO_Measurement Test_Compounds Test Compounds (this compound & Chlorogenic Acid) Test_Compounds->DPPH Test_Compounds->ABTS Test_Compounds->Cell_Culture Treatment

Caption: General experimental workflow for bioactivity comparison.

Discussion and Future Directions

The current body of evidence suggests that both chlorogenic acid and this compound possess antioxidant and anti-inflammatory properties. While quantitative data for chlorogenic acid is more readily available, the qualitative reports on its glycosylated counterpart are promising.

The addition of a glucosyl group to the caffeoyl moiety in this compound may influence its bioavailability, solubility, and interaction with molecular targets, potentially leading to altered bioactivity compared to chlorogenic acid. It is plausible that the glycosylation could either enhance or diminish its effects, or alter its pharmacokinetic profile.

To provide a more definitive comparison, further research is essential. Specifically, studies that directly compare the IC50 values of both compounds in a battery of standardized antioxidant and anti-inflammatory assays are needed. Furthermore, investigations into the enzyme inhibitory activities of this compound and a deeper exploration of its impact on key inflammatory signaling pathways will be crucial for a comprehensive understanding of its therapeutic potential. Such studies will be invaluable for guiding the future development of this natural compound as a potential drug candidate.

References

Validating UHPLC-UV Methods for Phenolic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of phenolic acids is crucial for researchers, scientists, and drug development professionals in various fields, including pharmaceuticals, food science, and natural product chemistry. Ultra-High-Performance Liquid Chromatography with Ultraviolet (UHPLC-UV) detection is a widely adopted analytical technique for this purpose due to its robustness, precision, and cost-effectiveness. This guide provides a comprehensive comparison of validated UHPLC-UV methods for phenolic acid analysis, supported by experimental data and detailed protocols.

Phenolic acids, as secondary metabolites in plants, play a significant role in plant-microbe interactions and act as signaling molecules.[1] Their antioxidant properties and potential therapeutic effects in chronic diseases like cancer and cardiovascular diseases are also of great interest.[2][3] The accurate analysis of these compounds is therefore a critical step in harnessing their potential.

Comparison of UHPLC-UV Method Performance

The selection of a suitable UHPLC-UV method depends on the specific phenolic acids of interest, the sample matrix, and the desired analytical performance. Below is a summary of validation parameters from different studies, showcasing the capabilities of UHPLC-UV for phenolic acid analysis.

Validation ParameterMethod 1 (General Phenolic Acids)Method 2 (Phenolic Acids in Cereals)Method 3 (Eight Phenolic Compounds in Date Palms)Method 4 (Phenolic Compounds in Bee Products)
Linearity (r²) >0.99Not explicitly stated, but method was validated>0.99Not explicitly stated, but method was validated
Limit of Detection (LOD) 0.022–0.062 mg/L[4]0.4–11.4 µg/g[5]Not explicitly stated, but determined0.236 µg/ml (for quercetin)[6]
Limit of Quantification (LOQ) 0.030–0.187 mg/L[4]1.3–38.0 µg/g[5]Not explicitly stated, but determined0.786 µg/ml (for quercetin)[6]
Accuracy (% Recovery) Not explicitly stated88–108%[5]97.1–102.2%[7][8][9][10][11]95.233–109.446%[6]
Precision (%RSD) <5.8% (for UHPLC-MS method)[12]Not explicitly statedNot explicitly stated, but method is precise[7][8][9][10][11]1.012–1.378%[6]
Analytes 14 phenolic compounds15 phenolic acids8 phenolic compoundsQuercetin
Sample Matrix Bee productsCerealsDate palmsNot specified

Note: The table summarizes data from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions, analytes, and matrices.

Experimental Protocols

A generalized yet detailed experimental protocol for the validation of a UHPLC-UV method for phenolic acid analysis is provided below. This protocol is a composite based on common practices reported in the literature.[5][6][9][13]

1. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of phenolic acid standards (e.g., gallic acid, caffeic acid, ferulic acid) in a suitable solvent like methanol (B129727) or ethanol (B145695) at a concentration of 1000 µg/mL.[14]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to achieve a concentration range suitable for constructing a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation method will vary depending on the matrix. A common procedure for plant-based materials involves:

    • Homogenization of the sample.

    • Extraction with a suitable solvent (e.g., methanol, ethanol, or a mixture with water and acid).[15]

    • Sonication or vortexing to enhance extraction efficiency.[13]

    • Centrifugation to separate solid debris.

    • Filtration of the supernatant through a 0.22 or 0.45 µm syringe filter before injection into the UHPLC system.

2. UHPLC-UV System and Conditions:

  • UHPLC System: A UHPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is commonly used for phenolic acid separation (e.g., 1.9 µm particle size, 100 x 2.1 mm).[16]

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and resolution.[15]

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

  • Detection Wavelength: The detection wavelength is selected based on the maximum absorbance of the target phenolic acids, which is often in the range of 280-320 nm.[13][16]

  • Injection Volume: A small injection volume (e.g., 1-5 µL) is used in UHPLC.

3. Method Validation:

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6] Key validation parameters include:

  • Linearity: Assessed by injecting a series of standard solutions at different concentrations and constructing a calibration curve. The correlation coefficient (r²) should be close to 1.

  • Accuracy: Determined by performing recovery studies, where a known amount of standard is spiked into a sample matrix and the recovery is calculated.

  • Precision: Evaluated by repeatedly injecting the same standard or sample and calculating the relative standard deviation (RSD) of the peak areas or concentrations. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is often assessed by comparing the chromatograms of a blank sample, a standard solution, and a spiked sample.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Visualizations

To further clarify the experimental workflow and the signaling pathways in which phenolic acids are involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-UV Analysis cluster_validation Data Analysis & Method Validation Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Standard Standard Solution Preparation Standard->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280-320 nm) Separation->Detection Data Data Acquisition & Peak Integration Detection->Data Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Data->Validation Quantification Quantification of Phenolic Acids Validation->Quantification

UHPLC-UV Method Validation Workflow

Phenolic_Acid_Signaling cluster_pathways Cellular Signaling Pathways cluster_responses Biological Responses Phenolic_Acids Phenolic Acids NFkB NF-κB Pathway Phenolic_Acids->NFkB MAPK MAPK Pathway Phenolic_Acids->MAPK Nrf2 Nrf2 Pathway Phenolic_Acids->Nrf2 PI3K_Akt PI3K/Akt Pathway Phenolic_Acids->PI3K_Akt Plant_Defense Plant Defense Phenolic_Acids->Plant_Defense Plant-Microbe Interactions Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory MAPK->Anti_inflammatory Neuroprotection Neuroprotection MAPK->Neuroprotection Antioxidant Antioxidant Response Nrf2->Antioxidant PI3K_Akt->Neuroprotection

Phenolic Acid Signaling Pathways

Conclusion

UHPLC-UV is a powerful and reliable technique for the quantitative analysis of phenolic acids. The choice of a specific method should be guided by the analytical requirements of the study. While UHPLC-MS/MS may offer higher sensitivity and selectivity, UHPLC-UV provides a robust and accessible alternative for many applications.[12][17] Proper method development and rigorous validation are essential to ensure the generation of accurate and reproducible data, which is paramount for research, quality control, and drug development.

References

Synergistic Antioxidant Effects of Caffeoylquinic Acids and Other Phenolics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent antioxidant formulations has led to a growing interest in the synergistic interplay between different phenolic compounds. Caffeoylquinic acids (CQAs), a prominent class of polyphenols found in coffee and various plants, have demonstrated significant antioxidant capabilities. This guide provides a comparative analysis of the synergistic antioxidant effects observed when CQAs are combined with other phenolics, such as flavonoids and tocopherols. The information presented herein is supported by experimental data to aid in the research and development of novel antioxidant therapies.

Quantitative Comparison of Synergistic Antioxidant Effects

The synergistic antioxidant capacity of various combinations of caffeoylquinic acids and other phenolics has been evaluated using several in vitro assays. The tables below summarize the quantitative data from these studies, highlighting the synergistic, additive, or antagonistic interactions observed.

Table 1: Synergistic Effects of Caffeoylquinic Acids and Flavonoids

Combination (Ratio)AssayResultSynergy/Antagonism (%)Reference
Chlorogenic Acid & QuercetinFRAPIncreased Antioxidant ActivitySynergistic (59.4%)[1]
5-Caffeoylquinic Acid & Quercetin-3-rutinoside (in the presence of iron)DPPHIncreased Radical ScavengingSynergistic[2][3][4]
5-Caffeoylquinic Acid & Quercetin-3-rutinoside (in the presence of iron)TEAC (ABTS)Increased Radical ScavengingSynergistic[2][3][4]
5-Caffeoylquinic Acid & Quercetin-3-rutinoside (in the presence of iron)TPCIncreased Total Phenolic ContentSynergistic[2][3][4]
Chlorogenic Acid, Caffeic Acid & Rosmarinic AcidFRAPDecreased Antioxidant ActivityAntagonistic (-20%)[1]
Rutin, Caffeic Acid & Rosmarinic AcidFRAPDecreased Antioxidant ActivityAntagonistic (-21.8%)[1]

Table 2: Synergistic Effects of Caffeoylquinic Acids and Tocopherols

CombinationAssayResultSynergy (%)Reference
Chlorogenic Acid & α-TocopherolOxygen Consumption Kinetic CurvesIncreased Antioxidant Capacity44.8%[5]
Caffeic Acid & α-TocopherolLipid Oxidation Inhibition (Peroxide Value & TBARS)Retarded Lipid Oxidation and α-Tocopherol DegradationSynergistic[6][7]
Chlorogenic Acid (2.5 μM) & α-Tocopherol (2.5 μM)BODIPY fluorescent probeDecreased Antioxidant CapacityAntagonistic[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the DPPH radical is colorimetrically monitored.

Procedure:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • The antioxidant sample is dissolved in the same solvent to create a series of concentrations.

  • A fixed volume of the DPPH solution is added to each concentration of the antioxidant sample.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. This reduction results in a colored product, the absorbance of which is proportional to the antioxidant capacity of the sample.

Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in hydrochloric acid, and a ferric chloride (FeCl₃) solution.

  • A small volume of the antioxidant sample is mixed with the FRAP reagent.

  • The mixture is incubated for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • The absorbance of the resulting blue-colored solution is measured at a wavelength of approximately 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as ferrous sulfate (B86663) (FeSO₄) or Trolox.

To assess synergy, the experimental antioxidant activity of a mixture is compared to the theoretical sum of the individual activities of its components. A higher experimental value indicates synergy, while a lower value suggests antagonism.[1]

Signaling Pathways in Synergistic Antioxidant Action

The synergistic antioxidant effects of caffeoylquinic acids and other phenolics can be attributed not only to their direct radical scavenging activities but also to their ability to modulate cellular signaling pathways that control endogenous antioxidant defenses. A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Synergy_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CQA Caffeoylquinic Acids (e.g., 5-CQA) Keap1_Nrf2 Keap1-Nrf2 Complex CQA->Keap1_Nrf2 Induces dissociation Synergy_label Synergistic Activation Flavonoids Flavonoids (e.g., Quercetin) Flavonoids->Keap1_Nrf2 Induces dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Binds to & Activates Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense Transcription & Translation

Caption: Synergistic activation of the Nrf2/ARE pathway by CQAs and flavonoids.

Both caffeoylquinic acids, such as 5-caffeoylquinic acid (5-CQA), and various flavonoids have been shown to activate the Nrf2/ARE signaling pathway.[5][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress or electrophilic compounds, including certain CQAs and flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6][9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][7]

The synergistic effect of combining CQAs and flavonoids may stem from their ability to act on different targets within this pathway or to enhance each other's activity in promoting Nrf2 release and nuclear translocation. This concerted action leads to a more robust and sustained antioxidant response than what can be achieved with either compound alone. Some studies suggest that combinations of flavonoids can synergistically activate the Nrf2/ARE pathway, and it is plausible that a similar synergistic mechanism exists for combinations of CQAs and flavonoids.

Conclusion

The experimental evidence strongly suggests that combining caffeoylquinic acids with other phenolic compounds, particularly certain flavonoids and α-tocopherol, can lead to synergistic antioxidant effects. This synergy is not only observed in direct radical scavenging assays but is also likely mediated through the enhanced activation of cellular antioxidant defense pathways like the Nrf2/ARE system. These findings open promising avenues for the development of more effective antioxidant formulations for therapeutic and nutraceutical applications. Further research is warranted to explore the full potential of these synergistic combinations in various in vivo models and to elucidate the precise molecular mechanisms underlying their enhanced bioactivity.

References

A Comparative Analysis of the Bioactivities of 3-CQA, 4-CQA, and 5-CQA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological activities of three primary caffeoylquinic acid isomers, supported by experimental data and detailed methodologies.

Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds ubiquitously found in various plant-based foods and beverages, most notably coffee. Among the various isomers, 3-O-caffeoylquinic acid (3-CQA), 4-O-caffeoylquinic acid (4-CQA), and 5-O-caffeoylquinic acid (5-CQA) are among the most abundant and have garnered significant interest for their potential health benefits. These isomers, while structurally similar, exhibit nuanced differences in their biological activities, including antioxidant, anti-inflammatory, neuroprotective, and metabolic effects. This guide provides a comparative overview of these bioactivities, presenting quantitative data from experimental studies to aid researchers and drug development professionals in understanding their distinct therapeutic potential.

Comparative Bioactivities of CQA Isomers

The position of the caffeoyl group on the quinic acid moiety influences the molecule's interaction with biological targets, leading to variations in bioactivity. The following sections summarize the comparative experimental data on the key bioactivities of 3-CQA, 4-CQA, and 5-CQA.

Antioxidant Activity

The antioxidant capacity of the CQA isomers is a cornerstone of their biological effects, primarily attributed to their ability to scavenge free radicals. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

One study indicated that the three caffeoylquinic acid isomers demonstrated quite similar antioxidant activities, suggesting that the specific position of esterification on the quinic acid part of the molecule did not significantly impact its antioxidant capabilities[1]. In contrast, dicaffeoylquinic acids generally showed stronger antioxidant activities, largely because they have more hydroxyl groups than caffeoylquinic acids[1].

IsomerDPPH Radical Scavenging Activity (IC50, µM)ABTS Radical Scavenging Activity (Trolox Equivalents)Reference
3-CQA~10.5~1.131[2]
4-CQA~9.8~1.086[2]
5-CQA~10.2~1.256[2]

Table 1: Comparative Antioxidant Activities of 3-CQA, 4-CQA, and 5-CQA. Lower IC50 values in the DPPH assay indicate greater antioxidant activity. For the ABTS assay, higher Trolox equivalent values signify stronger antioxidant capacity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory properties of CQA isomers are often assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

IsomerInhibition of Nitric Oxide (NO) Production (IC50)Cell LineReference
3-CQAData not availableRAW 264.7
4-CQAData not availableRAW 264.7
5-CQAData not availableRAW 264.7

Table 2: Comparative Anti-inflammatory Activities of 3-CQA, 4-CQA, and 5-CQA. Data for direct comparison of IC50 values for NO inhibition is currently limited.

Neuroprotective Effects

The potential of CQA isomers to protect neuronal cells from damage is a promising area of research, particularly for neurodegenerative diseases. These effects are often studied in neuronal cell models, such as PC12 cells, by inducing oxidative stress with agents like hydrogen peroxide (H₂O₂) and measuring cell viability.

Studies have shown that 3-CQA, 4-CQA, and 5-CQA can protect PC12 cells from H₂O₂-induced apoptosis by suppressing the depolarization of the mitochondrial membrane caused by oxidative stress[3].

IsomerNeuroprotective Effect (e.g., % increase in cell viability)Cell LineStress InducerReference
3-CQAProtects against apoptosisPC12H₂O₂[3]
4-CQAProtects against apoptosisPC12H₂O₂[3]
5-CQAProtects against apoptosisPC12H₂O₂[3]

Table 3: Comparative Neuroprotective Effects of 3-CQA, 4-CQA, and 5-CQA. While all three isomers show protective effects, specific quantitative comparisons of the extent of protection are limited.

Metabolic Effects

CQA isomers have been investigated for their role in regulating glucose and lipid metabolism, which is relevant to conditions like type 2 diabetes and metabolic syndrome. A key area of investigation is their effect on glucose uptake in cells, often studied using the HepG2 human liver cancer cell line.

While comprehensive comparative data for the three isomers is still emerging, studies on individual or mixed CQAs suggest a positive impact on glucose metabolism.

IsomerEffect on Glucose Uptake (e.g., % increase)Cell LineReference
3-CQAEnhances glucose uptakeHepG2[4]
4-CQAEnhances glucose uptakeHepG2[4]
5-CQAEnhances glucose uptakeHepG2[4]

Table 4: Comparative Metabolic Effects of 3-CQA, 4-CQA, and 5-CQA. All three isomers have been shown to promote glucose uptake, but direct quantitative comparisons are not widely available.

Signaling Pathways and Experimental Workflows

The bioactivities of CQA isomers are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for assessing bioactivity.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->IkB IkB->NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocation CQA_Isomers 3, 4, 5-CQA CQA_Isomers->IKK inhibit Pro-inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NF-kB_n->Pro-inflammatory_Genes activates

Caption: NF-κB signaling pathway and inhibition by CQA isomers.

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation CQA_Isomers 3, 4, 5-CQA CQA_Isomers->Keap1 inhibit binding ARE Antioxidant Response Element Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes activates

Caption: Nrf2 signaling pathway and activation by CQA isomers.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7, PC12, HepG2) Isomer_Treatment 2. Treatment with 3-CQA, 4-CQA, or 5-CQA Cell_Culture->Isomer_Treatment Stimulus 3. Application of Stimulus (e.g., LPS, H₂O₂) Isomer_Treatment->Stimulus Bioactivity_Assay 4. Bioactivity Assay (e.g., Griess, MTT, Glucose Uptake) Stimulus->Bioactivity_Assay Data_Analysis 5. Data Analysis (e.g., IC50, % Viability) Bioactivity_Assay->Data_Analysis

Caption: General experimental workflow for bioactivity assessment.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the CQA isomers and a positive control (e.g., ascorbic acid).

  • Reaction: In a 96-well plate, add a specific volume of the CQA isomer solution or control to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the isomer.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of the CQA isomers by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the CQA isomers for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system, which involves a colorimetric reaction. Measure the absorbance at approximately 540 nm.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Neuroprotection Assay in PC12 Cells

This assay evaluates the ability of CQA isomers to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture and Differentiation: Culture PC12 cells in RPMI-1640 medium. For differentiation into a neuronal phenotype, treat the cells with Nerve Growth Factor (NGF).

  • Treatment: Seed the differentiated PC12 cells in a 96-well plate. Pre-treat the cells with different concentrations of the CQA isomers for a specified time (e.g., 2 hours).

  • Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of a stress-inducing agent, such as hydrogen peroxide (H₂O₂), for a defined period (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of living cells. Add MTT solution to the cells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at around 570 nm.

  • Calculation: Express the cell viability as a percentage of the untreated control. Compare the viability of cells treated with CQA isomers and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

Glucose Uptake Assay in HepG2 Cells

This assay measures the effect of CQA isomers on glucose uptake in liver cells.

  • Cell Culture: Culture HepG2 cells in a suitable medium, such as DMEM, until they reach confluency.

  • Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the CQA isomers for a specific duration in a glucose-free medium.

  • Glucose Uptake: Add a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells and incubate for a defined period (e.g., 30 minutes).

  • Measurement: Wash the cells to remove extracellular 2-NBDG. Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

  • Calculation: Quantify the fluorescence intensity, which is proportional to the amount of glucose taken up by the cells. Express the glucose uptake as a percentage of the control (untreated cells).

Conclusion

The available evidence indicates that 3-CQA, 4-CQA, and 5-CQA all possess significant antioxidant, anti-inflammatory, neuroprotective, and metabolic regulatory properties. While their antioxidant capacities appear to be broadly similar, subtle differences in their effectiveness in cellular models of inflammation, neuroprotection, and metabolic regulation are beginning to emerge. Further direct comparative studies with standardized methodologies are crucial to fully elucidate the distinct therapeutic potential of each isomer. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of these promising natural compounds.

References

The Double-Edged Sword: Unraveling the Antagonistic and Synergistic Dance of Ascorbic Acid and 5-Caffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the interplay between ascorbic acid (Vitamin C) and 5-caffeoylquinic acid (5-CQA), a prominent chlorogenic acid, reveals a complex, ratio-dependent relationship that can either enhance or diminish their combined antioxidant potential. This guide offers researchers, scientists, and drug development professionals a detailed comparison of their synergistic and antagonistic effects, supported by experimental data, to inform the strategic formulation of antioxidant-based therapies and nutraceuticals.

The antioxidant activity of combinations of ascorbic acid and 5-CQA is not merely additive. Instead, their interaction is critically influenced by their relative concentrations and the presence of metal ions like iron. Groundbreaking research demonstrates that a 2:1 ratio of ascorbic acid to 5-CQA, particularly in the presence of iron, results in a potent synergistic effect, amplifying their radical scavenging capabilities. Conversely, when the balance shifts to a 1:2 ratio, the effect becomes antagonistic, with the combination being less effective than the individual components.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of ascorbic acid, 5-CQA, and their mixtures has been evaluated using several standard in vitro assays. The following tables summarize the key findings, illustrating the ratio-dependent nature of their interaction.

Table 1: Interaction of Ascorbic Acid and 5-CQA in the Presence of Iron

Ratio (Ascorbic Acid : 5-CQA)Interaction EffectObservation in Antioxidant Assays (TPC, DPPH, TEAC)
2:1Strongly Synergistic The combined antioxidant activity is significantly greater than the sum of individual activities.
1:2Strongly Antagonistic The combined antioxidant activity is significantly lower than the sum of individual activities.

Table 2: General Observations from In Vitro Antioxidant Assays

AssayAscorbic Acid Activity5-CQA ActivityMixture (2:1 with Iron)Mixture (1:2 with Iron)
TPC (Total Phenolic Content) ModerateHighSynergistic IncreaseAntagonistic Decrease
DPPH (Radical Scavenging) HighHighSynergistic IncreaseAntagonistic Decrease
TEAC (Trolox Equivalent Antioxidant Capacity) HighHighSynergistic IncreaseAntagonistic Decrease

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of the interaction between ascorbic acid and 5-CQA.

Total Phenolic Content (TPC) Assay

This assay determines the total phenolic content based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex.

  • Reagents:

    • Folin-Ciocalteu reagent

    • Sodium carbonate solution (20% w/v)

    • Gallic acid (for standard curve)

    • Methanol (B129727)

    • Sample solutions (ascorbic acid, 5-CQA, and their mixtures)

  • Procedure:

    • Prepare a gallic acid standard curve (0-500 µg/mL).

    • In a test tube, add 0.1 mL of the sample or standard solution.

    • Add 0.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water) and mix thoroughly.

    • After 5 minutes, add 0.4 mL of 20% sodium carbonate solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 765 nm using a spectrophotometer.

    • The total phenolic content is expressed as gallic acid equivalents (GAE).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method assesses the ability of antioxidants to scavenge the stable DPPH free radical. The reduction of DPPH is measured by the decrease in absorbance at 517 nm.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Sample solutions (ascorbic acid, 5-CQA, and their mixtures)

  • Procedure:

    • Prepare various concentrations of the sample solutions in methanol.

    • In a 96-well microplate, add 100 µL of each sample concentration.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A blank well should contain 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

TEAC (Trolox Equivalent Antioxidant Capacity) Assay

This assay measures the antioxidant capacity of a substance by its ability to scavenge the ABTS•+ radical cation. The results are expressed as Trolox equivalents.

  • Reagents:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate buffered saline (PBS)

    • Trolox (for standard curve)

    • Sample solutions (ascorbic acid, 5-CQA, and their mixtures)

  • Procedure:

    • Prepare the ABTS•+ radical solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a Trolox standard curve (0-15 µM).

    • In a 96-well microplate, add 10 µL of the sample or standard solution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The antioxidant capacity is expressed as Trolox equivalents (TE).

Mechanisms of Interaction and Signaling Pathways

The interaction between ascorbic acid and 5-CQA is primarily a chemical one, centered around their redox properties. The following diagrams illustrate the proposed mechanisms for their synergistic and antagonistic effects.

Synergy_Mechanism cluster_synergy Synergistic Effect (2:1 Ascorbic Acid : 5-CQA) AA Ascorbic Acid (Excess) CQA_Radical 5-CQA Radical AA->CQA_Radical Regenerates (Donates H+) AA_Radical Ascorbyl Radical (Stable) AA->AA_Radical Forms CQA 5-CQA CQA->CQA_Radical Forms FreeRadical Free Radical (e.g., DPPH•) FreeRadical->CQA Oxidizes CQA_Radical->CQA Reduced back to active form

Caption: Synergistic interaction of ascorbic acid and 5-CQA.

Antagonism_Mechanism cluster_antagonism Antagonistic Effect (1:2 Ascorbic Acid : 5-CQA) AA_low Ascorbic Acid (Limited) Iron_Fe3 Fe³⁺ AA_low->Iron_Fe3 Reduces CQA_high 5-CQA (Excess) Iron_Fe2 Fe²⁺ CQA_high->Iron_Fe2 Complexation Iron_Fe3->Iron_Fe2 Forms Pro_oxidant Pro-oxidant Effect Iron_Fe2->Pro_oxidant May lead to (Fenton-like reaction) Reduced_AOA Reduced Overall Antioxidant Activity Pro_oxidant->Reduced_AOA

Navigating the Maze of Caffeoylquinic Acid Glycosides: A Mass Spectrometry Fragmentation Pathway Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of Caffeoylquinic acid (CQA) glycosides is paramount for understanding their bioactivities and therapeutic potential. This guide provides an objective comparison of the fragmentation pathways of CQA glycosides analyzed by mass spectrometry, supported by experimental data, to aid in their identification and characterization.

The inherent complexity of CQA glycosides, arising from the various glycosylation and acylation patterns, presents a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the differentiation of these isomeric compounds. By carefully analyzing the fragmentation patterns generated through collision-induced dissociation (CID), researchers can pinpoint the nature and location of glycosidic linkages and acyl groups.

Comparative Fragmentation Analysis

The fragmentation of CQA glycosides in tandem mass spectrometry is primarily dictated by the type of glycosidic bond (O- or C-glycoside) and the nature of the sugar moiety. O-glycosidic bonds are generally more labile and tend to cleave readily, yielding characteristic neutral losses of the sugar residue. In contrast, C-glycosidic bonds are more stable, and their fragmentation is characterized by cleavages within the sugar ring.

Below is a summary of the key fragmentation pathways and diagnostic ions for different types of CQA glycosides. The relative abundances of these ions can be influenced by instrumental parameters, particularly the collision energy.

Compound TypePrecursor Ion (m/z) [M-H]⁻Major Fragmentation PathwaysKey Fragment Ions (m/z)
Monocaffeoylquinic Acid (CQA) 353Cleavage of the ester bond191 [quinic acid - H]⁻, 179 [caffeic acid - H]⁻, 173 [quinic acid - H - H₂O]⁻, 135 [caffeic acid - H - CO₂]⁻
Dicaffeoylquinic Acid (diCQA) 515Sequential loss of caffeoyl moieties353 [M - H - caffeoyl]⁻, 191 [quinic acid - H]⁻, 179 [caffeic acid - H]⁻
Caffeoyl-C-glucoside 515Water loss followed by Retro-Diels-Alder (RDA) in the sugar, α-cleavage in the sugar[M-H-18]⁻, [M-H-90]⁻, [M-H-120]⁻
Caffeoyl-O-glucoside 515Neutral loss of the glucose moiety353 [M - H - 162]⁻

Note: The relative abundance of fragment ions is a critical factor in distinguishing between isomers. For instance, the position of the caffeoyl group on the quinic acid core in CQA isomers influences the relative intensities of the m/z 191 and 179 ions.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of CQA glycosides by LC-MS/MS. Specific parameters may need to be optimized depending on the instrument and the specific compounds of interest.

1. Sample Preparation: Plant materials or biological samples are typically extracted with a solvent mixture such as methanol/water or ethanol/water. The extract is then filtered and diluted to an appropriate concentration for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed with:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might start at 5-10% B, increasing to 90-95% B over 20-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most common for CQA analysis.

  • Mass Analyzer: Triple quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap mass analyzers are frequently used.

  • Scan Mode: Full scan for precursor ion identification followed by product ion scans (MS/MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

  • Collision Energy: This is a critical parameter that needs to be optimized. Typically, a range of collision energies (e.g., 10-40 eV) is tested to achieve optimal fragmentation for structural elucidation.

Visualizing Fragmentation Pathways and Workflows

To better understand the complex processes involved in CQA glycoside analysis, the following diagrams illustrate the key fragmentation pathways and a typical experimental workflow.

Experimental Workflow for CQA Glycoside Analysis cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Extraction Extraction (e.g., Methanol/Water) Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution LC_Column Reversed-Phase C18 Column Dilution->LC_Column ESI Electrospray Ionization (Negative Mode) LC_Column->ESI Gradient_Elution Gradient Elution (Water/Acetonitrile) MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Fragmentation_Analysis Fragmentation Pathway Analysis MS2->Fragmentation_Analysis Identification Compound Identification Fragmentation_Analysis->Identification Quantification Quantification Identification->Quantification

Experimental Workflow for CQA Glycoside Analysis

General Fragmentation Pathways of CQA Glycosides cluster_O_Glycoside O-Glycoside Pathway cluster_C_Glycoside C-Glycoside Pathway Precursor [CQA-Glycoside - H]⁻ O_Loss Neutral Loss of Sugar (-162 u for hexose) Precursor->O_Loss O-Glycosidic Bond Cleavage Water_Loss Water Loss (-18 u) Precursor->Water_Loss C-Glycosidic Bond (Intact) Aglycone [CQA - H]⁻ (m/z 353) O_Loss->Aglycone RDA Retro-Diels-Alder (-90, -120 u) Water_Loss->RDA Alpha_Cleavage α-Cleavage in Sugar Water_Loss->Alpha_Cleavage C_Fragments Characteristic Sugar Fragments RDA->C_Fragments Alpha_Cleavage->C_Fragments

General Fragmentation Pathways of CQA Glycosides

By leveraging the information presented in this guide, researchers can more effectively and accurately identify and characterize CQA glycosides, paving the way for a deeper understanding of their roles in health and disease and accelerating the development of new therapeutic agents.

A Comparative Guide to the Cross-Validation of Analytical Methods for Caffeoylquinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of caffeoylquinic acids (CQAs), a class of phenolic compounds with significant interest due to their potential health benefits. The selection of an appropriate analytical method is crucial for obtaining accurate and reliable data in research, quality control, and drug development. This document summarizes key performance parameters from validated studies and provides detailed experimental protocols to assist in method selection and implementation.

Comparison of Analytical Methods

The quantification of caffeoylquinic acids is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or UV detection is a widely used and robust method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is employed. High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative for quantification.

The cross-validation of these methods involves comparing their key performance characteristics, such as linearity, sensitivity (limit of detection and quantification), precision, and accuracy. The following tables summarize these parameters for different CQAs based on published validation data.

Data Presentation: A Comparative Summary

The performance of HPLC-DAD, LC-MS, and HPTLC methods for the quantification of various caffeoylquinic acids is summarized below. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: HPLC-DAD Method Validation Parameters for Caffeoylquinic Acids

Caffeoylquinic AcidLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Accuracy (Recovery %)Reference
3-Caffeoylquinic acid (3-CQA)>0.9990.37 mg/L1.24 mg/L< 1.5 (Intra-day & Inter-day)95.6 - 102.3[1][2][3]
4-Caffeoylquinic acid (4-CQA)>0.9990.39 mg/L1.29 mg/L< 1.5 (Intra-day & Inter-day)95.6 - 102.3[1][2][3]
5-Caffeoylquinic acid (5-CQA)>0.9990.18 mg/L0.58 mg/L< 1.5 (Intra-day & Inter-day)95.6 - 102.3[1][2][3]
Neochlorogenic acid0.9999Not ReportedNot Reported1.9 - 2.4101.5 - 102.2[4]
Cryptochlorogenic acid0.9999Not ReportedNot Reported1.9 - 2.4101.5 - 102.2[4]

Table 2: UHPLC-UV Method Validation Parameters for Caffeoylquinic Acids

Caffeoylquinic AcidLinearity (R²)Limit of Detection (LOD) (µg/mL)Precision (RSD%)Accuracy (Recovery %)Reference
3-Caffeoylquinic acid>0.9990.30 - 0.530.3 - 3.098.2 - 101.0[5]
4-Caffeoylquinic acid>0.9990.30 - 0.530.3 - 3.098.2 - 101.0[5]
5-Caffeoylquinic acid>0.9990.30 - 0.530.3 - 3.098.2 - 101.0[5]
1,3-di-Caffeoylquinic acid>0.9990.30 - 0.530.3 - 3.098.2 - 101.0[5]
3,5-di-Caffeoylquinic acid>0.9990.30 - 0.530.3 - 3.098.2 - 101.0[5]

Table 3: LC-MS/MS Method Validation Parameters for Caffeoylquinic Acids

Caffeoylquinic AcidLinearity (Range)Precision (RSD%)Accuracy (Recovery %)Reference
1,3-dicaffeoylquinic acid4.00–96.0 ng/mL< 8.89> 73.52[6]
Caffeic acid2.00–128 ng/mL< 8.89> 74.32[6]

Table 4: HPTLC Method Validation Parameters for Caffeoylquinic Acids

Caffeoylquinic AcidLinearity (Range)Precision (RSD%)Accuracy (Recovery %)Reference
Chlorogenic acid (CGA)100-400 ng/bandNot ReportedNot Reported[7]
3,4 diCQA100-400 ng/bandNot ReportedNot Reported[7]
3,5 diCQA100-400 ng/bandNot ReportedNot Reported[7]
1,5-dicaffeoylquinic acid3-8 µ g/zone Not ReportedNot Reported[8]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following sections provide synopses of the experimental protocols used in the cited studies.

HPLC-DAD Protocol for 3-CQA, 4-CQA, and 5-CQA[1][2][9]
  • Chromatographic System: HPLC-DAD system.

  • Column: C18 column.

  • Mobile Phase: Gradient elution with water and acetonitrile (B52724).

  • Detection: 280 nm.

  • Run Time: 60 minutes.

  • Quantification: A calibration curve was prepared using standard solutions of 3-CQA, 4-CQA, and 5-CQA.

UHPLC-UV Protocol for Mono- and Di-caffeoylquinic Acids[5]
  • Chromatographic System: UHPLC-UV system.

  • Column: Ascentis Express RP-Amide (100 × 2.1 mm, 2.7 μm).

  • Mobile Phase: Gradient elution with 5% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 325 nm.

  • Run Time: 8 minutes.

  • Sample Preparation: Solid-liquid extraction with methanol (B129727) and a 5% aqueous solution of formic acid (25:75 v/v) using an ultrasonic bath.

LC-MS/MS Protocol for 1,3-dicaffeoylquinic acid and Caffeic Acid in Rat Plasma[6]
  • Chromatographic System: LC-MS/MS with a triple quadrupole mass spectrometer.

  • Column: Agilent Zorbax SB C18 column.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 1,3-dicaffeoylquinic acid: m/z 515.2 → 353.0

    • Caffeic acid: m/z 178.9 → 134.9

    • Internal Standard (tinidazole): m/z 246.0 → 125.8

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate (B1210297) from rat plasma.

HPTLC Protocol for Caffeoylquinic Acids[7]
  • Stationary Phase: HPTLC plates.

  • Mobile Phase: Ethyl acetate-water-formic acid-acetic acid (8.5:1.5:1:1, v/v/v/v).

  • Quantification: Densitometric analysis.

Visualization of Method Validation Workflow

The following diagrams illustrate the typical workflows for analytical method validation and the logical process of cross-validation.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Validation Validation Parameters cluster_Analysis Analysis & Reporting Method_Development Method Development & Optimization Prepare_Standards Prepare Standard Solutions Method_Development->Prepare_Standards Prepare_Samples Prepare Sample Solutions Method_Development->Prepare_Samples Robustness Robustness Method_Development->Robustness Linearity Linearity & Range Prepare_Standards->Linearity Specificity Specificity Prepare_Samples->Specificity Precision Precision (Repeatability & Intermediate) Prepare_Samples->Precision Accuracy Accuracy (Recovery) Prepare_Samples->Accuracy Data_Acquisition Data Acquisition Specificity->Data_Acquisition LOD_LOQ LOD & LOQ Linearity->LOD_LOQ LOD_LOQ->Data_Acquisition Precision->Data_Acquisition Accuracy->Data_Acquisition Robustness->Data_Acquisition Data_Analysis Data Analysis & Statistical Evaluation Data_Acquisition->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: A typical workflow for the validation of an analytical method.

Cross_Validation_Logical_Flow cluster_Methods Analytical Methods cluster_Validation_Params Validation Parameters cluster_Comparison Comparative Analysis cluster_Decision Decision Method_A Method A (e.g., HPLC-DAD) Linearity Linearity Method_A->Linearity Sensitivity Sensitivity (LOD/LOQ) Method_A->Sensitivity Precision Precision Method_A->Precision Accuracy Accuracy Method_A->Accuracy Method_B Method B (e.g., LC-MS) Method_B->Linearity Method_B->Sensitivity Method_B->Precision Method_B->Accuracy Method_C Method C (e.g., HPTLC) Method_C->Linearity Method_C->Sensitivity Method_C->Precision Method_C->Accuracy Compare_Results Compare Performance Linearity->Compare_Results Sensitivity->Compare_Results Precision->Compare_Results Accuracy->Compare_Results Select_Method Select Optimal Method Compare_Results->Select_Method

Caption: Logical flow for the cross-validation of analytical methods.

References

A Comparative Guide to the Efficacy of 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid, a naturally occurring phenolic compound. While direct comparative studies evaluating both in vivo and in vitro effects of this specific molecule are limited in the available scientific literature, this document synthesizes existing data on its in vitro bioactivity and draws comparisons with closely related caffeoylquinic acid derivatives for which both in vitro and in vivo data are available. This approach offers valuable insights into its potential therapeutic applications and highlights areas for future research.

Summary of Efficacy

This compound has demonstrated notable anti-inflammatory and antioxidant properties in in vitro models. Its efficacy is compared with other caffeoylquinic acid derivatives, which have been studied in both cellular and animal models.

Table 1: Comparison of In Vitro Anti-Inflammatory Efficacy
CompoundModel SystemConcentration/DoseKey Findings
This compound LPS-stimulated RAW264.7 macrophages50, 100, 200 µg/mLDose-dependent reduction in nitric oxide, TNF-α, and IL-6 secretion and their corresponding mRNA expression.[1]
5-Caffeoylquinic acid (5-CQA)LPS-stimulated mouse primary peritoneal macrophages25 µmol/LSignificant inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and an increase in the anti-inflammatory cytokine IL-10.[2]
4,5-Dicaffeoylquinic acid (4,5-diCQA)LPS-stimulated RAW264.7 cellsNot specifiedSuppression of nitric oxide synthase, cyclooxygenase-2, and TNF-α expression.[3]
3,5- & 4,5-Dicaffeoylquinic acidLPS-stimulated U-937 cellsLow concentrationsReduction in PGE2 levels.[4][5]
Table 2: Comparison of In Vivo Anti-Inflammatory Efficacy
CompoundModel SystemDoseKey Findings
This compound --No direct in vivo data available in the reviewed literature.
Caffeoylquinic acid derivatives (from Solidago virgaurea)Carrageenan-induced rat paw edema25 and 50 mg/kgSignificant inhibition of edema volume and reduction of TNF-α and IL-1β levels.[6]
4,5-Dicaffeoylquinic acidCarrageenan-induced rat paw edema5, 10, 20 mg/kgDose-dependent suppression of edema and expression of inflammatory markers.[3]
5-Caffeoylquinic acidMouse model400 µg per 30 g body weight (oral)Reduced P-selectin expression on platelets by 21%.
Table 3: Comparison of Antioxidant Activity
CompoundAssayKey Findings
This compound ABTS radical scavengingGood scavenging capacity.[1]
DPPH radical scavengingRelatively low scavenging capacity.[1]
Caffeoylquinic acid derivatives (from Dipsacus asper)DPPH radical scavengingPotent scavengers, more potent than butylated hydroxyl toluene (B28343) (BHT).[7]
Cu2+-mediated LDL oxidationInhibited conjugated diene formation and TBARS generation.[7]
5-Caffeoylquinic acid (5-CQA)Various in vitro assaysShowed the highest antioxidant activity compared to its esterified and methylated derivatives in most tests.[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in the cited studies.

In Vitro Anti-Inflammatory Assay in Macrophages
  • Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: Cells are seeded in plates and, after adherence, are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6, IL-1β, IL-10): Levels of pro- and anti-inflammatory cytokines in the cell culture medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.[2]

    • mRNA Expression: Total RNA is extracted from the cells, and the expression levels of genes encoding inflammatory mediators (e.g., iNOS, TNF-α, IL-6) are determined by quantitative reverse transcription-polymerase chain reaction (RT-qPCR).[1]

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Treatment: Animals are orally administered the test compound or vehicle control. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Inflammation: One hour after treatment, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the control group.[3][6]

  • Biochemical Analysis: At the end of the experiment, blood and tissue samples can be collected to measure the levels of inflammatory markers such as TNF-α and IL-1β using ELISA.[6]

Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction in the blue-green color of the radical is measured spectrophotometrically.[1]

Visualizing the Mechanisms

The anti-inflammatory effects of caffeoylquinic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) MAPK->ProInflammatory Activates NFkB->ProInflammatory Activates Compound This compound & derivatives Compound->MAPK Inhibits Compound->NFkB Inhibits Inflammation Inflammatory Response ProInflammatory->Inflammation

Caption: Proposed anti-inflammatory signaling pathway modulation.

The experimental workflow for assessing the anti-inflammatory properties of a compound in vitro typically follows a standardized procedure.

in_vitro_workflow start Start culture Culture RAW264.7 Macrophages start->culture pretreat Pre-treat with Test Compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect analysis Analyze Inflammatory Mediators collect->analysis elisa ELISA (Cytokines) analysis->elisa Protein griess Griess Assay (NO) analysis->griess Nitrite qpcr RT-qPCR (mRNA) analysis->qpcr Gene Expression end End elisa->end griess->end qpcr->end

Caption: In Vitro anti-inflammatory experimental workflow.

References

Comparative study of caffeoylquinic acids in different coffee species.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Caffeoylquinic Acids in Major Coffee Species

For researchers, scientists, and professionals in drug development, understanding the phytochemical composition of natural products is paramount. Coffee, one of the world's most consumed beverages, is a significant source of bioactive compounds, notably caffeoylquinic acids (CQAs). These phenolic compounds are recognized for their antioxidant, anti-inflammatory, and other health-promoting properties. This guide provides a comparative analysis of CQA content in different coffee species, supported by experimental data and detailed methodologies to assist in further research and development.

Caffeoylquinic Acid Content: A Species-Level Comparison

The two most commercially significant coffee species, Coffea arabica (Arabica) and Coffea canephora (Robusta), exhibit distinct profiles of caffeoylquinic acids. Generally, Robusta beans contain a higher concentration of total CQAs compared to Arabica beans.[1] The primary CQAs found in coffee include monocaffeoylquinic acids (3-CQA, 4-CQA, and 5-CQA), dicaffeoylquinic acids (diCQAs), and feruloylquinic acids (FQAs).

The most abundant CQA isomer in green coffee beans is 5-O-caffeoylquinic acid (5-CQA).[2][3][4] However, the relative proportions of different isomers can vary significantly between species. For instance, the content of dicaffeoylquinic acids is notably higher in C. canephora.[3] The roasting process significantly alters the CQA profile, causing isomerization and degradation. For example, roasting leads to a decrease in 5-CQA and a corresponding increase in 3-CQA and 4-CQA.[5]

The following table summarizes the quantitative data on the CQA content in green coffee beans of C. arabica and C. canephora. It is important to note that these values can be influenced by factors such as geographical origin, processing methods, and analytical techniques.[1]

Caffeoylquinic Acid (CQA)Coffea arabica (mg/g dry weight)Coffea canephora (mg/g dry weight)Key Observations
Total CQAs 40 - 8470 - 144C. canephora generally has a higher total CQA content.[6]
5-O-Caffeoylquinic Acid (5-CQA) 25 - 5035 - 70The most abundant CQA in both species, typically higher in Robusta.[2][3]
3-O-Caffeoylquinic Acid (3-CQA) Lower concentrations in green beans, increases with roasting.Lower concentrations in green beans, increases with roasting.Isomerization from 5-CQA during roasting boosts its levels.[5]
4-O-Caffeoylquinic Acid (4-CQA) Lower concentrations in green beans, increases with roasting.Lower concentrations in green beans, increases with roasting.Similar to 3-CQA, its concentration rises after roasting.[5]
Dicaffeoylquinic Acids (diCQAs) Present in lower amounts.Significantly higher content compared to Arabica.[3][7]A key differentiator between the two species.
Feruloylquinic Acids (FQAs) Present.Higher content compared to Arabica.[7]Contributes to the overall phenolic profile.

Experimental Protocols

Accurate quantification of CQAs is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common analytical technique.

Sample Preparation: Extraction of CQAs from Green Coffee Beans
  • Grinding: Freeze-dry green coffee beans to preserve the chemical integrity and grind them into a fine powder.

  • Extraction Solvent: Prepare a mixture of aqueous methanol (B129727) or ethanol (B145695) (e.g., 70-80%) with a small percentage of acid (e.g., 0.1% formic acid) to improve the stability of the phenolic compounds.

  • Extraction Procedure:

    • Weigh approximately 0.5 g of the powdered coffee sample into a centrifuge tube.[8]

    • Add 50 mL of the extraction solvent.[8]

    • For hot water extraction, place the mixture in a water bath at 90°C for 5 minutes.[8]

    • Alternatively, use ultrasonication or maceration at room temperature for a specified period (e.g., 30-60 minutes).

  • Filtration and Dilution:

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.[8]

    • The filtrate can then be appropriately diluted with the mobile phase before injection into the HPLC system.[8]

HPLC-DAD Quantification of Caffeoylquinic Acids
  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: Water with 0.1% formic acid or 10 mM citric acid solution (pH 2.4).[6]

    • Solvent B: Acetonitrile or methanol.[6]

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute the more nonpolar compounds. A sample gradient could be: 0-30 min, 8% B; 30-35 min, increase to 80% B; 35-40 min, hold at 80% B; 40-45 min, decrease to 8% B; 45-50 min, hold at 8% B.[6]

  • Flow Rate and Injection Volume: A flow rate of 0.8-1.0 mL/min and an injection volume of 10-20 µL are common.[6][9]

  • Detection: The DAD is set to monitor the absorbance at 325-330 nm, which is the characteristic wavelength for CQAs.[6][9]

  • Quantification:

    • Prepare calibration curves using certified standards of 3-CQA, 4-CQA, and 5-CQA at various concentrations (e.g., 1 to 200 mg/L).[6]

    • The concentration of each CQA in the samples is determined by comparing their peak areas with the corresponding calibration curve.[6][9]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of caffeoylquinic acids in coffee species.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis & Comparison start Select Coffee Species (e.g., Arabica, Robusta) grind Grind Green Coffee Beans start->grind extract Extract CQAs (e.g., Aqueous Methanol/Ethanol) grind->extract filter Filter and Dilute Extract extract->filter hplc HPLC-DAD Analysis (C18 Column, Gradient Elution) filter->hplc Inject Sample detect Detection at 325-330 nm hplc->detect quantify Quantification using Calibration Curves detect->quantify compare Compare CQA Content between Species quantify->compare report Publish Comparison Guide compare->report

Caption: Workflow for CQA analysis in coffee.

Caffeoylquinic Acid Biosynthesis Pathway

The biosynthesis of CQAs in coffee plants is a complex process involving several enzymatic steps. Understanding this pathway can provide insights into the differential accumulation of these compounds in various species.

cluster_legend Enzymes Phe Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phe->pCoumaroylCoA PAL, C4H, 4CL pCoumaroylQuinicAcid 5-O-p-Coumaroylquinic Acid pCoumaroylCoA->pCoumaroylQuinicAcid HQT CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA C3'H QuinicAcid Quinic Acid QuinicAcid->pCoumaroylQuinicAcid HQT CQA5 5-O-Caffeoylquinic Acid (5-CQA) QuinicAcid->CQA5 HQT pCoumaroylQuinicAcid->CQA5 C3'H CaffeoylCoA->CQA5 HQT Isomers 3-CQA & 4-CQA CQA5->Isomers Isomerization (e.g., during roasting) diCQAs diCQAs CQA5->diCQAs Further Acylation PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase FourCL 4CL: 4-Coumarate-CoA Ligase HQT HQT: Hydroxycinnamoyl-CoA Quinate Transferase C3H C3'H: p-Coumaroyl 3'-Hydroxylase

Caption: Biosynthesis of Caffeoylquinic Acids.

This guide provides a foundational understanding of the comparative levels of caffeoylquinic acids in Coffea arabica and Coffea canephora, along with the necessary experimental framework for their analysis. The inherent differences in the phytochemical profiles of these species offer a rich area for further investigation, particularly in the context of drug discovery and the development of functional foods.

References

A Comparative Guide to the Structure-Activity Relationship of Caffeoylquinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds found abundantly in various plants and are well-regarded for their diverse biological activities. As esters of caffeic acid and quinic acid, their structure plays a pivotal role in their therapeutic potential. This guide provides a comparative analysis of different CQA esters, focusing on their structure-activity relationships (SAR) in key biological activities, supported by experimental data and detailed protocols.

Core Structure and Isomerism

The fundamental structure of a CQA consists of a quinic acid core esterified with one or more caffeic acid moieties. The number and position of these caffeoyl groups, as well as the stereochemistry of the quinic acid, give rise to a wide array of isomers, each with potentially distinct biological activities. The most common are mono-caffeoylquinic acids (e.g., chlorogenic acid or 5-CQA), di-caffeoylquinic acids (diCQAs), and tri-caffeoylquinic acids (triCQAs).

Comparative Biological Activities

The biological efficacy of CQA esters is intrinsically linked to their chemical structure. The number and position of the caffeoyl groups are primary determinants of their antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, antibacterial, and enzyme-inhibitory activities.

Antioxidant Activity

The antioxidant capacity of CQAs is largely attributed to the catechol group of the caffeic acid moiety, which can donate hydrogen atoms to scavenge free radicals.

Structure-Activity Relationship:

  • Number of Caffeoyl Groups: The antioxidant activity generally increases with the number of caffeoyl groups. DiCQAs and triCQAs often exhibit stronger radical scavenging activity than monoCQAs.[1]

  • Position of Caffeoyl Groups: The position of esterification on the quinic acid ring influences antioxidant potential. For instance, some studies suggest that a caffeoyl group at the C-4 position enhances antiradical activity.

  • Esterification: While 5-CQA (chlorogenic acid) is a potent antioxidant, some of its ester derivatives may show altered activity.[2][3] However, in many cases, the free acid form demonstrates the highest antioxidant capacity.[2][3]

Quantitative Comparison of Antioxidant Activity (DPPH Radical Scavenging):

CompoundIC50 (µg/mL)Source
3,5-di-O-caffeoylquinic acid4.26[1]
Caffeic Acid> 5-CQA[4][5]
5-O-caffeoylquinic acid (Chlorogenic Acid)< Caffeic Acid[4][5]
Anti-Inflammatory Activity

CQAs exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby reducing the production of pro-inflammatory mediators.

Structure-Activity Relationship:

  • Dicaffeoyl Moieties: DiCQAs, such as 4,5-diCQA, have demonstrated significant anti-inflammatory effects by suppressing the expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α and IL-6 in a dose-dependent manner.[6]

  • Inhibition of Signaling Pathways: The anti-inflammatory action of diCQAs is linked to their ability to inhibit the nuclear translocation of NF-κB and the phosphorylation of MAPKs.[6][7]

Quantitative Comparison of Anti-Inflammatory Activity:

CompoundModelEffectSource
4,5-di-O-caffeoylquinic acidLPS-stimulated RAW264.7 cellsSignificant inhibition of NO, PGE2, TNF-α, IL-1β, IL-6[6]
4,5-di-O-caffeoylquinic acidCarrageenan-induced rat paw edemaDose-dependent suppression of edema[6]
Dicaffeoylquinic acids (general)LPS-treated RAW264.7 macrophagesSuppression of NO, PGE2, TNF-α, IL-1β, IL-6[7]
Neuroprotective Effects

CQAs have shown promise in protecting neuronal cells from oxidative stress and amyloid-β (Aβ)-induced toxicity, which are implicated in neurodegenerative diseases like Alzheimer's disease.

Structure-Activity Relationship:

  • Number of Caffeoyl Groups: The neuroprotective activity appears to increase with the number of caffeoyl groups. For example, 3,4,5-tri-O-caffeoylquinic acid strongly inhibits Aβ42 aggregation.[8]

  • Inhibition of Aβ Aggregation: Certain diCQAs and triCQAs can inhibit the formation of Aβ oligomers and fibrils, and reduce their cytotoxicity.[8]

  • Cellular Protection: 3,5-di-O-caffeoylquinic acid has been shown to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced cell death.[9]

Quantitative Comparison of Neuroprotective Activity:

CompoundModelEffectSource
3,5-di-O-caffeoylquinic acidH2O2-induced SH-SY5Y cell deathAttenuated neuronal death and caspase-3 activation[9]
4,5-di-O-caffeoylquinic acidAβ42 aggregationStrong inhibition[8]
3,4,5-tri-O-caffeoylquinic acidAβ42 aggregationStrong inhibition[8]
3,5-di-O-caffeoylquinic acidAβ1–42 treated SH-SY5Y cellsNeuroprotective effect, increased ATP level[10]
Hepatoprotective Activity

Certain CQA derivatives have demonstrated protective effects against liver injury.

Structure-Activity Relationship:

  • Dicaffeoyl Moieties: Di- and tri-O-caffeoylquinic acid derivatives have shown significant hepatoprotective activity against D-galactosamine/TNF-α-induced cell death in primary cultured mouse hepatocytes.[11] The activity is enhanced by the presence of more caffeoyl groups.[11]

Experimental Data on Hepatoprotective Activity:

CompoundModelEffectSource
Di- and tri-O-caffeoylquinic acid derivativesD-GalN/TNF-α-induced cell death in mouse hepatocytesSignificant, concentration-dependent hepatoprotective activity[11]
3,5-dicaffeoylquinic and chlorogenic acidsDiclofenac-induced hepatotoxicity in HepG2 cellsVerified anti-apoptotic and antioxidant properties[12]
Antibacterial Activity

The antibacterial properties of CQAs are influenced by the position of the caffeoyl groups and the overall lipophilicity of the molecule.

Structure-Activity Relationship:

  • Position of Caffeoyl Group: For diCQAs, the presence of a caffeoyl ester group at the C-5 position appears to be important for higher antibacterial activity. The intramolecular distance between the two caffeoyl groups also plays a role.[13]

  • Lipophilicity: The antimicrobial activity of caffeic acid alkyl esters is directly dependent on their lipophilicity, which affects their interaction with bacterial membranes.[14]

Quantitative Comparison of Antibacterial Activity (against Bacillus shigae):

CompoundIC50 (µg/mL)Source
3,5-di-O-caffeoylquinic acidMost active[13]
4,5-di-O-caffeoylquinic acidIntermediate activity[13]
3,4-di-O-caffeoylquinic acidLeast active[13]

Minimum Inhibitory Concentration (MIC) Data:

CompoundBacteriaMIC (µg/mL)Source
5′-O-caffeoylquinic acidBacillus cereus, Enterococcus faecalis64[15]
Caffeic acid isopropenyl, benzyl, and phenethyl estersPaenibacillus larvae125 (individually), 31.25 (in combination)[16]
5-O-caffeoylquinic acidVarious bacteria and fungi5 - 10[17]
α-Glucosidase Inhibitory Activity

CQAs can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in managing type 2 diabetes.

Structure-Activity Relationship:

  • Esterification: The esterification of caffeic acid with quinic acid to form chlorogenic acid has been shown to reduce the inhibitory activity against α-amylase and α-glucosidase compared to caffeic acid alone.[4]

Quantitative Comparison of α-Glucosidase Inhibitory Activity:

CompoundIC50 (µg/mL)Source
Caffeic Acid4.98[4][5]
Chlorogenic Acid9.24[4][5]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (CQA esters)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

  • Preparation of test samples: Dissolve the CQA esters and the positive control in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction setup: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add a fixed volume of the DPPH working solution to each well. A blank containing only the solvent and a control containing the solvent and DPPH solution are also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[18]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[19]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical) is determined by plotting the percentage of inhibition against the sample concentrations.[18]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Test compounds (CQA esters)

  • Positive control (e.g., Indomethacin or Ibuprofen)

  • Vehicle (e.g., saline)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into several groups: a control group (vehicle), a positive control group, and test groups receiving different doses of the CQA esters.

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally 30 to 60 minutes before the carrageenan injection.[20][21]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[20][22]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20][23]

  • Calculation of Edema and Inhibition:

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Diagrams

NF-κB Signaling Pathway and Inhibition by Caffeoylquinic Acids

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. DiCQAs have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[7][24]

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) (Active) NFkB->NFkB_nuc translocates IkBa_p P-IκBα IkBa_NFkB->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg IkBa_deg->NFkB releases CQA Caffeoylquinic Acids CQA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Genes induces

Caption: NF-κB signaling pathway and its inhibition by caffeoylquinic acids.

Nrf2 Signaling Pathway and Activation by Caffeoylquinic Acids

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain CQAs, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1) and Glutamate-Cysteine Ligase (GCL), leading to their expression.[25][26][27]

Nrf2 Signaling Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 disrupts CQA Caffeoylquinic Acids CQA->Keap1_Nrf2 disrupts Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc translocates Keap1_Nrf2->Nrf2 releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation facilitates ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Gene Expression (HO-1, GCL, NQO1) ARE->Genes induces Experimental Workflow start Start cell_culture Culture Macrophages (e.g., RAW264.7) start->cell_culture pretreatment Pre-treat cells with different concentrations of CQA esters cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for a specific time stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection cell_lysis Lyse cells incubation->cell_lysis analysis Analyze for inflammatory mediators and proteins supernatant_collection->analysis cell_lysis->analysis elisa ELISA (TNF-α, IL-6, PGE2) analysis->elisa griess Griess Assay (Nitric Oxide) analysis->griess western_blot Western Blot (iNOS, COX-2, p-IκBα, p-MAPKs) analysis->western_blot end End elisa->end griess->end western_blot->end

References

Safety Operating Guide

Proper Disposal of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, in both solid and solution form, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.

Based on information for related compounds, 5-O-(3'-O-Glucosylcaffeoyl)quinic acid should be treated as a potential skin and eye irritant. Direct contact should be avoided. In the event of accidental exposure, flush the affected area with copious amounts of water and seek medical advice.

Waste Classification and Segregation

All waste containing this compound, including stock solutions, experimental residues, and contaminated labware, must be classified and handled as hazardous chemical waste. Proper segregation is critical to prevent unintended reactions and ensure compliant disposal.

Establish distinct, clearly labeled waste streams for:

  • Solid Waste: This includes contaminated consumables such as filter paper, pipette tips, gloves, and vials.

  • Aqueous Liquid Waste: Solutions of this compound in water or buffer systems.

  • Non-Halogenated Organic Solvent Waste: Solutions of the compound dissolved in solvents like ethanol, methanol, or acetone.

  • Halogenated Organic Solvent Waste: Solutions of the compound in solvents such as dichloromethane (B109758) or chloroform.

Crucially, do not mix different waste streams. Incompatible wastes can lead to dangerous reactions.

Step-by-Step Disposal Protocol

  • Container Selection: Choose a waste container that is chemically compatible with the waste type. For acidic and phenolic compounds, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. Ensure the container has a secure, leak-proof screw cap.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must clearly identify the contents, including the full chemical name "this compound" and its concentration. Also, list any other components of the waste mixture. Indicate the potential hazards (e.g., "Irritant").

  • Waste Accumulation:

    • Solid Waste: Collect all contaminated solid materials in a designated, labeled container.

    • Liquid Waste: Carefully pour liquid waste into the appropriate labeled container using a funnel. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Empty Containers: "Empty" containers that held the pure compound or its concentrated solutions should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, often with regular laboratory glass or plastic waste, after defacing the original label.

  • Storage: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is in place to capture any potential leaks.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical waste be poured down the drain. Related compounds are considered slightly hazardous to aquatic life, and this practice is a serious regulatory violation[1].

Quantitative Data and Disposal Limits

Specific quantitative disposal limits for this compound are not established. However, general discharge limits for phenolic compounds in wastewater are typically very low, often less than 0.5 mg/L. This underscores the importance of not disposing of this compound via the sanitary sewer. The following table summarizes key handling and hazard information based on a related compound.

ParameterGuideline/DataSource
Hazard Classification Skin Irritant, Eye IrritantSDS for 5-O-Caffeoylquinic Acid
Environmental Hazard Slightly hazardous for waterSDS for 5-O-Caffeoylquinic Acid
Sewer Disposal Prohibited for large quantitiesSDS for 5-O-Caffeoylquinic Acid

Experimental Protocols

Currently, there are no standardized, validated experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. Therefore, the recommended and safest procedure is collection and disposal via a certified hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste Stream ppe->classify solid Solid Waste classify->solid e.g., Gloves, Tips aqueous Aqueous Liquid classify->aqueous e.g., Buffer Solutions non_halogenated Non-Halogenated Organic Liquid classify->non_halogenated e.g., Ethanol Solutions halogenated Halogenated Organic Liquid classify->halogenated e.g., Chloroform Solutions container Select & Label Compatible Container solid->container aqueous->container non_halogenated->container halogenated->container accumulate Accumulate Waste (≤ 90% full) container->accumulate storage Store in Satellite Accumulation Area (Secondary Containment) accumulate->storage disposal Arrange Professional Disposal (via EHS Office) storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound waste.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。